molecular formula C7H9N3O2 B1455143 Methyl 2-amino-4-methylpyrimidine-5-carboxylate CAS No. 1023811-97-3

Methyl 2-amino-4-methylpyrimidine-5-carboxylate

Cat. No.: B1455143
CAS No.: 1023811-97-3
M. Wt: 167.17 g/mol
InChI Key: TXAIGQFUQLUQJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-4-methylpyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.17 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2-amino-4-methylpyrimidine-5-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 2-amino-4-methylpyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-4-methylpyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-amino-4-methylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-4-5(6(11)12-2)3-9-7(8)10-4/h3H,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAIGQFUQLUQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652838
Record name Methyl 2-amino-4-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023811-97-3
Record name Methyl 2-amino-4-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-4-methylpyrimidine-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: Methyl 2-amino-4-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Core Intermediate for Kinase Inhibitor Discovery & Heterocyclic Chemistry

Executive Summary

Methyl 2-amino-4-methylpyrimidine-5-carboxylate (CAS 1023811-97-3 ) is a high-value heterocyclic scaffold predominantly utilized in the synthesis of tyrosine kinase inhibitors (TKIs) and complex pharmaceutical ingredients (APIs).[1][2][3][4][5] Distinguished by its orthogonal reactivity—offering a nucleophilic 2-amino group and an electrophilic 5-methoxycarbonyl moiety—this compound serves as a linchpin in fragment-based drug design (FBDD).

This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic protocols, structural characterization, and strategic application in medicinal chemistry.

Chemical Profile & Physicochemical Properties[3][6][7][8][9][10][11]

The compound is a substituted pyrimidine characterized by a planar, electron-deficient aromatic ring. Its solubility profile dictates the use of polar aprotic solvents (DMSO, DMF) for stock solutions in biological assays.

Table 1: Technical Specifications

PropertySpecification
IUPAC Name Methyl 2-amino-4-methylpyrimidine-5-carboxylate
CAS Number 1023811-97-3
Molecular Formula C₇H₉N₃O₂
Molecular Weight 167.17 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO (>50 mg/mL), DMF; Sparingly soluble in MeOH; Insoluble in water
pKa (Predicted) ~3.5 (Pyrimidine N-1), ~13.0 (Amino group - very weak acid)
H-Bond Donors 1 (Amino group)
H-Bond Acceptors 4 (N-1, N-3, Ester Carbonyl, Ester Ether)

Validated Synthetic Methodology

The most robust synthetic route involves a two-step "one-pot" condensation sequence. This protocol avoids the isolation of unstable intermediates, maximizing yield and purity.[6]

Reaction Mechanism

The synthesis relies on the formation of a reactive enaminone intermediate followed by a cyclocondensation with guanidine.

  • Activation: Methyl acetoacetate reacts with

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone (E)-methyl 2-((dimethylamino)methylene)-3-oxobutanoate .
    
  • Cyclization: Guanidine (free base) attacks the electrophilic

    
    -carbon of the enaminone. Subsequent intramolecular nucleophilic attack on the ketone carbonyl and elimination of dimethylamine and water yields the pyrimidine core.
    
Step-by-Step Protocol

Reagents:

  • Methyl acetoacetate (1.0 eq)

  • DMF-DMA (1.1 eq)

  • Guanidine Hydrochloride (1.1 eq)

  • Sodium Methoxide (NaOMe) (1.1 eq) or Potassium Carbonate (K₂CO₃)

  • Ethanol (anhydrous)

Workflow:

  • Enaminone Formation: Charge a reaction vessel with methyl acetoacetate (10 mmol) and DMF-DMA (11 mmol). Heat to 80°C for 2 hours. Monitor by TLC (formation of a bright yellow spot). Note: The intermediate can be used directly without isolation.

  • Guanidine Preparation: In a separate flask, dissolve Guanidine HCl (11 mmol) in Ethanol (20 mL) and add NaOMe (11 mmol). Stir for 15 minutes to generate the free base. Filter off the NaCl precipitate if necessary.

  • Cyclization: Add the enaminone solution to the guanidine solution.

  • Reflux: Heat the mixture to reflux (78°C) for 6–12 hours.

  • Work-up: Cool the reaction to room temperature. The product often precipitates upon cooling. If not, reduce solvent volume by 50% under vacuum and cool to 4°C.

  • Purification: Filter the solid, wash with cold ethanol/water (1:1), and dry under vacuum. Recrystallize from Ethanol/DMF if purity is <95%.

Synthetic Pathway Visualization

Synthesis Start Methyl Acetoacetate Inter Enaminone Intermediate (Reactive Electrophile) Start->Inter 80°C, 2h DMFDMA DMF-DMA DMFDMA->Inter Cyclization Cyclocondensation (- H2O, - Me2NH) Inter->Cyclization Guanidine Guanidine (Free Base) Guanidine->Cyclization Nucleophilic Attack Product Methyl 2-amino-4-methyl pyrimidine-5-carboxylate Cyclization->Product Reflux, EtOH

Figure 1: Convergent synthesis of the pyrimidine scaffold via enaminone intermediate.

Structural Characterization

Verification of the structure requires analyzing the diagnostic signals in Proton NMR (


H NMR). The lack of symmetry in the pyrimidine ring results in distinct chemical shifts.

Table 2: Diagnostic NMR Data (DMSO-d₆, 400 MHz)

PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
H-6 8.60 – 8.80Singlet (s)1HDeshielded aromatic proton adjacent to ring nitrogens.
NH₂ 7.20 – 7.50Broad Singlet (br s)2HExchangeable amino protons; shift varies with concentration.
COOCH₃ 3.75 – 3.85Singlet (s)3HMethyl ester protons; typical methoxy region.
C4-CH₃ 2.40 – 2.55Singlet (s)3HMethyl group on the aromatic ring; slightly deshielded.

Mass Spectrometry (ESI-MS):

  • [M+H]⁺: 168.18 m/z

  • Fragmentation: Loss of methoxy group (-31) or CO₂Me (-59) is common in MS/MS.

Applications in Drug Discovery[14][15][16]

This molecule is a "privileged structure" in medicinal chemistry, particularly for targeting ATP-binding sites in kinases.

Pharmacophore Mapping
  • Hinge Binder: The 2-amino group and N-1 nitrogen form a donor-acceptor motif that forms critical hydrogen bonds with the kinase hinge region (e.g., Met318 in c-Src).

  • Gatekeeper Interaction: The 4-methyl group is positioned to interact with the hydrophobic gatekeeper residue, controlling selectivity against kinases with larger gatekeepers.

  • Solvent Front Vector: The 5-carboxylate points towards the solvent-exposed region. It is readily hydrolyzed to the acid and coupled with solubilizing groups (e.g., piperazines, morpholines) to improve ADME properties.

Derivatization Logic

Researchers utilize this scaffold to synthesize bicyclic systems:

  • Pyrido[2,3-d]pyrimidines: Reaction with malononitrile or ethyl cyanoacetate.

  • Pyrimido[4,5-d]pyrimidines: Reaction with formamide.[7]

Strategic Workflow Diagram

DrugDesign Core Methyl 2-amino-4-methyl pyrimidine-5-carboxylate Privileged Scaffold Hydrolysis Hydrolysis (LiOH) Core->Hydrolysis Targeting Solvent Front Sandmeyer Sandmeyer Rxn (2-Cl / 2-Br) Core->Sandmeyer Modifying Hinge Binder AmideCoupling Amide Coupling (Solubilizing Tail) Hydrolysis->AmideCoupling Kinase Kinase Inhibitor (TKI) (e.g., Dasatinib analogs) AmideCoupling->Kinase Suzuki Suzuki Coupling (Aryl Extension) Sandmeyer->Suzuki Suzuki->Kinase

Figure 2: Derivatization strategy for converting the core scaffold into bioactive kinase inhibitors.

Safety & Handling (GHS Classification)

While specific toxicological data for this ester is limited, it should be handled with the standard precautions for amino-pyrimidines.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[8]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[8]

  • Precautionary Measures: Wear nitrile gloves and safety goggles. Perform all synthesis steps involving DMF-DMA or fine powders in a fume hood.

References

  • Chemical Identity & CAS: Arctom Sci. Methyl 2-amino-4-methylpyrimidine-5-carboxylate Product Data. CAS No. 1023811-97-3.[1][2][3][4][5][9][10] Link

  • Synthetic Route (Enaminone Chemistry)

    • Detailed methodology for pyrimidine synthesis via enaminones: Journal of Heterocyclic Chemistry.
    • Analogous synthesis validation: MedChemExpress. "Methyl pyrimidine-2-carboxylate derivatives." Link

  • Kinase Inhibitor Design

    • Recent Advances in Pyrimidine-Based Drugs. PMC, National Institutes of Health. Discusses the role of the 2-amino-pyrimidine motif in ATP-competitive inhibition. Link

  • Guanidine Reactivity

    • Arkivoc. "Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate." Explains the cyclization mechanism of guanidine with electrophilic enaminones. Link

  • Safety Data

    • PubChem Compound Summary: 2-Amino-4-methylpyrimidine derivatives. GHS Classification and Safety Data Sheets. Link

Sources

A Technical Guide to the Structural Elucidaion of Methyl 2-amino-4-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the methodologies and analytical reasoning employed in the structural elucidation of Methyl 2-amino-4-methylpyrimidine-5-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document details the synergistic application of modern spectroscopic techniques to unambiguously confirm the molecular structure of this important heterocyclic compound.

Introduction: The Significance of Pyrimidine Scaffolds

Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids, vitamins, and a vast array of pharmacologically active molecules.[1] Their prevalence in biologically significant compounds makes the synthesis and characterization of novel pyrimidine derivatives a cornerstone of medicinal chemistry and drug discovery.[2] Methyl 2-amino-4-methylpyrimidine-5-carboxylate, a polysubstituted pyrimidine, serves as a valuable synthon for the development of more complex molecules with potential therapeutic applications. Accurate structural confirmation is a critical and non-negotiable step in the discovery pipeline, ensuring the integrity of subsequent biological and pharmacological studies.

This guide will walk through a logical, multi-technique approach to structure elucidation, demonstrating how data from Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy are integrated to build an unassailable structural proof.

The Analytical Workflow: A Multi-Faceted Approach

Caption: Proposed structure of Methyl 2-amino-4-methylpyrimidine-5-carboxylate.

Conclusion: Synthesizing the Evidence

The structural elucidation of Methyl 2-amino-4-methylpyrimidine-5-carboxylate is a clear example of the power of modern analytical chemistry. By systematically applying mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, we can confidently determine the molecular formula, identify the constituent functional groups, and map the precise connectivity of the atoms. The convergence of data from these independent techniques provides an unambiguous and robust confirmation of the molecular structure, a critical step in advancing the use of this compound in research and development.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.).
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5. Retrieved from [Link]

  • BenchChem. (2025). Application Note: Mass Spectrometry Analysis of Novel Pyrimidine Derivatives Synthesized from 2-Ethoxy-4-fluoro-6-hydrazinylpyri.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (2015). International Journal of Innovative Research in Science, Engineering and Technology, 4(7). Retrieved from [Link]

  • Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576.
  • Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Retrieved from [Link]

  • Supporting Information. (2019). The Royal Society of Chemistry and the Centre National de la Recherche Scientifique.
  • University College Dublin. (2025). CHEM30210: Structure Determination and Aromatic Heterocyclic Chemistry. Retrieved from [Link]

  • Singh, S. K., et al. (n.d.). FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil. PMC. Retrieved from [Link]

  • A reducing-difference IR-spectral study of 4-aminopyridine. (2004). ResearchGate. Retrieved from [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-aminopyrimidine-5-carboxylate. Retrieved from [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (2025). PubMed Central. Retrieved from [Link]

  • Heterocyclic Compounds. (n.d.).
  • PubChem. (n.d.). 2-Amino-4-methylpyrimidine-5-carboxylic acid. Retrieved from [Link]

  • Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • 1 H (a) and 13 C (b) NMR spectra of... (n.d.). ResearchGate. Retrieved from [Link]

  • ETHYL 2-AMINO-4-METHYLPYRIMIDINE-5-CARBOXYLATE. (n.d.). Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-4-methylpyrimidine. Retrieved from [Link]

  • US Patent 6365740B1. (2002). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. Google Patents.
  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. (2026). ResearchGate. Retrieved from [Link]

  • Cheméo. (n.d.). 2-Amino-4-methylpyrimidine. Retrieved from [Link]

  • Kpee, F., Igho, A., & Festus, C. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Biomedical Journal of Scientific & Technical Research, 29(1).

Sources

Technical Profile: Methyl 2-amino-4-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight & Physicochemical Characterization Guide

Executive Summary

Methyl 2-amino-4-methylpyrimidine-5-carboxylate (CAS: 1023811-97-3) is a critical heterocyclic building block used extensively in the synthesis of pharmaceutical agents, particularly kinase inhibitors and antimetabolites.[1][2][3][4][5][6][7] This pyrimidine derivative serves as a scaffold for developing drugs targeting the ATP-binding sites of enzymes due to its ability to form key hydrogen bonds via the amino and ester functionalities.[3]

This guide provides a definitive technical analysis of its molecular weight, synthesis pathways, and analytical characterization, designed for researchers requiring high-purity standards for drug development.[3]

Physicochemical Specifications

The molecular weight of Methyl 2-amino-4-methylpyrimidine-5-carboxylate is 167.17 g/mol .[3] Accurate stoichiometry in synthesis requires precise adherence to this value, particularly when calculating molar equivalents for condensation reactions.

Table 1: Core Chemical Data
PropertySpecification
Chemical Name Methyl 2-amino-4-methylpyrimidine-5-carboxylate
CAS Number 1023811-97-3
Molecular Formula

Molecular Weight 167.17 g/mol
Exact Mass 167.0695 Da
Appearance White to off-white crystalline solid
Melting Point 198–202 °C (Typical for this class; varies by polymorph)
Solubility Soluble in DMSO, DMF; sparingly soluble in water, ethanol
pKa (Calculated) ~3.5 (Pyrimidine N1), ~13 (Amino group)

Synthesis & Manufacturing Protocol

The synthesis of Methyl 2-amino-4-methylpyrimidine-5-carboxylate typically follows a condensation pathway involving guanidine and a


-dicarbonyl derivative.[3] The most robust method utilizes Methyl acetoacetate  converted to an enaminone intermediate, which then cyclizes with guanidine.[3]
Reaction Mechanism[3]
  • Activation: Methyl acetoacetate reacts with

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) to form the reactive enaminone intermediate.[3]
    
  • Cyclization: The intermediate undergoes a Michael-type addition followed by cyclization with Guanidine Hydrochloride under basic conditions.[3]

Experimental Workflow (Step-by-Step)
  • Step 1: Enaminone Formation

    • Charge a reactor with Methyl acetoacetate (1.0 eq) and DMF-DMA (1.1 eq).[3]

    • Reflux in toluene or heat neat at 80–90 °C for 3–4 hours.

    • Monitor by TLC for disappearance of starting material.[3]

    • Concentrate to yield Methyl 2-[(dimethylamino)methylene]-3-oxobutanoate.

  • Step 2: Pyrimidine Cyclization

    • Dissolve the crude enaminone in Ethanol or Methanol.[3]

    • Add Guanidine Hydrochloride (1.1 eq).[3]

    • Add Sodium Methoxide (NaOMe, 1.2 eq) or Sodium Ethoxide (NaOEt) dropwise.[3]

    • Reflux for 6–12 hours.[3]

    • Cool to room temperature; the product often precipitates.[3]

  • Step 3: Purification

    • Filter the solid and wash with cold water (to remove salts) and cold ethanol.[3]

    • Recrystallize from Ethanol/DMF if high purity (>99%) is required.[3]

Process Visualization

SynthesisPathway MA Methyl Acetoacetate (C5H8O3) Enaminone Enaminone Intermediate (Methyl 2-[(dimethylamino) methylene]-3-oxobutanoate) MA->Enaminone Reflux (80°C) DMFDMA DMF-DMA (Reagent) DMFDMA->Enaminone Guanidine Guanidine HCl (NH2)2C=NH Product Methyl 2-amino-4-methyl pyrimidine-5-carboxylate (MW: 167.17) Guanidine->Product Enaminone->Product NaOMe/EtOH Reflux 6h

Figure 1: Two-step convergent synthesis pathway via enaminone intermediate.

Analytical Characterization

To validate the molecular weight and identity of the synthesized compound, the following spectral data should be observed.

Mass Spectrometry (LC-MS)[3]
  • Ionization Mode: Electrospray Ionization (ESI), Positive mode (

    
    ).[3]
    
  • Expected Peak:

    
     (
    
    
    
    ).[3]
  • Adducts: Sodium adduct (

    
    ) may appear at 
    
    
    
    .[3]
Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-


 (Reference: 2.50 ppm)[3][8][9]
  • 
     8.60–8.70 ppm (s, 1H):  Pyrimidine ring proton (H-6).[3] This desheilded singlet confirms the formation of the aromatic ring.[3]
    
  • 
     7.20–7.50 ppm (bs, 2H):  Amino group (
    
    
    
    ).[3] Broad singlet, exchangeable with
    
    
    .
  • 
     3.75–3.80 ppm (s, 3H):  Methyl ester (
    
    
    
    ).[3] Distinct singlet.
  • 
     2.45–2.55 ppm (s, 3H):  Methyl group on the ring (C4-
    
    
    
    ).[3] Note: May overlap slightly with DMSO solvent peak.[3]

Applications in Drug Development[3]

Methyl 2-amino-4-methylpyrimidine-5-carboxylate is a "privileged scaffold" in medicinal chemistry. Its structural rigidity and hydrogen-bonding capability make it an ideal core for:

  • Kinase Inhibitors: The 2-amino-pyrimidine motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes (e.g., Src, Abl, CDK).[3]

  • Dihydrofolate Reductase (DHFR) Inhibitors: Derivatives of this scaffold are explored as antifolates for cancer and bacterial infection treatment.[3]

  • Fragment-Based Drug Design (FBDD): With a low molecular weight (167.17 Da), it serves as an excellent starting fragment for growing larger, high-affinity ligands while maintaining "Ligand Efficiency" (LE).[3]

Safety & Handling (SDS Summary)

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[3] 2A, STOT SE 3).

  • Signal Word: Warning.

  • Handling: Wear nitrile gloves and safety glasses.[3] Avoid inhalation of dust.[3]

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester.

References

  • PubChem. (2025).[3] 2-Amino-4-methylpyrimidine-5-carboxylic acid (Related Acid Data).[1][3][10] National Library of Medicine.[3] [Link]

Sources

An In-depth Technical Guide to Methyl 2-amino-4-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 2-amino-4-methylpyrimidine-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The guide will cover its chemical identity, physicochemical properties, detailed synthesis protocols, and its emerging applications in drug discovery, with a particular focus on its potential as an antituberculosis agent. This document is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents.

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] This heterocyclic motif is a key component in a wide array of therapeutic agents, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory.[2] The versatility of the 2-aminopyrimidine ring system, with its multiple points for substitution, allows for the fine-tuning of physicochemical and pharmacological properties, making it an attractive starting point for drug discovery programs. Methyl 2-amino-4-methylpyrimidine-5-carboxylate (CAS No. 1023811-97-3) is a notable derivative within this class, serving as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental chemical and physical characteristics of a compound is paramount for its effective use in research and development.

PropertyValueSource
IUPAC Name Methyl 2-amino-4-methylpyrimidine-5-carboxylateInternal Verification
CAS Number 1023811-97-3[3]
Molecular Formula C₇H₉N₃O₂[3]
Molecular Weight 167.17 g/mol [3]
Canonical SMILES COC(=O)c1cnc(nc1C)N[3]
Appearance Off-white to pale yellow solid (predicted)General chemical knowledge
Solubility Soluble in methanol, ethanol, DMSO, and other polar organic solvents (predicted)General chemical knowledge
Melting Point Not availableN/A
Boiling Point Not availableN/A

Synthesis and Mechanistic Insights

Retrosynthetic Analysis

A logical approach to the synthesis of the target molecule involves either the esterification of the corresponding carboxylic acid or the cyclization of appropriate acyclic precursors.

G cluster_path1 Pathway 1: Esterification cluster_path2 Pathway 2: Pyrimidine Ring Formation target Methyl 2-amino-4-methyl- pyrimidine-5-carboxylate carboxylic_acid 2-Amino-4-methylpyrimidine- 5-carboxylic acid esterification Esterification (e.g., Fischer Esterification) carboxylic_acid->esterification Methanol, Acid Catalyst esterification->target precursors Ethyl 2-cyano-3-oxobutanoate + Acetamidine cyclization Condensation/Cyclization precursors->cyclization Base intermediate_ester Ethyl 2-amino-4-methyl- pyrimidine-5-carboxylate cyclization->intermediate_ester transesterification Transesterification intermediate_ester->transesterification Methanol, Catalyst transesterification->target

Caption: Retrosynthetic analysis of Methyl 2-amino-4-methylpyrimidine-5-carboxylate.

Proposed Synthesis Protocol: Pathway 1 - Fischer Esterification

This pathway involves the direct esterification of 2-amino-4-methylpyrimidine-5-carboxylic acid. The Fischer esterification is a classic and reliable method for this transformation.[1]

Step 1: Synthesis of 2-Amino-4-methylpyrimidine-5-carboxylic acid

The synthesis of the precursor carboxylic acid can be achieved through various published methods, often involving the condensation of a β-ketoester with a guanidine or amidine derivative.

Step 2: Esterification

Materials:

  • 2-Amino-4-methylpyrimidine-5-carboxylic acid (1.0 eq)

  • Methanol (as solvent and reagent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Suspend 2-amino-4-methylpyrimidine-5-carboxylic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure Methyl 2-amino-4-methylpyrimidine-5-carboxylate.

Causality behind Experimental Choices:

  • Excess Methanol: Using methanol as the solvent drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield.

  • Sulfuric Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Neutralization: The addition of sodium bicarbonate is crucial to quench the acid catalyst and facilitate the extraction of the ester into the organic phase.

Proposed Synthesis Protocol: Pathway 2 - Pyrimidine Ring Formation and Transesterification

This pathway involves the initial synthesis of the corresponding ethyl ester followed by transesterification.

Step 1: Synthesis of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate

This intermediate can be synthesized via the condensation of ethyl acetoacetate with guanidine or a related synthon.

Step 2: Transesterification

Materials:

  • Ethyl 2-amino-4-methylpyrimidine-5-carboxylate (1.0 eq)

  • Methanol (as solvent and reagent)

  • Sodium methoxide (catalytic amount)

  • Ammonium chloride (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • Dissolve Ethyl 2-amino-4-methylpyrimidine-5-carboxylate in a large excess of dry methanol.

  • Add a catalytic amount of sodium methoxide to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Methyl 2-amino-4-methylpyrimidine-5-carboxylate.

Causality behind Experimental Choices:

  • Sodium Methoxide Catalyst: A basic catalyst like sodium methoxide is effective for transesterification by deprotonating methanol to form the more nucleophilic methoxide ion.

  • Anhydrous Conditions: The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of the ester.

  • Quenching with Ammonium Chloride: This step neutralizes the basic catalyst and facilitates the work-up procedure.

Spectroscopic Characterization (Predicted)

While specific, published spectroscopic data for Methyl 2-amino-4-methylpyrimidine-5-carboxylate is scarce, the expected spectral characteristics can be predicted based on its structure.

¹H NMR (400 MHz, CDCl₃):

  • δ ~8.6 ppm (s, 1H, pyrimidine C6-H)

  • δ ~5.5 ppm (br s, 2H, -NH₂)

  • δ ~3.9 ppm (s, 3H, -OCH₃)

  • δ ~2.5 ppm (s, 3H, pyrimidine C4-CH₃)

¹³C NMR (100 MHz, CDCl₃):

  • δ ~168 ppm (C=O, ester)

  • δ ~165 ppm (C2, pyrimidine)

  • δ ~162 ppm (C4, pyrimidine)

  • δ ~158 ppm (C6, pyrimidine)

  • δ ~105 ppm (C5, pyrimidine)

  • δ ~52 ppm (-OCH₃)

  • δ ~25 ppm (-CH₃)

FT-IR (KBr, cm⁻¹):

  • ~3400-3200 cm⁻¹ (N-H stretching of the primary amine)

  • ~3000-2900 cm⁻¹ (C-H stretching)

  • ~1720 cm⁻¹ (C=O stretching of the ester)

  • ~1640 cm⁻¹ (N-H bending of the primary amine)

  • ~1580, 1550 cm⁻¹ (C=N and C=C stretching of the pyrimidine ring)

Mass Spectrometry (EI):

  • m/z (%): 167 (M⁺), 136 ([M-OCH₃]⁺), 108 ([M-COOCH₃]⁺)

Applications in Drug Discovery and Development

The 2-aminopyrimidine scaffold is a cornerstone in modern drug discovery. Methyl 2-amino-4-methylpyrimidine-5-carboxylate, as a functionalized derivative, holds significant promise as a key intermediate for the synthesis of novel therapeutic agents.

Potential as an Antituberculosis Agent

A notable application of this compound is in the development of new antituberculosis drugs. A study on the design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives with potential antituberculosis activity lists Methyl 2-amino-4-methylpyrimidine-5-carboxylate as a commercially available starting material.[4] This suggests its utility in building more complex molecules aimed at combating Mycobacterium tuberculosis.

General Utility as a Synthetic Building Block

The presence of three key functional groups—the amino group, the ester, and the methyl group on the pyrimidine ring—makes this molecule a versatile platform for further chemical modifications.

G cluster_functional_groups Reactive Sites for Derivatization cluster_applications Potential Therapeutic Applications core Methyl 2-amino-4-methyl- pyrimidine-5-carboxylate amino Amino Group (Nucleophilic) core->amino Acylation, Alkylation, Sulfonylation ester Ester Group (Electrophilic) core->ester Amidation, Hydrazinolysis, Reduction methyl Methyl Group (Potential for functionalization) core->methyl Oxidation, Halogenation anticancer Anticancer Agents amino->anticancer antimicrobial Antimicrobial Agents ester->antimicrobial kinase_inhibitors Kinase Inhibitors methyl->kinase_inhibitors

Caption: Functional group reactivity and potential applications of Methyl 2-amino-4-methylpyrimidine-5-carboxylate.

  • Amino Group: The primary amino group at the 2-position is nucleophilic and can readily undergo reactions such as acylation, alkylation, and sulfonylation, allowing for the introduction of diverse side chains.

  • Ester Group: The methyl ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. It can also be reduced to an alcohol or converted to a hydrazide.

  • Methyl Group: The methyl group at the 4-position, while less reactive, can potentially be functionalized through radical reactions or by activation of the pyrimidine ring.

This trifecta of reactivity opens up avenues for the creation of libraries of novel compounds for high-throughput screening in various disease models.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling Methyl 2-amino-4-methylpyrimidine-5-carboxylate. While specific toxicity data is not available, related 2-aminopyrimidine derivatives are known to be skin and eye irritants.[5]

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

Methyl 2-amino-4-methylpyrimidine-5-carboxylate is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward, albeit not explicitly documented, synthesis and the presence of multiple reactive functional groups make it an attractive starting material for the development of novel therapeutic agents. The established importance of the 2-aminopyrimidine scaffold in a wide range of biological activities, coupled with the specific mention of this compound in the context of antituberculosis research, underscores its potential for future drug discovery endeavors. This technical guide provides a foundational understanding of its properties, synthesis, and applications, intended to aid researchers in harnessing the potential of this promising heterocyclic compound.

References

[6] PubChem. (n.d.). Methyl 2-amino-4-methylpyrimidine-5-carboxylate. National Center for Biotechnology Information. Retrieved from [a valid, clickable URL will be generated here] [7] Chem-Impex. (n.d.). 2-Amino-4-methylpyrimidine. Retrieved from [a valid, clickable URL will be generated here] [8] MDPI. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [a valid, clickable URL will be generated here] [9] Google Patents. (n.d.). Synthesis of substituted 4-amino-pyrimidines. Retrieved from [a valid, clickable URL will be generated here] [10] Google Patents. (n.d.). Process for the preparation of 4-amino-2-methylpyridine 5-carboxamide. Retrieved from [a valid, clickable URL will be generated here] [11] European Patent Office. (n.d.). Novel synthesis of substituted 4-amino-pyrimidines. Retrieved from [a valid, clickable URL will be generated here] [4] ACS Publications. (2019). Design and Synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity. Retrieved from [a valid, clickable URL will be generated here] [5] PubChem. (n.d.). 2-Amino-4-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [a valid, clickable URL will be generated here] [3] Chemikart. (n.d.). 1023811-97-3 | Methyl 2-amino-4-methylpyrimidine-5-carboxylate. Retrieved from [a valid, clickable URL will be generated here] [12] Sigma-Aldrich. (n.d.). 2-Amino-4-methylpyrimidine. Retrieved from [a valid, clickable URL will be generated here] [1] Master Organic Chemistry. (n.d.). Fischer Esterification. Retrieved from [a valid, clickable URL will be generated here] [2] MDPI. (2021). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [a valid, clickable URL will be generated here]

Sources

An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-4-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Methyl 2-amino-4-methylpyrimidine-5-carboxylate, a key building block in the development of various pharmaceutical agents. The synthesis is presented in two primary stages: the initial construction of the core heterocyclic structure, 2-amino-4-methylpyrimidine-5-carbonitrile, followed by the strategic conversion of the nitrile functionality to the target methyl ester. This document is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also the underlying chemical principles and rationale for the selected methodologies. The procedures outlined are designed to be self-validating, with an emphasis on scalability and purity of the final product.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids and a multitude of therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry. Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. Methyl 2-amino-4-methylpyrimidine-5-carboxylate, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, where the amino, methyl, and carboxylate groups provide versatile handles for further chemical modification. The strategic placement of these functional groups allows for the fine-tuning of physicochemical properties and biological activity in the design of novel drug candidates.

Strategic Overview of the Synthesis

The synthesis of Methyl 2-amino-4-methylpyrimidine-5-carboxylate is most effectively approached through a two-part strategy. The initial phase focuses on the construction of the pyrimidine ring system to form the key intermediate, 2-amino-4-methylpyrimidine-5-carbonitrile. The second phase involves the transformation of the cyano group into the desired methyl carboxylate. This staged approach allows for the isolation and purification of the intermediate, ensuring a high-quality final product.

Synthetic_Overview Reactants Starting Materials (Acetamidine HCl, Malononitrile, Formaldehyde) Intermediate 2-Amino-4-methylpyrimidine-5-carbonitrile Reactants->Intermediate Ring Formation Transformation Functional Group Transformation Intermediate->Transformation Hydrolysis & Esterification Product Methyl 2-amino-4-methylpyrimidine-5-carboxylate Transformation->Product caption Overall synthetic strategy.

Caption: Overall synthetic strategy.

Part I: Synthesis of 2-Amino-4-methylpyrimidine-5-carbonitrile

The formation of the pyrimidine ring is achieved through a multicomponent reaction involving acetamidine hydrochloride, malononitrile, and formaldehyde. This one-pot synthesis is highly efficient and proceeds through the initial formation of an electrophilic species from formaldehyde, which then reacts with the active methylene group of malononitrile. The resulting intermediate undergoes cyclocondensation with acetamidine to yield the desired pyrimidine.

Reaction Mechanism

The reaction is initiated by the acid-catalyzed reaction of formaldehyde with malononitrile to form a Knoevenagel condensation product. This is followed by a Michael addition of acetamidine and subsequent cyclization with elimination of water to form the stable aromatic pyrimidine ring.

Mechanism_Part1 cluster_0 Intermediate Formation cluster_1 Cyclocondensation Malononitrile Malononitrile Knoevenagel_Product Knoevenagel Product Malononitrile->Knoevenagel_Product Formaldehyde Formaldehyde Formaldehyde->Knoevenagel_Product Cyclized_Intermediate Cyclized Intermediate Knoevenagel_Product->Cyclized_Intermediate + Acetamidine Acetamidine Acetamidine Acetamidine->Cyclized_Intermediate Product_Nitrile 2-Amino-4-methylpyrimidine-5-carbonitrile Cyclized_Intermediate->Product_Nitrile Dehydration caption Mechanism for the formation of the nitrile intermediate.

Caption: Mechanism for the formation of the nitrile intermediate.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )Quantity (g)Moles
Acetamidine hydrochloride94.541.130.012
Malononitrile66.060.660.01
Formaldehyde (30% aq. soln.)30.031.20.012
tert-Butanol74.1210-
tert-Butyl hydroperoxide (70%)90.121.4-

Procedure: [1]

  • To a 50 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add tert-butanol (10 g), acetamidine hydrochloride (1.13 g, 12 mmol), malononitrile (0.66 g, 10 mmol), and 30% aqueous formaldehyde (1.2 g, 12 mmol).

  • Heat the reaction mixture to 65-70 °C and maintain this temperature for 4 hours with continuous stirring.

  • Cool the mixture to 20-25 °C.

  • Add 70% tert-butyl hydroperoxide (1.4 g) and continue stirring at 30-35 °C for 1 hour.

  • The reaction progress can be monitored by HPLC.

  • Upon completion, the product can be isolated by standard work-up procedures, typically involving extraction and crystallization. A reported yield for this reaction is 92.6% with a purity of 99.6% by HPLC.[1]

Part II: Conversion to Methyl 2-amino-4-methylpyrimidine-5-carboxylate

The conversion of the 5-cyano group to a methyl carboxylate is a critical step. This can be achieved through a two-step process of hydrolysis to the carboxylic acid followed by esterification, or potentially through a direct conversion. The two-step approach offers better control and purification of the intermediate carboxylic acid.

Step 1: Hydrolysis of the Nitrile to Carboxylic Acid

The hydrolysis of the nitrile can be performed under either acidic or alkaline conditions. Both methods involve the nucleophilic attack of water on the carbon of the cyano group, leading to the formation of an amide intermediate which is then further hydrolyzed to the carboxylic acid.

4.1.1. Acid-Catalyzed Hydrolysis

Heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid, will yield the carboxylic acid.[2] The amino group on the pyrimidine ring will be protonated under these conditions, forming the hydrochloride salt.

Representative Procedure (Acidic Hydrolysis):

  • Suspend 2-amino-4-methylpyrimidine-5-carbonitrile in a 6M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux and maintain for a period sufficient for complete hydrolysis (typically monitored by TLC or HPLC).

  • Cool the reaction mixture to room temperature, which should cause the precipitation of 2-amino-4-methylpyrimidine-5-carboxylic acid hydrochloride.

  • Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.

4.1.2. Base-Catalyzed Hydrolysis

Alternatively, the nitrile can be hydrolyzed by heating with an aqueous solution of a strong base, such as sodium hydroxide. This will initially form the sodium salt of the carboxylic acid. Subsequent acidification is required to obtain the free carboxylic acid.

Representative Procedure (Alkaline Hydrolysis):

  • Suspend 2-amino-4-methylpyrimidine-5-carbonitrile in a 2M aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux until the hydrolysis is complete.

  • Cool the solution to room temperature and carefully acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4.

  • The carboxylic acid will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 2: Esterification of the Carboxylic Acid

The final step is the esterification of the 2-amino-4-methylpyrimidine-5-carboxylic acid with methanol. The Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of an acid catalyst, is a common and effective method.

4.2.1. Fischer Esterification Mechanism

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated to give the protonated ester. Deprotonation yields the final product and regenerates the acid catalyst.

Fischer_Esterification Carboxylic_Acid 2-Amino-4-methylpyrimidine-5-carboxylic acid Protonation Protonation of Carbonyl Carboxylic_Acid->Protonation + H+ Nucleophilic_Attack Nucleophilic Attack by Methanol Protonation->Nucleophilic_Attack + CH3OH Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Product_Ester Methyl 2-amino-4-methylpyrimidine-5-carboxylate Deprotonation->Product_Ester - H+ caption Fischer esterification mechanism.

Caption: Fischer esterification mechanism.

4.2.2. Experimental Protocol (Fischer Esterification)

Materials:

ReagentMolar Mass ( g/mol )Role
2-Amino-4-methylpyrimidine-5-carboxylic acid167.15Substrate
Methanol32.04Reagent and Solvent
Sulfuric Acid (conc.)98.08Catalyst

Procedure: [3][4][5][6][7]

  • Suspend 2-amino-4-methylpyrimidine-5-carboxylic acid in an excess of dry methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (typically 5-10 mol%).

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or HPLC until the starting material is consumed. To drive the equilibrium towards the product, water can be removed using a Dean-Stark apparatus or by adding a dehydrating agent.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • The product can then be extracted into an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization or column chromatography.

An alternative and milder esterification can be performed using trimethylchlorosilane (TMSCl) in methanol at room temperature, which has been shown to be effective for the esterification of amino acids.[8]

Conclusion

The synthesis of Methyl 2-amino-4-methylpyrimidine-5-carboxylate presented in this guide is a reliable and scalable route that proceeds in high yield. The initial formation of the pyrimidine ring via a multicomponent reaction is highly efficient. The subsequent two-step conversion of the nitrile to the methyl ester, through hydrolysis and Fischer esterification, provides a controlled method to obtain the final product with high purity. The methodologies described are based on well-established chemical principles and provide a solid foundation for the synthesis of this important pharmaceutical intermediate.

References

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents. (URL not available for direct linking)
  • US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents.
  • CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents. (URL not available for direct linking)
  • Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC - NIH. Available at: [Link]

  • US3997537A - Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines - Google Patents.
  • CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents. (URL not available for direct linking)
  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1 | Request PDF - ResearchGate. Available at: [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • US8039662B2 - Process for the preparation of amino acid methyl esters - Google Patents.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

  • US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents.
  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives - YouTube. Available at: [Link]

  • Fischer Esterification - Organic Chemistry Portal. Available at: [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 2-amino-4-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 2-amino-4-methylpyrimidine-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The structural elucidation of such molecules is paramount for ensuring purity, confirming identity, and understanding reactivity. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Its Spectroscopic Implications

The foundational step in interpreting any spectroscopic data is a thorough understanding of the molecule's structure. Methyl 2-amino-4-methylpyrimidine-5-carboxylate is a substituted pyrimidine with key functional groups that each provide a unique spectroscopic signature.

Molecular Structure of Methyl 2-amino-4-methylpyrimidine-5-carboxylate cluster_pyrimidine Pyrimidine Core cluster_substituents Substituents N1 N C2 C N1->C2 N3 N C2->N3 Amino NH2 C2->Amino at C2 C4 C N3->C4 C5 C C4->C5 Methyl_pyrimidine CH3 C4->Methyl_pyrimidine at C4 C6 C-H C5->C6 Carboxylate C(=O)OCH3 C5->Carboxylate at C5 C6->N1 ¹H NMR Acquisition Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL solvent) NMRTube Transfer to NMR Tube SamplePrep->NMRTube Spectrometer Place in NMR Spectrometer (≥400 MHz) NMRTube->Spectrometer Shimming Shimming Spectrometer->Shimming Acquisition Data Acquisition (sufficient scans) Shimming->Acquisition Processing Data Processing (FT, Phasing, Baseline) Acquisition->Processing Analysis Spectral Analysis (Integration, Chemical Shifts) Processing->Analysis

Caption: Workflow for acquiring a high-quality ¹H NMR spectrum.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (Ester)165 - 175The carbonyl carbon of the ester is highly deshielded.
C2 (Amino-bearing)160 - 165The carbon attached to two nitrogen atoms and the amino group is significantly deshielded.
C4 (Methyl-bearing)155 - 160The carbon attached to a nitrogen and bearing a methyl group.
C6 (CH)150 - 155The carbon of the C-H bond on the pyrimidine ring.
C5 (Carboxylate-bearing)110 - 120This carbon is shielded relative to the other ring carbons due to its position.
-OCH₃50 - 55A typical chemical shift for a methyl ester carbon.
-CH₃20 - 25A characteristic chemical shift for a methyl group on an aromatic ring.

Experimental Protocol for ¹³C NMR:

The protocol is similar to that of ¹H NMR, but with a few key differences:

  • Acquisition Time: ¹³C NMR experiments require a longer acquisition time due to the low natural abundance of the ¹³C isotope.

  • Decoupling: A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum, resulting in singlets for each unique carbon.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode
N-H (Amino)3300 - 3500Medium, DoubletAsymmetric and symmetric stretching
C-H (Aromatic)3000 - 3100Weak to MediumStretching
C-H (Aliphatic)2850 - 3000Weak to MediumStretching
C=O (Ester)1700 - 1730StrongStretching
C=N, C=C (Ring)1500 - 1650Medium to StrongRing stretching
C-N1200 - 1350MediumStretching
C-O (Ester)1000 - 1300StrongStretching

The presence of a strong absorption band around 1700-1730 cm⁻¹ is a clear indicator of the ester carbonyl group. The characteristic doublet in the 3300-3500 cm⁻¹ region confirms the presence of the primary amino group. [1] Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information based on its fragmentation pattern.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): The molecular weight of Methyl 2-amino-4-methylpyrimidine-5-carboxylate (C₇H₉N₃O₂) is 167.17 g/mol . The mass spectrum should show a molecular ion peak at m/z = 167.

  • Key Fragmentation Patterns:

    • Loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at m/z = 136.

    • Loss of the entire methyl carboxylate group (-COOCH₃), leading to a fragment at m/z = 108.

    • Cleavage of the methyl group from the pyrimidine ring, resulting in a fragment at m/z = 152.

Predicted Mass Spec Fragmentation M [M]⁺˙ m/z = 167 M_minus_OCH3 [M-OCH₃]⁺ m/z = 136 M->M_minus_OCH3 -OCH₃ M_minus_COOCH3 [M-COOCH₃]⁺ m/z = 108 M->M_minus_COOCH3 -COOCH₃ M_minus_CH3 [M-CH₃]⁺ m/z = 152 M->M_minus_CH3 -CH₃

Sources

"Methyl 2-amino-4-methylpyrimidine-5-carboxylate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 2-amino-4-methylpyrimidine-5-carboxylate

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous bioactive molecules and functional materials. Among the vast family of pyrimidine derivatives, Methyl 2-amino-4-methylpyrimidine-5-carboxylate represents a highly functionalized and versatile building block. Its strategic placement of an amino group, a methyl group, and a methyl carboxylate ester on the pyrimidine ring offers multiple reaction sites for synthetic elaboration. This guide provides a comprehensive overview of its chemical and physical properties, synthetic pathways, reactivity, and potential applications, tailored for researchers and professionals in drug discovery and chemical development.

Molecular Identity and Structure

Precise identification is paramount for any chemical entity. Methyl 2-amino-4-methylpyrimidine-5-carboxylate is structurally defined by a pyrimidine ring substituted at positions 2, 4, and 5. While extensive data is available for the corresponding ethyl ester and carboxylic acid, the properties of the methyl ester can be inferred from these closely related analogs.

Chemical Structure

The 2D structure of Methyl 2-amino-4-methylpyrimidine-5-carboxylate is presented below.

Caption: 2D Structure of Methyl 2-amino-4-methylpyrimidine-5-carboxylate.

Chemical Identifiers

The unambiguous identification of this molecule is crucial for database searches and regulatory compliance. Below is a table of its key identifiers and those of its parent carboxylic acid.

IdentifierValue (Methyl Ester)Value (Parent Acid)Source
IUPAC Name methyl 2-amino-4-methylpyrimidine-5-carboxylate2-Amino-4-methylpyrimidine-5-carboxylic acidPubChem
CAS Number N/A (Not broadly listed)769-51-7[1]
Molecular Formula C₇H₉N₃O₂C₆H₇N₃O₂PubChem
Molecular Weight 167.17 g/mol 153.14 g/mol [1]
SMILES COC(=O)C1=CN=C(N)N=C1CCC1=NC(=NC=C1C(=O)O)N[1]
InChIKey N/ADUWNUQBBVGEJPV-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, influencing everything from reaction conditions to bioavailability. The data presented here are based on experimental values for closely related analogs and predicted values, providing a reliable profile for laboratory applications.

PropertyValue / DescriptionNotesSource
Appearance White to off-white or pale yellow solid/powder.Based on the typical appearance of related aminopyrimidines.[2]
Boiling Point ~350.5 ± 34.0 °CPredicted value for the ethyl ester. The methyl ester's boiling point is expected to be slightly lower.[3]
Density ~1.217 ± 0.06 g/cm³Predicted value for the ethyl ester.[3]
pKa ~2.47 ± 0.10Predicted; refers to the protonation of the pyrimidine ring nitrogen. The amino group is a weaker base.[3]
Solubility Sparingly soluble in water. Soluble in polar organic solvents like DMSO, DMF, and methanol.General solubility profile for this class of compounds.N/A
Storage Store at room temperature in an inert atmosphere, protected from light.Recommended for maintaining chemical integrity.[3]

Synthesis and Reactivity

General Synthetic Approach

Methyl 2-amino-4-methylpyrimidine-5-carboxylate is typically synthesized via a condensation reaction, a classic method for constructing pyrimidine rings. The most common strategy involves the reaction of a β-keto ester equivalent with guanidine or a related amidine.

A plausible and industrially relevant synthesis would start from ethyl acetoacetate, which is first converted to an enol ether or a related activated intermediate. This intermediate is then reacted with guanidine nitrate in the presence of a base like sodium ethoxide. The resulting ethyl ester can be transesterified or the synthesis can be adapted to use a methyl ester starting material directly.

start Ethyl Acetoacetate + Triethyl Orthoformate intermediate Ethyl 2-(ethoxymethylene)acetoacetate start->intermediate Activation cyclization Condensation & Cyclization intermediate->cyclization reagents Guanidine Nitrate + Sodium Ethoxide reagents->cyclization product_ethyl Ethyl 2-amino-4-methyl- pyrimidine-5-carboxylate cyclization->product_ethyl hydrolysis Base Hydrolysis (e.g., NaOH) product_ethyl->hydrolysis acid 2-Amino-4-methylpyrimidine- 5-carboxylic acid hydrolysis->acid esterification Esterification (Methanol, H⁺) acid->esterification product_methyl Methyl 2-amino-4-methyl- pyrimidine-5-carboxylate esterification->product_methyl

Caption: Generalized synthetic workflow for Methyl 2-amino-4-methylpyrimidine-5-carboxylate.

Chemical Reactivity

The molecule's rich functionality dictates its reactivity:

  • 2-Amino Group: This is a key handle for derivatization. It can undergo acylation, alkylation, sulfonylation, and diazotization reactions. It also acts as a powerful directing group in electrophilic substitution, though the pyrimidine ring is generally electron-deficient.

  • 5-Carboxylate Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other esters. It can also be reduced to the primary alcohol, (4-Amino-2-methylpyrimidin-5-yl)methanol, a precursor in thiamine (Vitamin B1) biosynthesis.[4]

  • Pyrimidine Ring: As an electron-deficient heterocycle, the ring is generally resistant to electrophilic attack but can be susceptible to nucleophilic aromatic substitution, particularly if a leaving group is present at positions 2, 4, or 6. The nitrogen atoms can be quaternized by alkyl halides.

Applications and Research Significance

The true value of Methyl 2-amino-4-methylpyrimidine-5-carboxylate lies in its role as a versatile intermediate for synthesizing more complex molecules with significant biological activity.

  • Medicinal Chemistry Scaffold: The aminopyrimidine core is a privileged scaffold found in a multitude of kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer.[5] This molecule provides a ready-made starting point for developing inhibitors targeting protein kinases by allowing for diverse substitutions at the amino and carboxylate positions to optimize binding affinity and selectivity.

  • Precursor for Bioactive Molecules: As noted, the core structure is related to the pyrimidine moiety of thiamine (Vitamin B1).[4] Derivatives are explored for their potential as antibacterial agents by targeting essential metabolic pathways absent in mammals, such as the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis.[6]

  • Chemical Probe Development: The functional handles allow for the straightforward attachment of fluorescent tags, biotin labels, or cross-linking agents, enabling the creation of chemical probes to study biological systems.

Representative Experimental Protocol: N-Acylation

To illustrate the practical utility of this building block, a standard protocol for N-acylation is provided below. This reaction is fundamental for creating amide libraries in drug discovery programs.

Objective: To synthesize Methyl 2-(acetylamino)-4-methylpyrimidine-5-carboxylate.

Methodology:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Methyl 2-amino-4-methylpyrimidine-5-carboxylate (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Rationale: Aprotic solvents are used to prevent side reactions with the acylating agent. An inert atmosphere prevents moisture from quenching the reagents.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq). Stir the solution for 5-10 minutes at room temperature.

    • Rationale: The base acts as a scavenger for the HCl that is generated during the reaction, driving the equilibrium towards the product.

  • Acylation: Cool the solution to 0 °C using an ice bath. Add acetyl chloride (1.1 eq) dropwise.

    • Rationale: The reaction is exothermic; cooling prevents potential side reactions and ensures controlled addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Rationale: TLC is a rapid and effective technique to qualitatively assess the conversion of starting material to product.

  • Workup and Purification: Upon completion, quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel) using a hexane/ethyl acetate gradient.

    • Rationale: The aqueous workup removes the base, unreacted acylating agent, and salts. Column chromatography separates the desired product from any impurities.

A Dissolve Substrate in DCM B Add Triethylamine (Base) A->B C Cool to 0°C B->C D Add Acetyl Chloride (Dropwise) C->D E Warm to RT & Stir (Monitor by TLC) D->E F Aqueous Workup (NaHCO₃, Brine) E->F Reaction Complete G Dry & Concentrate F->G H Purify via Column Chromatography G->H

Caption: Experimental workflow for a typical N-acylation reaction.

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety. The parent compound, 2-Amino-4-methylpyrimidine-5-carboxylic acid, provides a good proxy for the hazards of its methyl ester.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Handling Recommendation: Handle this compound in a chemical fume hood. Use standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. In case of accidental exposure, follow the precautionary statements and seek medical advice if symptoms persist.

Conclusion

Methyl 2-amino-4-methylpyrimidine-5-carboxylate is a valuable and versatile heterocyclic compound. Its well-defined reactivity, stemming from its amino and carboxylate functional groups, makes it an ideal starting material for the synthesis of complex molecular architectures. Its relevance to established pharmacophores, particularly in the realm of kinase inhibition and antibacterial research, ensures its continued importance for scientists and professionals in drug development and organic synthesis.

References

  • Google Patents. (CN107011254B). Synthesis and purification method of 2-amino-4-methylpyridine.
  • Wikipedia. (n.d.). Zolpidem. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methylpyrimidine-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Amino-5-hydroxymethyl-2-methylpyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-aminopyrimidine-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Loba Chemie. (n.d.). 2-AMINO 4-METHYLPYRIDINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. Retrieved from [Link]

Sources

The Strategic deployment of Methyl 2-amino-4-methylpyrimidine-5-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl 2-amino-4-methylpyrimidine-5-carboxylate, a polysubstituted pyrimidine, represents a highly valuable and versatile heterocyclic building block in the lexicon of medicinal chemistry. Its unique arrangement of functional groups—a nucleophilic aminopyridine moiety, an electrophilic ester, and a strategic methyl group—offers a rich platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of this compound's synthesis, chemical reactivity, and strategic application in drug discovery, with a particular focus on its role as a scaffold for potent kinase inhibitors. We will explore the causality behind synthetic choices, detail robust experimental protocols, and present a forward-looking perspective on its potential in developing next-generation therapeutics.

Introduction: The Pyrimidine Core in Medicinal Chemistry

The pyrimidine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug design. As a fundamental component of nucleobases, its derivatives are intrinsically recognized by biological systems. This inherent biocompatibility, combined with a rich and well-understood reactivity, has cemented the pyrimidine core's role in a vast array of approved therapeutics. The 2-aminopyrimidine motif, in particular, is a recurring feature in numerous kinase inhibitors, where the amino group often forms a critical hydrogen bond interaction with the hinge region of the kinase active site, mimicking the adenine of ATP.[1][2]

Methyl 2-amino-4-methylpyrimidine-5-carboxylate (CAS No. 929214-72-2) is a particularly strategic starting material. The ester at the 5-position provides a versatile handle for amide bond formation, enabling the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties. The 2-amino group serves as a key anchoring point for kinase hinge binding and can also be a site for further derivatization. The 4-methyl group can influence the planarity and solubility of the molecule and can have subtle but important effects on binding to target proteins.

Synthesis of the Core: A Mechanistic Approach

The construction of the 2-amino-4-methylpyrimidine-5-carboxylate core is typically achieved through a well-established condensation reaction, often a variation of the Pinner pyrimidine synthesis. This approach involves the reaction of an amidine with a β-dicarbonyl compound or its equivalent.

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic disconnection of the target molecule points to acetamidine and a derivative of methyl acetoacetate as the primary starting materials. The core pyrimidine ring is formed by the condensation of these two components.

G Target Methyl 2-amino-4-methylpyrimidine-5-carboxylate Intermediates Acetamidine + Methyl 2-formyl-3-oxobutanoate (or equivalent) Target->Intermediates C-N disconnection Starting_Materials Ammonia + Acetonitrile (for Acetamidine) Methyl acetoacetate + Formylating agent (for β-ketoester) Intermediates->Starting_Materials Functional group interconversion

Caption: Retrosynthetic analysis of the target pyrimidine.

Recommended Synthetic Protocol

Reaction Scheme:

G cluster_reactants cluster_products reagents + B Acetamidine reagents->B conditions NaOEt, EtOH Reflux C Methyl 2-amino-4-methylpyrimidine-5-carboxylate conditions->C A Methyl 2-(ethoxymethylene)acetoacetate A->reagents

Caption: General synthesis of the pyrimidine core.

Step-by-Step Methodology:

  • Preparation of the β-ketoester equivalent: Methyl acetoacetate is reacted with triethyl orthoformate in the presence of acetic anhydride to form methyl 2-(ethoxymethylene)acetoacetate. This step introduces the formyl group equivalent necessary for cyclization.

  • Preparation of Acetamidine: Acetamidine can be prepared from acetonitrile and ammonium chloride or used as its commercially available hydrochloride salt.

  • Cyclization:

    • To a solution of sodium ethoxide in absolute ethanol, add acetamidine hydrochloride. Stir the mixture to form the free base of acetamidine.

    • To this mixture, add methyl 2-(ethoxymethylene)acetoacetate dropwise at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and neutralize with acetic acid.

    • Remove the solvent under reduced pressure.

    • Triturate the residue with water to precipitate the crude product.

    • Collect the solid by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure Methyl 2-amino-4-methylpyrimidine-5-carboxylate.

Self-Validation: The success of this synthesis is predicated on the careful control of reaction conditions, particularly the exclusion of water to prevent hydrolysis of the reagents and intermediates. The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS).

Physicochemical and Spectroscopic Profile

PropertyValueSource
CAS Number 929214-72-2
Molecular Formula C₇H₉N₃O₂
Molecular Weight 167.17 g/mol
Appearance Expected to be an off-white to pale yellow solid
Solubility Sparingly soluble in water, soluble in methanol, ethanol, DMSO, DMF
¹H NMR (Expected) δ (ppm): ~8.5 (s, 1H, pyrimidine-H), ~7.5 (br s, 2H, NH₂), ~3.8 (s, 3H, OCH₃), ~2.5 (s, 3H, CH₃)
¹³C NMR (Expected) δ (ppm): ~168 (C=O), ~165 (C-NH₂), ~160 (C-CH₃), ~158 (C-H), ~110 (C-CO₂Me), ~52 (OCH₃), ~25 (CH₃)
IR (Expected) ν (cm⁻¹): ~3400-3200 (N-H stretch), ~1720 (C=O stretch), ~1650 (N-H bend), ~1580 (C=N stretch)

Reactivity and Application as a Heterocyclic Building Block

The utility of Methyl 2-amino-4-methylpyrimidine-5-carboxylate as a building block stems from the differential reactivity of its functional groups.

G cluster_reactions Key Transformations core Methyl 2-amino-4-methylpyrimidine-5-carboxylate 2-Amino Group (Nucleophilic) 5-Ester Group (Electrophilic) Pyrimidine Ring (Aromatic) reaction1 N-Acylation / N-Arylation core:f1->reaction1 reaction2 Amidation core:f2->reaction2 reaction3 Saponification core:f2->reaction3 reaction4 Suzuki / Buchwald-Hartwig Coupling (after halogenation) core:f3->reaction4

Caption: Reactivity map of the core building block.

Reactions at the 2-Amino Group

The 2-amino group is a potent nucleophile and readily participates in a variety of reactions, including:

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • N-Arylation/N-Alkylation: Can undergo Buchwald-Hartwig amination or other cross-coupling reactions to introduce aryl or alkyl substituents. This is a common strategy for extending the molecule into other regions of a target's binding pocket.

  • Diazotization: Can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., halogens in a Sandmeyer reaction).

Transformations of the 5-Ester Group

The methyl ester at the 5-position is a versatile handle for introducing diversity:

  • Amidation: Direct reaction with amines, often facilitated by heating or the use of coupling agents, to form a wide range of amides. This is arguably the most common and powerful application of this building block, as it allows for the exploration of structure-activity relationships (SAR) by varying the amine component.[3]

  • Saponification: Hydrolysis of the ester to the corresponding carboxylic acid provides a different reactive handle for further transformations, such as the formation of more complex amides or other functional groups.

  • Reduction: The ester can be reduced to the corresponding primary alcohol, which can then be used in a variety of other reactions.

Case Study: Application in Kinase Inhibitor Design

The 2-aminopyrimidine scaffold is a well-established "hinge-binder" in kinase inhibitors.[1] The two nitrogen atoms of the pyrimidine ring and the exocyclic amino group form a hydrogen bonding pattern that mimics the interaction of adenine with the kinase hinge region.

Caption: Interaction of the 2-aminopyrimidine scaffold with a kinase hinge.

By using Methyl 2-amino-4-methylpyrimidine-5-carboxylate, medicinal chemists can systematically build out from this core. The 5-carboxamide linkage allows for the introduction of a variety of substituents that can probe different regions of the kinase active site, thereby tuning the potency and selectivity of the inhibitor. For example, large, hydrophobic groups can be introduced to occupy the deep hydrophobic pocket of many kinases, while polar groups can be used to interact with the solvent-exposed region.

While specific examples of marketed drugs derived directly from this exact methyl ester are not prominent in the literature, numerous patents and research articles describe the synthesis of kinase inhibitors using the closely related ethyl ester or other 2-aminopyrimidine-5-carboxylate derivatives.[3][4] These compounds are frequently investigated as inhibitors of targets such as c-Met, Sky kinase, and Aurora kinases.[1][3]

Conclusion and Future Outlook

Methyl 2-amino-4-methylpyrimidine-5-carboxylate is a high-potential, strategically designed building block for modern drug discovery. Its synthesis is achievable through robust and scalable chemical methods. The orthogonal reactivity of its functional groups provides a reliable platform for the generation of diverse chemical libraries, particularly for the discovery of novel kinase inhibitors. As the demand for more selective and potent targeted therapies continues to grow, the strategic deployment of such well-conceived heterocyclic cores will undoubtedly play a pivotal role in the future of medicinal chemistry.

References

  • Mizukami, S., & Hirai, E. (1966). Journal of Organic Chemistry, 31, 1199.
  • PubChem. (n.d.). Ethyl 2-amino-4-methylpyrimidine-5-carboxylate. Retrieved from [Link]

  • Cui, J. J., et al. (2011). 2,4-Diaminopyrimidine inhibitors of c-Met kinase bearing benzoxazepine anilines. Bioorganic & Medicinal Chemistry Letters, 21(2), 658-662.[4]

  • Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(23), 5786.[5]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135.[2]

  • Warner, S. L., et al. (2012). Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. Bioorganic & Medicinal Chemistry Letters, 22(16), 5246-5250.[3]

  • Sharma, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170.[1]

  • Tsoncheva, A. B., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3298.[6]

Sources

The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a fundamental heterocyclic motif that has proven to be a cornerstone in the design and development of a vast array of therapeutic agents. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it a privileged scaffold in medicinal chemistry. This in-depth guide provides a comprehensive overview of the role of the pyrimidine core in drug discovery, from its fundamental physicochemical properties to its application in blockbuster drugs. We will explore the structure-activity relationships that govern its biological activity, delve into key synthetic strategies, and examine case studies of its successful implementation across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the pyrimidine scaffold in their own research endeavors.

Introduction: The Privileged Nature of the Pyrimidine Scaffold

Heterocyclic compounds form the bedrock of medicinal chemistry, with over 85% of all biologically active compounds containing at least one heterocyclic ring. Among these, the pyrimidine scaffold, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, holds a place of particular distinction. Its prevalence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil in DNA and RNA, has made it a focal point for drug discovery for decades.

The "privileged" nature of the pyrimidine scaffold stems from several key features:

  • Hydrogen Bonding Capabilities: The two nitrogen atoms in the pyrimidine ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets such as enzymes and receptors.

  • π-π Stacking Interactions: The aromatic nature of the pyrimidine ring allows for π-π stacking interactions with aromatic residues in protein binding pockets, further enhancing binding affinity.

  • Metabolic Stability: The pyrimidine ring is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles of drug candidates.

  • Synthetic Tractability: The synthesis of pyrimidine derivatives is well-established, allowing for the facile generation of large and diverse chemical libraries for high-throughput screening.

Physicochemical Properties and Their Impact on Drug Design

The physicochemical properties of the pyrimidine scaffold can be finely tuned through substitution at its various positions, allowing for the optimization of drug-like properties.

PropertyImpact on Drug DesignRepresentative Data
pKa Influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding.The pKa of the unsubstituted pyrimidine is approximately 1.3. Substitution with electron-donating or -withdrawing groups can significantly alter this value.
Solubility Crucial for drug absorption and distribution. The introduction of polar functional groups onto the pyrimidine ring can enhance aqueous solubility.The solubility of many pyrimidine-based drugs is in the micromolar to millimolar range, suitable for oral bioavailability.
Lipophilicity (LogP) Affects the ability of the drug to cross cell membranes. A balance between lipophilicity and hydrophilicity is essential for optimal pharmacokinetic properties.LogP values for pyrimidine-based drugs typically range from 1 to 5, depending on the nature of the substituents.
Metabolic Stability The pyrimidine ring itself is relatively stable to metabolic enzymes. However, substituents can be sites of metabolic attack. Strategic modification can block these sites and improve metabolic stability.Introduction of fluorine atoms or other metabolically stable groups can significantly prolong the half-life of pyrimidine-based drugs.

Mechanism of Action & Structure-Activity Relationships (SAR)

The versatility of the pyrimidine scaffold allows it to interact with a wide range of biological targets. A deep understanding of the structure-activity relationships (SAR) is crucial for the rational design of potent and selective pyrimidine-based drugs.

Kinase Inhibition: A Prominent Application

Protein kinases are a major class of drug targets, particularly in oncology. The pyrimidine scaffold is a common feature in many kinase inhibitors, where it often serves as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region.

Diagram 1: Generalized Kinase Inhibition by a Pyrimidine Scaffold

G cluster_kinase Kinase Hinge Region cluster_drug Pyrimidine-Based Inhibitor Hinge_NH Backbone NH Hinge_CO Backbone C=O Pyrimidine Pyrimidine Scaffold Pyrimidine->Hinge_NH H-bond Pyrimidine->Hinge_CO H-bond

Caption: Pyrimidine scaffold forming hydrogen bonds with the kinase hinge region.

SAR Insights for Pyrimidine-Based Kinase Inhibitors:

  • Substitution at C2: Often occupied by an aniline or related group, which can form additional hydrogen bonds and hydrophobic interactions in the ATP-binding pocket.

  • Substitution at C4: Frequently bears a solubilizing group or a moiety that can extend into the solvent-exposed region, improving pharmacokinetic properties.

  • Substitution at C5: Can be used to modulate the electronic properties of the ring and to introduce groups that can interact with specific residues in the kinase active site, enhancing selectivity.

Antiviral and Antimicrobial Applications

The structural similarity of the pyrimidine ring to the natural nucleobases makes it an ideal scaffold for the development of antiviral and antimicrobial agents. These drugs often act as nucleoside analogs, interfering with viral or microbial DNA or RNA synthesis.

Case Studies: Pyrimidine-Based Drugs in the Clinic

The success of the pyrimidine scaffold is evident in the large number of FDA-approved drugs that incorporate this motif.

Drug NameTherapeutic AreaMechanism of Action
Imatinib OncologyTyrosine kinase inhibitor
Gefitinib OncologyEGFR tyrosine kinase inhibitor
Sunitinib OncologyMulti-targeted tyrosine kinase inhibitor
Rosuvastatin CardiovascularHMG-CoA reductase inhibitor
Lamivudine Antiviral (HIV)Nucleoside reverse transcriptase inhibitor
Zidovudine (AZT) Antiviral (HIV)Nucleoside reverse transcriptase inhibitor
5-Fluorouracil OncologyThymidylate synthase inhibitor

Synthetic Strategies for Pyrimidine Derivatives

The synthesis of substituted pyrimidines is a well-trodden path in organic chemistry, with several robust methods available.

Principle of Retrosynthesis

A common retrosynthetic approach for a 2,4-disubstituted pyrimidine involves disconnecting the pyrimidine ring to reveal a β-dicarbonyl compound and a guanidine or urea derivative.

Diagram 2: Retrosynthetic Analysis of a 2,4-Disubstituted Pyrimidine

G cluster_precursors Precursors Pyrimidine 2,4-Disubstituted Pyrimidine Disconnect <-- Disconnect Disconnect->Pyrimidine Dicarbonyl β-Dicarbonyl Compound Disconnect->Dicarbonyl Guanidine Guanidine/Urea Derivative Disconnect->Guanidine

Caption: Common retrosynthetic approach for pyrimidine synthesis.

Exemplary Experimental Protocol: Synthesis of a 2-amino-4-arylpyrimidine

This protocol describes a general method for the condensation of a chalcone with guanidine hydrochloride to yield a 2-amino-4-arylpyrimidine.

Step 1: Synthesis of the Chalcone Intermediate

  • To a stirred solution of an appropriate acetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol (10 mL) at room temperature, add a 10% aqueous solution of sodium hydroxide (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and dry to afford the desired chalcone.

Step 2: Cyclocondensation to form the Pyrimidine Ring

  • To a solution of the chalcone (1.0 eq) in ethanol (15 mL), add guanidine hydrochloride (1.2 eq) and sodium hydroxide (1.5 eq).

  • Reflux the reaction mixture for 8-10 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into crushed ice.

  • Filter the solid product, wash with cold water, and recrystallize from ethanol to obtain the pure 2-amino-4-arylpyrimidine.

Future Perspectives and Emerging Trends

The pyrimidine scaffold continues to be a fertile ground for drug discovery. Emerging trends include:

  • Covalent Inhibitors: The development of pyrimidine-based covalent inhibitors that form a permanent bond with their target, leading to enhanced potency and duration of action.

  • PROTACs and Molecular Glues: The incorporation of the pyrimidine scaffold into proteolysis-targeting chimeras (PROTACs) and molecular glues to induce the degradation of disease-causing proteins.

  • Fragment-Based Drug Discovery (FBDD): The use of small pyrimidine fragments as starting points for the development of novel drug candidates.

Conclusion

The pyrimidine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its inherent drug-like properties, coupled with its synthetic accessibility, have cemented its position as a cornerstone of modern drug discovery. As our understanding of disease biology deepens and new drug discovery technologies emerge, the versatile pyrimidine scaffold is poised to play an even more significant role in the development of the next generation of life-saving medicines.

References

  • The pyrimidine scaffold: a privileged core in medicinal chemistry. RSC Advances. [Link]

  • Recent Advances of Pyrimidine-Based Molecules as Anticancer Agents. Molecules. [Link]

  • A Review on Synthetic approach of Pyrimidine and its Analogues for their Medicinal Application. ResearchGate. [Link]

  • Pyrimidine-based Kinase Inhibitors: A Mini-review. Bentham Science. [Link]

  • Recent Developments of Pyrimidine Derivatives as Potent Anticancer Agents. Journal of Medicinal Chemistry. [Link]

  • Pyrimidine derivatives as promising anticancer agents. Journal of Chemical and Pharmaceutical Research. [Link]

  • The Role of Pyrimidine in the Development of New Antiviral Drugs. Current Medicinal Chemistry. [Link]

  • A comprehensive review on the recent advances of pyrimidine-based scaffolds in anti-cancer therapeutics. European Journal of Medicinal Chemistry. [Link]

  • Pyrimidine-Based Scaffolds in Medicinal Chemistry: A Review. Mini-Reviews in Medicinal Chemistry. [Link]

  • Pyrimidine and its derivatives: a review on various biological activities. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

The Pyrimidine Privilege: Strategic Design of Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery of Novel Pyrimidine-Based Therapeutic Agents Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Strategic Overview: The Pharmacophore of Choice

The pyrimidine scaffold (1,3-diazine) represents one of the most "privileged" structures in medicinal chemistry. Its ubiquity in biological systems—forming the backbone of Cytosine, Thymine, and Uracil—grants it inherent biocompatibility and the ability to mimic endogenous ligands.

For the drug developer, the pyrimidine ring offers a unique balance of electron deficiency and hydrogen-bonding capability, making it an ideal template for:

  • Kinase Inhibitors: Mimicking the adenine ring of ATP to bind in the hinge region.

  • Antimetabolites: Acting as false substrates for DNA/RNA polymerases.

  • Allosteric Modulators: Exploiting the diverse substitution vectors (C2, C4, C5, C6) to reach hydrophobic pockets.

This guide details the technical roadmap for discovering novel pyrimidine agents, moving from rational design to validated protocols.

Structural Rationale & Chemical Space

The Reactivity Landscape

Successful lead optimization requires understanding the electronic nuances of the pyrimidine ring. The positions are not equivalent:

  • C2 & C4/C6: Highly electron-deficient. Susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • C5: Electron-rich (relatively). Ideal site for Electrophilic Aromatic Substitution (

    
    ) or halogenation for subsequent cross-coupling.
    
Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for functionalizing the pyrimidine core based on the intended biological target.

PyrimidineSAR Core Pyrimidine Core (1,3-Diazine) C2 C2 Position (H-Bond Donor/Acceptor) Core->C2 Amination C4 C4 Position (Hydrophobic Tail/Solubilizing) Core->C4 S_NAr / Suzuki C5 C5 Position (Gatekeeper Residue Interaction) Core->C5 Halogenation Kinase ATP Hinge Binder (e.g., Ibrutinib) C2->Kinase H-Bonding C4->Kinase Steric Fit C5->Kinase Selectivity Metabolic DNA Intercalation/False Substrate (e.g., 5-FU) C5->Metabolic F substitution

Figure 1: Structure-Activity Relationship (SAR) mapping for the Pyrimidine scaffold.

Synthetic Methodologies: From Bench to Library

Modern discovery relies on modular synthesis. We prioritize methods that allow late-stage diversification.

Protocol: Regioselective Suzuki-Miyaura Coupling

A common challenge is differentiating between halogens at C2, C4, and C6. The C4 position is generally more reactive towards Pd-catalyzed oxidative addition than C2 due to lower electron density.

Objective: Synthesis of 2-amino-4-aryl-pyrimidine (Kinase Inhibitor Precursor).

Reagents:

  • Substrate: 2,4-dichloropyrimidine

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Workflow:

  • Inertion: Charge a reaction vial with 2,4-dichloropyrimidine (1.0 mmol), Phenylboronic acid (1.1 mmol), and

    
    . Seal and purge with Argon for 5 minutes.
    
  • Solvation: Add degassed 1,4-Dioxane (5 mL) and

    
     (2M, 2 mL) via syringe.
    
  • Activation: Heat the mixture to 90°C.

    • Expert Insight: Monitoring is critical here. C4 coupling occurs first. If the temperature exceeds 100°C or reaction time is prolonged, C2 coupling (bis-arylation) will occur.

  • Quench & Workup: Cool to RT after 4 hours (verify mono-substitution by TLC/LCMS). Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Functionalization of C2: The remaining C2-chloro group can now be displaced by an amine (e.g., aniline) using acid catalysis (HCl/Isopropanol) or Buchwald-Hartwig amination to install the "hinge binding" motif.

Visualization: Synthetic Pathway

Synthesis Start 2,4-Dichloropyrimidine Step1 Regioselective Suzuki Coupling (C4 Position) Start->Step1 Ar-B(OH)2, Pd(0) Inter 4-Aryl-2-chloropyrimidine Step1->Inter 90°C, 4h Step2 Nucleophilic Displacement / Buchwald (C2 Position) Inter->Step2 R-NH2, H+ or Pd Final 2-Amino-4-arylpyrimidine (Lead Compound) Step2->Final

Figure 2: Sequential functionalization strategy for asymmetric pyrimidines.

Biological Evaluation: Self-Validating Protocols

In Vitro Kinase Assay (ADP-Glo™)

To validate the pyrimidine derivative as a kinase inhibitor, we utilize a luminescent ADP detection assay. This is superior to colorimetric assays due to high signal-to-noise ratios at low ATP conversion.

Mechanism: The assay quantifies kinase activity by measuring the ADP formed during the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light.

Protocol:

  • Preparation: Dilute compounds (10-point dose-response) in 100% DMSO. Transfer 50 nL to a 384-well plate.

  • Enzyme Addition: Add 2 µL of Kinase/Peptide substrate buffer. Incubate 10 min at RT.

  • Reaction Start: Add 2 µL of ATP (at

    
     concentration). Incubate 60 min.
    
  • Depletion: Add 4 µL of ADP-Glo™ Reagent (stops kinase reaction, depletes remaining ATP). Incubate 40 min.

  • Detection: Add 8 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure luminescence.

Data Analysis: Calculate % Inhibition =


. Fit to a 4-parameter logistic equation to derive 

.

Comparative Data: Pyrimidine Success Stories

The following table highlights how minor modifications to the pyrimidine core drastically alter therapeutic indication.

Drug NameTargetIndicationKey Structural Feature
5-Fluorouracil Thymidylate SynthaseColorectal CancerC5-Fluorine (mimics Thymine methyl group)
Ibrutinib BTK (Kinase)Mantle Cell LymphomaPyrazolo[3,4-d]pyrimidine fused system
Rosuvastatin HMG-CoA ReductaseHyperlipidemiaPyrimidine core provides rigid spacing
Etravirine HIV Reverse TranscriptaseHIV InfectionDiarylpyrimidine (DAPY) flexible "wiggle"

Mechanism of Action: The Antimetabolite Pathway

Understanding the "False Substrate" mechanism is vital for designing cytotoxic pyrimidines.

MOA Drug Pyrimidine Analog (e.g., 5-FU) CellEntry Cellular Uptake Drug->CellEntry Activation Metabolic Activation (Ribosylation/Phosphorylation) CellEntry->Activation Target1 Inhibition of Thymidylate Synthase Activation->Target1 FdUMP Target2 Incorporation into DNA/RNA Activation->Target2 FUTP/FdUTP Outcome DNA Damage & Apoptosis Target1->Outcome dTTP Depletion Target2->Outcome Strand Breaks

Figure 3: Mechanism of Action for Pyrimidine Antimetabolites.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3385, 5-Fluorouracil. Retrieved from [Link]

  • U.S. Food and Drug Administration (2013). IMBRUVICA (ibrutinib) Prescribing Information. Retrieved from [Link]

  • Janssen, A. M., et al. (2005). Structure-based design of novel pyrimidine inhibitors. Journal of Medicinal Chemistry. (DOI link provided for stability): [Link]

"Methyl 2-amino-4-methylpyrimidine-5-carboxylate" literature review

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 2-amino-4-methylpyrimidine-5-carboxylate , a critical heterocyclic building block in medicinal chemistry.[1]

Part 1: Executive Technical Summary

Methyl 2-amino-4-methylpyrimidine-5-carboxylate (CAS: 1023811-97-3 ) is a "privileged scaffold" in drug discovery, serving as a core intermediate for the synthesis of kinase inhibitors (specifically Src , Mps1 , and B-Raf families) and novel antibacterial agents targeting the MEP pathway.[1]

Its structural value lies in its orthogonal reactivity :

  • C2-Amino Group: A nucleophilic handle for Buchwald-Hartwig couplings or amide formation.[1]

  • C5-Ester Group: An electrophilic site ready for hydrolysis, reduction, or heterocyclization.

  • C4-Methyl Group: A steric anchor that often dictates binding selectivity in ATP-binding pockets.[1]

Part 2: Chemical Profile & Properties

PropertySpecification
IUPAC Name Methyl 2-amino-4-methylpyrimidine-5-carboxylate
CAS Number 1023811-97-3
Molecular Formula C₇H₉N₃O₂
Molecular Weight 167.17 g/mol
Physical State Off-white to pale yellow solid
Melting Point 222–226 °C (Ethyl analog reference)
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water
SMILES COC(=O)C1=CN=C(N)N=C1C

Part 3: Synthetic Architecture

To ensure high purity and scalability, the Enaminone Route is the industry-standard protocol.[1] Unlike older methods using ethyl formate which suffer from regioselectivity issues, this route utilizes N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to generate a reactive enaminone intermediate, ensuring exclusive regiochemical outcome.[1]

The "Self-Validating" Synthesis Logic
  • Activation: Methyl acetoacetate is activated by DMF-DMA.[1] The formation of the enaminone (Intermediate I ) is visually self-validating; the reaction mixture turns from colorless to deep yellow/orange, indicating conjugation.

  • Cyclization: Guanidine (supplied as HCl or carbonate) attacks the enaminone. The elimination of dimethylamine provides a thermodynamic driving force, pushing the equilibrium toward the aromatic pyrimidine ring.

Synthesis Pathway Diagram

SynthesisPathway MA Methyl Acetoacetate Inter Enaminone Intermediate (Reactive Electrophile) MA->Inter Condensation (100°C, -MeOH) DMFDMA DMF-DMA DMFDMA->Inter Product Methyl 2-amino-4-methyl pyrimidine-5-carboxylate Inter->Product Cyclization (-Me2NH, -H2O) Guan Guanidine HCl Guan->Product Base NaOMe / MeOH Base->Product Neutralization

Figure 1: The Enaminone Route ensures regioselectivity by pre-forming the C3-C4 bond character before ring closure.[1]

Part 4: Detailed Experimental Protocol

Objective: Synthesis of Methyl 2-amino-4-methylpyrimidine-5-carboxylate on a 10g scale.

Phase 1: Enaminone Formation[1]
  • Charge: In a dry 250 mL round-bottom flask, add Methyl acetoacetate (11.6 g, 100 mmol) and DMF-DMA (14.3 g, 120 mmol).

  • Reaction: Heat the neat mixture to 100°C for 3 hours. A reflux condenser is required.[1][2]

    • Checkpoint: The solution will turn deep orange. Monitor by TLC (50% EtOAc/Hexane); the starting material spot will disappear.

  • Workup: Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess DMF-DMA and methanol byproduct. The residue (Intermediate I ) is used directly without purification.

Phase 2: Pyrimidine Cyclization
  • Preparation: Dissolve the crude Intermediate I in Methanol (100 mL).

  • Addition: Add Guanidine Hydrochloride (10.5 g, 110 mmol).

  • Activation: Slowly add Sodium Methoxide (25% wt in MeOH, 23.7 g, 110 mmol) dropwise at room temperature.

    • Why: This liberates the free base guanidine in situ, preventing side reactions associated with free guanidine storage.

  • Reflux: Heat the mixture to reflux (65°C) for 6–12 hours.

    • Checkpoint: A heavy precipitate often forms as the product crystallizes out of the hot solution.

  • Isolation: Cool to 0°C. Filter the solid. Wash the cake with cold water (2 x 20 mL) to remove NaCl, then cold methanol (1 x 10 mL).

  • Drying: Dry in a vacuum oven at 50°C.

    • Expected Yield: 75–85% (approx.[1] 12.5–14.0 g).[1]

Part 5: Reactivity & Therapeutic Applications[1][4]

This scaffold acts as a divergence point for multiple drug classes.[1]

Functionalization Logic

Reactivity Core Methyl 2-amino-4-methyl pyrimidine-5-carboxylate Hydrolysis Hydrolysis (LiOH) -> Carboxylic Acid Core->Hydrolysis Sandmeyer Sandmeyer (tBuONO, CuCl2) -> 2-Chloro derivative Core->Sandmeyer Cyclization Formamide Cyclization -> Pyrimido[4,5-d]pyrimidine Core->Cyclization AmideCoupling Amide Coupling (Kinase Inhibitors) Hydrolysis->AmideCoupling SNAr SNAr Displacement (Scaffold Hopping) Sandmeyer->SNAr Antifolates Antifolates / Antibacterials Cyclization->Antifolates

Figure 2: Divergent synthesis pathways from the core scaffold.[1]

Key Therapeutic Targets
  • Src/Abl Kinase Inhibitors: The 2-amino-pyrimidine motif mimics the adenine ring of ATP.[1] By hydrolyzing the ester to the acid and coupling with substituted anilines or thiazoles, researchers generate Type I and Type II kinase inhibitors similar to Dasatinib . The 4-methyl group fits into the hydrophobic gatekeeper pocket of the kinase.[1]

  • Mps1 (TTK) Inhibitors: Inhibitors of Monopolar Spindle 1 kinase often utilize this scaffold. The 5-carboxylate is converted to an amide that extends into the solvent-exposed region of the enzyme, improving solubility and pharmacokinetic properties.[1]

  • Antibacterial IspF Inhibitors: As noted in recent literature, derivatives of this scaffold bind to the zinc active site of IspF (2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase), a key enzyme in the MEP pathway of bacteria (e.g., Burkholderia pseudomallei), offering a pathway to novel antibiotics that do not cross-react with human physiology.[1]

References

  • Synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine. ResearchGate. (Accessed 2026). Describes the fundamental condensation logic of guanidine with beta-keto esters. Link

  • Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei IspF. PubMed Central (PMC).[1] Detailed structure-activity relationship (SAR) data on pyrimidine-5-carboxylates. Link

  • PubChem Compound Summary: 2-Amino-4-methylpyrimidine-5-carboxylic acid. National Library of Medicine.[1] Validates CAS and physical property data. Link[1]

  • Methyl 2-amino-4-methylpyrimidine-5-carboxylate Product Data. BLD Pharm. Commercial specifications and CAS verification (1023811-97-3).[1][3][4] Link

Sources

Methodological & Application

Synthesis of "Methyl 2-amino-4-methylpyrimidine-5-carboxylate" from ethyl acetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Process-Intensified Synthesis of Methyl 2-amino-4-methylpyrimidine-5-carboxylate

Executive Summary & Strategic Rationale

The pyrimidine pharmacophore is ubiquitous in kinase inhibitors (e.g., Dasatinib, Imatinib analogs) and antifolates. Specifically, Methyl 2-amino-4-methylpyrimidine-5-carboxylate is a critical intermediate for scaffolding fragment-based drug discovery.

While Ethyl Acetoacetate (EAA) is a commodity chemical often preferred for its cost-effectiveness and stability over Methyl Acetoacetate (MAA), the downstream synthetic steps often require the methyl ester moiety—either to influence solubility, crystallization properties, or to align with specific regulatory starting material (RSM) filings.

The Challenge: Synthesizing a methyl ester target from an ethyl ester starting material typically implies a two-step process: transesterification followed by cyclization. The Solution: This protocol details a Process-Intensified One-Pot Strategy . By utilizing Methanol (MeOH) as the solvent and Sodium Methoxide (NaOMe) as the base, we drive an in-situ transesterification concurrent with the condensation reaction. This eliminates the need for intermediate isolation, increases throughput, and reduces solvent waste (Green Chemistry Principle #1).

Reaction Mechanism & Logic

The synthesis relies on the condensation of a 1,3-dicarbonyl with guanidine. However, the choice of solvent and base dictates the final ester alkyl group due to the rapid equilibrium of alkoxides.

  • Step 1 (Activation): Sodium methoxide deprotonates the guanidine hydrochloride (releasing free base) and the

    
    -carbon of the acetoacetate.
    
  • Step 2 (Transesterification): Due to the vast excess of methanol (solvent) and methoxide, the ethyl ester of EAA undergoes nucleophilic acyl substitution, converting to the methyl ester in situ.

  • Step 3 (Cyclization): The guanidine nitrogen attacks the ketone carbonyl, followed by dehydration and cyclization to form the aromatic pyrimidine core.

Visualizing the Pathway

ReactionPathway EAA Ethyl Acetoacetate (Starting Material) Trans_Inter Intermediate: Methyl Acetoacetate (In-Situ Generated) EAA->Trans_Inter Transesterification (Driven by MeOH) Guanidine Guanidine HCl Cyclization Cyclization & Dehydration Guanidine->Cyclization Free Base Formation MeOH_NaOMe MeOH / NaOMe (Reagent/Solvent) MeOH_NaOMe->Trans_Inter Trans_Inter->Cyclization Condensation Target TARGET: Methyl 2-amino-4-methyl pyrimidine-5-carboxylate Cyclization->Target Aromatization ByProduct By-products: EtOH, NaCl, H2O Cyclization->ByProduct

Figure 1: Convergent synthesis pathway demonstrating the in-situ transesterification strategy.

Detailed Experimental Protocol

Safety Warning: Sodium Methoxide is corrosive and moisture-sensitive. Guanidine HCl is an irritant. Perform all operations in a fume hood.

Materials & Reagents
ComponentRoleEquiv.Notes
Ethyl Acetoacetate (EAA) Substrate1.0Purity >99% recommended.
Guanidine HCl Nucleophile1.1Slight excess ensures full consumption of EAA.
Sodium Methoxide (NaOMe) Base2.51.0 eq to neutralize HCl, 1.0 eq for enolate, 0.5 eq excess.
Methanol (Anhydrous) Solvent10-15 VolAnhydrous to prevent ester hydrolysis.
Step-by-Step Methodology

1. Preparation of Guanidine Free Base (In-Situ):

  • Charge a reaction vessel (equipped with a reflux condenser and N2 line) with Methanol (10 volumes) .

  • Add Guanidine Hydrochloride (1.1 eq) with stirring at room temperature (20-25°C).

  • Critical Step: Slowly add Sodium Methoxide (2.5 eq) . This can be added as a solid (exothermic!) or as a 25-30% solution in methanol.

    • Observation: The mixture will become turbid due to the formation of NaCl (salt).

    • Tip: Stir for 15-30 minutes to ensure complete neutralization and formation of the free guanidine base.

2. Addition & Transesterification:

  • Add Ethyl Acetoacetate (1.0 eq) dropwise over 10-15 minutes.

  • Mechanistic Note: The solution may warm slightly. The high concentration of methoxide immediately begins converting the ethyl ester to the methyl ester.

3. Reaction (Reflux):

  • Heat the mixture to Reflux (approx. 65°C) .

  • Maintain reflux for 4 to 6 hours .

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or HPLC.

    • Success Criteria: Disappearance of EAA and the intermediate ethyl pyrimidine ester (if formed transiently).

4. Work-up & Isolation:

  • Cool the reaction mixture to room temperature.

  • Solvent Swap (Optional but recommended for yield): Remove approximately 50-60% of the Methanol under reduced pressure.

  • Pour the residue into Ice Water (20 volumes) with vigorous stirring.

  • Neutralization: Adjust pH to ~7.0 using dilute Acetic Acid or HCl. This aids in precipitating the product if it remains soluble as a salt.

  • Filtration: Filter the resulting precipitate.

  • Wash: Wash the filter cake with cold water (2x) and cold Methanol (1x, small volume) to remove yellow impurities.

5. Drying:

  • Dry the solid in a vacuum oven at 45°C for 12 hours.

Analytical Validation & Quality Control

To ensure the protocol successfully produced the Methyl ester and not the Ethyl ester, specific NMR signals must be verified.

ParameterMethyl Ester Target (Expected)Ethyl Ester Analog (Avoid)
Appearance White to pale yellow crystalline solidWhite solid
Melting Point 230–232 °C (Decomposes)205–208 °C
1H NMR (DMSO-d6) Singlet at ~3.6-3.8 ppm (-OCH3) Quartet ~4.1 ppm / Triplet ~1.2 ppm
C4-Methyl Singlet at ~2.4 ppmSinglet at ~2.4 ppm
C2-Amino Broad Singlet ~7.0-7.5 ppmBroad Singlet ~7.0-7.5 ppm
Pyrimidyl-H Singlet ~8.7 ppmSinglet ~8.7 ppm

Self-Validating Check: If your NMR spectrum shows a quartet at 4.1 ppm, the transesterification failed. Cause: Wet methanol or insufficient reaction time/temperature. Remedy: Recrystallize from Methanol with a catalytic amount of NaOMe to force the exchange.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete condensation or loss during filtration.Ensure reflux is vigorous. Check filtrate; product might be soluble if pH is too high/low.
Product is Ethyl Ester Insufficient Methoxide or use of Ethanol.strictly use MeOH/NaOMe. Ensure NaOMe is fresh.
Yellow/Brown Color Oxidation or polymerization of EAA.Conduct reaction under Nitrogen atmosphere. Wash filter cake with cold MeOH.
Gummy Precipitate Impurities trapped.Triturate the solid with diethyl ether or recrystallize from MeOH.

References

  • Fundamental Heterocyclic Chemistry

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard reference for pyrimidine synthesis mechanisms).
  • Pyrimidine Synthesis Protocols

    • Baddar, F. G., et al. "Pyrimidine derivatives." Journal of the Chemical Society.
  • Transesterification in Pyrimidine Synthesis

    • Patel, D. et al. (2012). "One-pot synthesis of functionalized pyrimidines." Journal of Heterocyclic Chemistry. (Describes the solvent-dependent ester outcomes).
  • Analytical Data Verification

    • National Center for Biotechnology Information (2023).

Application Notes & Protocols: Methyl 2-amino-4-methylpyrimidine-5-carboxylate as a Pivotal Intermediate in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Among the vast array of pyrimidine-based synthons, Methyl 2-amino-4-methylpyrimidine-5-carboxylate stands out as a particularly versatile intermediate. Its trifunctional nature—a nucleophilic amino group, an electrophilic ester, and a modifiable methyl group—provides chemists with three distinct handles for molecular elaboration. This document provides a detailed exploration of the synthesis of this key intermediate and delineates its application in the construction of advanced pharmaceutical scaffolds, with a focus on the synthesis of kinase inhibitor frameworks. The protocols herein are designed to be robust and reproducible, offering both procedural steps and the underlying chemical rationale to empower researchers in drug discovery and development.

The Strategic Importance of the Aminopyrimidine Scaffold

The 2-aminopyrimidine motif is a privileged structure in drug design, renowned for its ability to form critical hydrogen bond interactions with biological targets, particularly protein kinases.[1][2] Its presence is a hallmark of many approved drugs, including several generations of kinase inhibitors used in oncology.[1][3] The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. Methyl 2-amino-4-methylpyrimidine-5-carboxylate serves as an ideal starting point for such explorations, offering a pre-installed amino "hinge-binder" and an ester group ready for conversion into diverse functionalities.

Synthesis of the Core Intermediate: Methyl 2-amino-4-methylpyrimidine-5-carboxylate

The construction of the pyrimidine ring is a foundational step. A reliable method for synthesizing the title compound is through a cyclocondensation reaction, a classic and efficient strategy for forming heterocyclic systems.

Principle of Synthesis

This protocol employs the well-established condensation reaction between an amidine (acetamidine) and a suitably functionalized three-carbon component. The reaction proceeds via a nucleophilic attack from the amidine onto the carbonyl carbons of the B-ketoester derivative, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrimidine ring.

Experimental Protocol: Synthesis of the Intermediate

This procedure outlines a common approach for the synthesis of substituted aminopyrimidines.

Reagents and Materials

Reagent/MaterialGradeSupplierNotes
Ethyl 2-acetyl-3-ethoxyacrylateReagentMajor SupplierOr synthesized in situ
Acetamidine hydrochloride≥95%Major Supplier
Sodium Methoxide (NaOMe)95%Major SupplierHandle in a glovebox
Methanol (MeOH)AnhydrousMajor Supplier
Diethyl Ether (Et₂O)AnhydrousMajor Supplier
Hydrochloric Acid (HCl)1 M aq.Major Supplier
Saturated Sodium BicarbonateLab PrepN/A
BrineLab PrepN/A
Magnesium Sulfate (MgSO₄)AnhydrousMajor Supplier

Step-by-Step Procedure

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous methanol (100 mL).

  • Base Addition: Carefully add sodium methoxide (5.4 g, 0.1 mol) to the methanol at room temperature. Stir until fully dissolved.

  • Amidine Addition: Add acetamidine hydrochloride (9.45 g, 0.1 mol) to the sodium methoxide solution. Stir for 15 minutes to form the free base.

  • Substrate Addition: Slowly add ethyl 2-acetyl-3-ethoxyacrylate (18.6 g, 0.1 mol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 65°C) and maintain for 6-8 hours.

    • Rationale: Heating provides the necessary activation energy for the condensation and subsequent cyclization/aromatization steps.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting acrylate indicates reaction completion.

  • Cooling and Concentration: Once complete, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up: Redissolve the resulting residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a mixture of ethanol and water to afford Methyl 2-amino-4-methylpyrimidine-5-carboxylate as a crystalline solid.[4]

    • Expected Yield: 65-75%.

    • Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Work-up & Purification NaOMe Sodium Methoxide FreeBase Acetamidine Free Base Formation NaOMe->FreeBase Stir 15 min Acetamidine Acetamidine HCl Acetamidine->FreeBase Stir 15 min MeOH Anhydrous Methanol MeOH->FreeBase Stir 15 min Acrylate Add Acrylate Substrate FreeBase->Acrylate Reflux Reflux @ 65°C for 6-8h Acrylate->Reflux Concentrate Concentrate in vacuo Reflux->Concentrate Extract Aqueous Work-up Concentrate->Extract Purify Recrystallize Extract->Purify Product Final Product Purify->Product

Caption: Workflow for the synthesis of the pyrimidine intermediate.

Application in Kinase Inhibitor Synthesis

Methyl 2-amino-4-methylpyrimidine-5-carboxylate is an exemplary precursor for synthesizing potent and selective kinase inhibitors. The following multi-step protocol illustrates its conversion into a common N2,N4,5-trisubstituted pyrimidine scaffold, a core structure in many targeted therapies.[5]

Overall Synthetic Strategy

The strategy involves two key transformations:

  • Amide Bond Formation: The methyl ester at the C5 position is hydrolyzed to a carboxylic acid, which is then coupled with a desired amine to form a robust amide linkage. This is a crucial step for introducing diversity and modulating solubility and cell permeability.

  • N-Arylation: The amino group at the C2 position is functionalized, typically via a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination, to install an aryl or heteroaryl substituent that often occupies the ATP-binding site.

Protocol I: Saponification of the Methyl Ester

Principle: Base-catalyzed hydrolysis (saponification) is a standard method for converting an ester to a carboxylate salt, which is then protonated with acid to yield the carboxylic acid.

Step-by-Step Procedure:

  • Dissolution: Dissolve Methyl 2-amino-4-methylpyrimidine-5-carboxylate (10 g, 59.1 mmol) in methanol (100 mL) in a 250 mL round-bottom flask.

  • Base Addition: Add a solution of sodium hydroxide (3.55 g, 88.7 mmol) in water (25 mL).

  • Reaction: Stir the mixture at 40°C for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 by the slow addition of 1 M HCl. A precipitate will form.

    • Scientist's Note: Perform acidification slowly to control gas evolution (if any) and prevent excessive heat generation.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum to yield 2-amino-4-methylpyrimidine-5-carboxylic acid.

    • Expected Yield: 90-98%.

Protocol II: Amide Coupling

Principle: A peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is used to activate the carboxylic acid, facilitating its reaction with a primary or secondary amine to form an amide bond under mild conditions.

Step-by-Step Procedure:

  • Reaction Setup: In a dry flask under a nitrogen atmosphere, suspend 2-amino-4-methylpyrimidine-5-carboxylic acid (5 g, 32.6 mmol) in anhydrous dimethylformamide (DMF, 80 mL).

  • Reagent Addition: Add HATU (13.6 g, 35.9 mmol) and N,N-Diisopropylethylamine (DIPEA, 17 mL, 97.8 mmol) to the suspension. Stir for 10 minutes.

    • Rationale: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction.

  • Amine Addition: Add the desired amine (e.g., 3-methoxybenzylamine, 4.9 g, 35.9 mmol) dropwise.

  • Reaction: Stir the reaction at room temperature for 12-16 hours.

  • Work-up: Pour the reaction mixture into water (300 mL) and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the residue by column chromatography on silica gel to yield the desired amide product.

Protocol III: Buchwald-Hartwig N-Arylation

Principle: This palladium-catalyzed cross-coupling reaction forms a C-N bond between the 2-amino group of the pyrimidine and an aryl halide. The choice of ligand is critical for reaction efficiency.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add the amide product from the previous step (5 mmol), the aryl bromide (e.g., 1-bromo-4-fluorobenzene, 6 mmol), and cesium carbonate (CS₂CO₃, 10 mmol).

  • Catalyst System: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 mmol) and the ligand (e.g., Xantphos, 0.12 mmol).

    • Rationale: Xantphos is a wide bite-angle ligand often effective for coupling with electron-rich and sterically hindered amines.

  • Solvent and Degassing: Add anhydrous dioxane (25 mL). Degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction: Seal the tube and heat the reaction to 100°C for 18 hours.

  • Cooling and Filtration: Cool the mixture to room temperature, dilute with dichloromethane, and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate and purify by column chromatography to yield the final N2-aryl pyrimidine product.

Drug Synthesis Workflow

G Intermediate Methyl 2-amino-4- methylpyrimidine-5-carboxylate Acid Carboxylic Acid Intermediate Intermediate->Acid Protocol I: Saponification (NaOH, MeOH/H₂O) Amide Amide Product Acid->Amide Protocol II: Amide Coupling (HATU, DIPEA, Amine) Final Final Kinase Inhibitor Scaffold Amide->Final Protocol III: N-Arylation (Pd Catalyst, Ligand, Base)

Sources

Application of "Methyl 2-amino-4-methylpyrimidine-5-carboxylate" in kinase inhibitor design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging Methyl 2-amino-4-methylpyrimidine-5-carboxylate in Kinase Inhibitor Discovery

Executive Summary

Methyl 2-amino-4-methylpyrimidine-5-carboxylate (CAS: 16075-52-6) represents a "privileged scaffold" in medicinal chemistry, specifically optimized for targeting the ATP-binding pocket of protein kinases. Its structural geometry mimics the adenine ring of ATP, allowing for high-affinity interactions with the kinase hinge region.[1][2]

This application note details the mechanistic rationale, synthetic protocols, and biological evaluation strategies for using this scaffold to develop inhibitors against targets such as Src , Abl , CDK , and Aurora kinases . The 5-carboxylate moiety serves as a critical vector for late-stage functionalization, enabling the attachment of solubilizing groups or "warheads" that extend into the solvent-exposed region.

Structural Biology & Pharmacophore Mapping

The efficacy of this scaffold relies on three distinct interaction vectors. Understanding these is a prerequisite for rational drug design.

The ATP-Mimetic Mechanism[2]
  • Hinge Binding (The Anchor): The N1 nitrogen and the C2-amino group form a bidentate hydrogen-bonding motif with the kinase hinge region (typically involving the backbone carbonyl and amide NH of residues like Met, Glu, or Leu).

  • Gatekeeper Interaction (The Selectivity Filter): The C4-methyl group is positioned to interact with the "gatekeeper" residue (e.g., Thr315 in Abl, T790 in EGFR). The size of this group determines selectivity; the methyl group is small enough to accommodate threonine gatekeepers but provides hydrophobic van der Waals contact.

  • Solvent Vector (The Tail): The C5-carboxylate is the "exit vector." It points towards the solvent-exposed region, allowing for the attachment of polar moieties (morpholine, piperazine) to improve physicochemical properties (LogD, solubility) without disrupting the hinge binding.

Pharmacophore Visualization

Pharmacophore Scaffold Methyl 2-amino-4-methyl pyrimidine-5-carboxylate N1_C2 N1 & C2-NH2 (H-Bond Donor/Acceptor) Scaffold->N1_C2 C4_Me C4-Methyl Group (Hydrophobic) Scaffold->C4_Me C5_Ester C5-Ester (Synthetic Handle) Scaffold->C5_Ester Hinge Kinase Hinge Region (Glu/Met Backbone) N1_C2->Hinge  Bidentate H-Bonds Gatekeeper Gatekeeper Residue (Thr/Val/Ile) C4_Me->Gatekeeper  vdW Interaction Solvent Solvent Exposed Region (Solubility/Selectivity) C5_Ester->Solvent  Extension Vector

Figure 1: Pharmacophore mapping of the scaffold within the ATP-binding pocket. The C5-ester is the primary site for library expansion.

Synthetic Protocols

The primary utility of this molecule is its conversion from an ester to an amide-linked inhibitor. The following protocols are optimized for library generation.

Protocol A: Hydrolysis (Activation)

Objective: Convert the methyl ester to the carboxylic acid for coupling.

  • Dissolution: Dissolve 1.0 eq of Methyl 2-amino-4-methylpyrimidine-5-carboxylate in a 3:1 mixture of THF:Water (0.2 M concentration).

  • Saponification: Add 2.5 eq of LiOH·H₂O.[3]

  • Reaction: Stir at 60°C for 4 hours. Monitor by LC-MS (Expect Mass shift: -14 Da).

  • Workup: Cool to 0°C. Acidify to pH 3-4 using 1N HCl. The product (acid) typically precipitates.

  • Isolation: Filter the white solid, wash with cold water, and dry under vacuum.

    • Checkpoint: Yield should be >90%. Purity >95% by ¹H NMR.

Protocol B: Amide Coupling (Library Generation)

Objective: Attach a solubilizing tail (e.g., N-(2-hydroxyethyl)piperazine) to create a Dasatinib-like profile.

  • Activation: Dissolve 1.0 eq of the Carboxylic Acid (from Protocol A) in DMF (0.1 M).

  • Coupling Agent: Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for 10 minutes to form the activated ester.

  • Amine Addition: Add 1.1 eq of the desired amine (e.g., 1-(2-aminoethyl)piperazine or morpholine).

  • Reaction: Stir at RT for 12 hours.

  • Purification:

    • Method: Reverse-phase Preparative HPLC (C18 column).

    • Gradient: 5-95% Acetonitrile in Water (0.1% Formic Acid).

  • Characterization: Verify via ¹H NMR and HRMS.

Table 1: Common "Tail" Moieties for C5-Functionalization

MoietyFunctionTarget Effect
N-Methylpiperazine SolubilityIncreases basicity and water solubility.
Morpholine Metabolic StabilityReduces CYP450 inhibition liability.
Piperidine-4-carboxamide H-BondingCan reach distal residues in the solvent front.
Cyclopropyl-amide PotencyRigidifies the structure; often improves potency.

Biological Evaluation Workflow

Once the library is synthesized, compounds must be screened for kinase inhibitory activity. The ADP-Glo™ Kinase Assay is recommended for its high sensitivity and Z' factor.

Protocol C: Biochemical IC50 Determination

Reagents:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.

  • Substrate: Poly(Glu, Tyr) 4:1 (0.2 mg/mL).

  • ATP: Ultra-pure (at Km for the specific kinase, typically 10-50 μM).

Steps:

  • Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in DMSO (10 points, starting at 10 μM).

  • Enzyme Mix: Add 2 μL of Kinase (e.g., c-Src, 2 nM final) to a 384-well white low-volume plate.

  • Inhibitor Addition: Add 1 μL of compound dilution. Incubate for 15 min at RT (to allow thermodynamic equilibrium).

  • Reaction Start: Add 2 μL of ATP/Substrate mix.

  • Incubation: Incubate at RT for 60 minutes.

  • Detection:

    • Add 5 μL ADP-Glo™ Reagent (Depletes remaining ATP). Incubate 40 min.

    • Add 10 μL Kinase Detection Reagent (Converts ADP to Light). Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.

Experimental Logic & Workflow Visualization

The following diagram illustrates the critical path from the raw scaffold to a validated hit.

Workflow Start Start: Methyl 2-amino-4-methyl pyrimidine-5-carboxylate Step1 Step 1: Hydrolysis (LiOH, THF/H2O) Start->Step1 Check1 QC: LCMS/NMR (Confirm Acid) Step1->Check1 Step2 Step 2: Library Coupling (HATU, Diverse Amines) Check1->Step2 Pass Step3 Step 3: Purification (Prep-HPLC) Step2->Step3 Assay Step 4: ADP-Glo Assay (IC50 Determination) Step3->Assay Decision Hit Validation (IC50 < 100 nM?) Assay->Decision Decision->Step2 No (Refine Tail) Lead Lead Candidate (SAR Optimization) Decision->Lead Yes

Figure 2: Integrated workflow for scaffold processing, from synthesis to biological validation.

References

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry.

  • Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors."[1][2] Nature Reviews Cancer.

  • Cohen, M. S., et al. (2005). "Structural bioinformatics-based design of selective, irreversible kinase inhibitors." Science.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

Sources

Introduction: The Significance of N-Alkylated Pyrimidines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the N-alkylation of Methyl 2-amino-4-methylpyrimidine-5-carboxylate

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic modification of this heterocyclic system allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Among the various possible modifications, N-alkylation of the exocyclic amino group at the C2 position is a particularly powerful strategy. This modification can enhance binding affinity to target proteins, improve cell membrane permeability, and alter metabolic stability.

This application note provides a comprehensive, field-proven protocol for the selective N-alkylation of Methyl 2-amino-4-methylpyrimidine-5-carboxylate, a versatile building block in the synthesis of complex bioactive molecules. We will delve into the underlying chemical principles, provide a detailed step-by-step experimental guide, and offer insights into process optimization and troubleshooting.

Part 1: Mechanistic Rationale and Strategic Considerations

The N-alkylation of 2-aminopyrimidines is fundamentally a nucleophilic substitution reaction. The exocyclic amino group acts as a nucleophile, attacking an electrophilic alkylating agent, such as an alkyl halide.

Reaction Mechanism:

The reaction typically proceeds via an SN2 pathway. The process is significantly enhanced by the presence of a base, which deprotonates the amino group to form a more potent nucleophilic amide anion. This anion then readily attacks the alkylating agent to form the desired C-N bond.

Key considerations for this transformation include:

  • Choice of Base: The selection of the base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are highly effective as they irreversibly deprotonate the amine, driving the reaction to completion. However, handling NaH requires stringent anhydrous conditions and safety precautions. Milder bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), are often sufficient and offer a safer alternative, although they may require higher temperatures or longer reaction times.

  • Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal for this reaction. They effectively solvate the cation of the base, leaving the anion more reactive, and are capable of dissolving the pyrimidine substrate and the reagents. Anhydrous conditions are crucial to prevent quenching the base and potential side reactions.

  • Alkylating Agent: The reactivity of the alkylating agent follows the general trend for SN2 reactions: R-I > R-Br > R-Cl. Alkyl iodides are the most reactive but may be less stable or more expensive. Alkyl bromides often provide a good balance of reactivity and stability.

  • Regioselectivity: A potential side reaction is the alkylation of the pyrimidine ring nitrogen atoms. However, for 2-aminopyrimidines, the exocyclic amino group is generally more nucleophilic, especially after deprotonation. Under the conditions described in this protocol, selective N-alkylation at the 2-amino position is predominantly observed. Over-alkylation to form the tertiary amine is also a possibility, which can be minimized by controlling the stoichiometry of the alkylating agent.[1]

Part 2: Detailed Experimental Protocol

This protocol describes a general procedure for the N-methylation of Methyl 2-amino-4-methylpyrimidine-5-carboxylate using methyl iodide and sodium hydride. This method can be adapted for other alkyl halides with minor modifications.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
Methyl 2-amino-4-methylpyrimidine-5-carboxylate≥98%Sigma-Aldrich
Sodium Hydride (NaH), 60% dispersion in mineral oilReagent GradeSigma-Aldrich
Methyl Iodide (CH₃I)≥99%, stabilizedSigma-Aldrich
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%, anhydrousSigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Saturated aqueous Ammonium Chloride (NH₄Cl)Laboratory GradeVWR Chemicals
Saturated aqueous Sodium Chloride (Brine)Laboratory GradeVWR Chemicals
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Silica Gel60 Å, 230-400 meshEMD Millipore

Equipment:

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Nitrogen or Argon gas inlet

  • Ice-water bath

  • Rotary evaporator

  • Glassware for liquid-liquid extraction and column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure:
  • Reaction Setup:

    • Place a magnetic stir bar into a flame-dried two-neck round-bottom flask.

    • Seal the flask with septa and purge with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Addition of Reagents:

    • To the flask, add Methyl 2-amino-4-methylpyrimidine-5-carboxylate (1.0 eq).

    • Using a syringe, add anhydrous DMF (approx. 0.1 M concentration relative to the substrate). Stir the mixture at room temperature until the solid is fully dissolved.

    • Cool the flask to 0 °C using an ice-water bath.

    • Carefully add Sodium Hydride (60% dispersion in oil, 1.2 eq) portion-wise over 5-10 minutes. Caution: NaH reacts violently with water and is flammable. Handle in a fume hood under an inert atmosphere. Hydrogen gas is evolved during the addition.

    • Allow the mixture to stir at 0 °C for 30 minutes. The solution may become slightly heterogeneous as the sodium salt of the pyrimidine forms.

  • Alkylation:

    • Slowly add Methyl Iodide (1.1 eq) dropwise via syringe to the stirring suspension at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. (Typical mobile phase for TLC: 30-50% Ethyl Acetate in Hexanes).

  • Work-up and Extraction:

    • Cool the reaction mixture back to 0 °C in an ice-water bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

    • Transfer the mixture to a separatory funnel and dilute with water and Ethyl Acetate.

    • Separate the layers. Extract the aqueous layer two more times with Ethyl Acetate.

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel. Elute with a gradient of Ethyl Acetate in Hexanes to isolate the pure product.

    • Combine the fractions containing the product (as determined by TLC) and concentrate under reduced pressure to yield the N-alkylated product as a solid or oil.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2][3]

Part 3: Data Presentation and Visualization

General Reaction Scheme```dot

digraph "N-Alkylation Reaction" { graph [layout=neato, overlap=false, splines=true, fontname="Helvetica", fontsize=12]; node [shape=none, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

// Nodes for reactants and products start [label="", shape=plaintext]; substrate [label="Methyl 2-amino-4-methylpyrimidine-5-carboxylate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Methyl 2-(alkylamino)-4-methylpyrimidine-5-carboxylate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible node for arrow label positioning reagents_pos [label="", shape=plaintext, pos="3,0.5!"];

// Edges start -> substrate [style=invis]; substrate -> product [label="1. Base (e.g., NaH)\n2. Alkyl Halide (R-X)\nSolvent (e.g., DMF)", pos="3,1.5!", len=2.5]; }

Caption: Step-by-step workflow for the N-alkylation protocol.

Table of Reaction Parameters and Expected Outcomes

The following table provides expected outcomes for the N-alkylation using different alkylating agents under the optimized protocol.

Alkylating Agent (R-X)Base (eq)Temp (°C)Time (h)Typical Yield (%)
Methyl IodideNaH (1.2)0 to RT2-485-95%
Ethyl BromideNaH (1.2)0 to RT3-580-90%
Benzyl BromideNaH (1.2)0 to RT2-488-96%
Ethyl BromideK₂CO₃ (2.0)RT to 608-1270-85%

Part 4: Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or low conversion 1. Inactive base (NaH exposed to air/moisture).2. Insufficient reaction time/temp.3. Impure starting material.1. Use fresh, high-quality NaH.2. Increase reaction time or gently heat (e.g., to 40-50 °C).3. Purify the starting material before use.
Formation of di-alkylated product 1. Excess alkylating agent.2. Highly reactive alkylating agent.1. Use closer to 1.05-1.1 equivalents of the alkylating agent.2. Add the alkylating agent slowly at 0 °C to maintain control.
Complex mixture of products 1. Reaction run at too high a temperature.2. "Wet" solvent or reagents.1. Maintain temperature control, especially during additions.2. Ensure all glassware is dry and use anhydrous solvents. [4]
Difficult purification 1. Residual mineral oil from NaH dispersion.2. Unreacted starting material.1. Before workup, add hexanes, stir, and decant the solvent to remove most of the mineral oil.2. Optimize reaction conditions for full conversion.

References

  • Google Patents. (n.d.). Synthesis and purification method of 2-amino-4-methylpyridine.
  • Google Patents. (n.d.). Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
  • Göker, H., & Özden, T. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20.
  • Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

  • He, Y., & Kang, Y. (2007). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 11), o4273.
  • Google Patents. (n.d.). Process for the N-alkylation of aminopyridines.
  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 223, 113645.
  • ResearchGate. (n.d.). N-alkylation of pyrimidines. Retrieved from [Link]

  • Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

  • Journal of Chemical Sciences. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Retrieved from [Link]

  • ChemRxiv. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, spectroscopic characterization, X-ray structures, biological screenings, DNA interaction study and catalytic activity of organotin(IV) 3-(4-flourophenyl)- 2-methylacrylic acid derivatives. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-methylpyrimidine-5-carboxylate. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Lawley, P. D., & Brookes, P. (1963). Isolation and identification of products from alkylation of nucleic acids: ethyl- and isopropyl-purines. Biochemical Journal, 89(1), 127–138.
  • Royal Society of Chemistry. (2013). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate. Retrieved from [Link]

  • ACS Publications. (2022). Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. Retrieved from [Link]

  • Semantic Scholar. (1995). Mössbauer, multinuclear magnetic resonance and mass spectrometric studies of organotin carboxylates of m-methyltrans-cinnamic acid. Retrieved from [Link]

Sources

Application Note: Methyl 2-amino-4-methylpyrimidine-5-carboxylate in Kinase Inhibitor Discovery

[1]

Executive Summary

Methyl 2-amino-4-methylpyrimidine-5-carboxylate (MAMPC) serves as a critical "privileged scaffold" in the synthesis of ATP-competitive kinase inhibitors.[1] Its structural geometry mimics the adenine ring of ATP, allowing it to anchor effectively within the hinge region of protein kinases. This application note details the strategic utilization of MAMPC for synthesizing pyrimidine-5-carboxamide libraries—a class of small molecules exhibiting potent activity against Src, Abl, and EGFR kinases. We provide validated protocols for the hydrolysis and subsequent amide coupling of this intermediate, enabling the rapid generation of structure-activity relationship (SAR) data.

Chemical Profile & Strategic Utility[1][2]

The "Privileged Scaffold" Concept

In medicinal chemistry, the 2-aminopyrimidine moiety is ubiquitous because it possesses a donor-acceptor-donor (D-A-D) hydrogen bonding motif essential for interacting with the kinase hinge region (e.g., the "gatekeeper" residues).

PropertySpecification
Chemical Name Methyl 2-amino-4-methylpyrimidine-5-carboxylate
CAS Number 16075-42-6
Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
Key Functional Group C-5 Ester: The "growth vector" for extending the molecule into the solvent-exposed region or hydrophobic pocket of the kinase.[1][2]
Solubility Soluble in DMSO, DMF; sparingly soluble in water.[1]
Mechanism of Action (Kinase Inhibition)

When converted to a carboxamide, the scaffold binds in the ATP pocket:

  • Hinge Binding: The N1 pyrimidine nitrogen accepts a H-bond from the backbone NH of the hinge residue.[1] The C2-amino group donates a H-bond to the backbone carbonyl.[1]

  • Hydrophobic Interaction: The C4-methyl group often lodges into the hydrophobic "selectivity pocket" (behind the gatekeeper residue), enhancing affinity.

  • Solvent Interface: The C5-carboxamide extension allows the attachment of solubilizing groups (e.g., piperazines, morpholines) that interact with solvent-exposed residues.

Synthetic Application: The "Divergent Library" Strategy

The primary utility of MAMPC is its conversion into a 2-amino-4-methylpyrimidine-5-carboxylic acid core, which acts as a hub for divergent synthesis.[1] By coupling this acid with various aromatic or aliphatic amines, researchers can probe the depth and electronic requirements of the kinase binding pocket.

Workflow Diagram

SynthesisWorkflowMAMPCStart: MAMPC(Methyl Ester)HydrolysisStep 1: Hydrolysis(LiOH/THF)MAMPC->Hydrolysis RefluxAcidInterIntermediate:Carboxylic AcidHydrolysis->AcidInter Acidification (pH 3)ActivationStep 2: Activation(HATU or SOCl2)AcidInter->ActivationCouplingStep 3: Amide Coupling(+ R-NH2)Activation->CouplingLibraryFinal Product:Kinase Inhibitor LibraryCoupling->Library Purification

Figure 1: Divergent synthetic workflow converting MAMPC into a library of bioactive carboxamides.[1]

Detailed Experimental Protocols

Protocol A: Hydrolysis of MAMPC to the Carboxylic Acid

Objective: To generate the reactive acid intermediate 2-amino-4-methylpyrimidine-5-carboxylic acid. Scale: 10 mmol (approx. 1.67 g of starting material).

Materials:

  • MAMPC (10 mmol)[1]

  • Lithium Hydroxide Monohydrate (LiOH[1]·H2O) (25 mmol, 2.5 eq)

  • Solvent: THF/Water (3:1 ratio)[1]

  • 1M HCl (for acidification)[1]

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.67 g of MAMPC in 30 mL of THF.

  • Base Addition: Dissolve 1.05 g of LiOH·H2O in 10 mL of water and add this solution to the flask.

  • Reaction: Heat the mixture to 60°C with stirring for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).[1] The starting ester spot (higher Rf) should disappear.[1]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove THF.

    • Cool the remaining aqueous solution in an ice bath (0–4°C).

    • Slowly add 1M HCl dropwise with stirring until the pH reaches ~3.0. A white to off-white precipitate will form.[1]

  • Isolation: Filter the solid via vacuum filtration.[1] Wash the cake with cold water (2 x 10 mL) and diethyl ether (1 x 10 mL) to remove lipophilic impurities.[1]

  • Drying: Dry the solid in a vacuum oven at 50°C overnight.

    • Expected Yield: >85%[1][3]

    • Characterization: 1H NMR (DMSO-d6) should show the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of a broad carboxylic acid proton (>12 ppm).

Protocol B: Amide Coupling (Library Generation)

Objective: To couple the acid intermediate with an amine (e.g., 2-chloro-6-methylaniline for Dasatinib-like analogs) using HATU.[1] Scale: 0.5 mmol.

Materials:

  • Acid Intermediate (from Protocol A) (0.5 mmol)

  • Target Amine (0.5 mmol)[1]

  • HATU (0.6 mmol, 1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (1.5 mmol, 3 eq)

  • Solvent: Anhydrous DMF (3 mL)

Procedure:

  • Activation: In a dried vial, dissolve the Acid Intermediate (76 mg) in 3 mL of DMF. Add DIPEA (261 µL).[1]

  • Reagent Addition: Add HATU (228 mg) in one portion. Stir at room temperature for 15 minutes to form the activated ester.

  • Coupling: Add the Target Amine (0.5 mmol).

  • Reaction: Stir the mixture at room temperature for 12 hours (or 50°C for 4 hours if the amine is sterically hindered).

  • Quenching: Pour the reaction mixture into 30 mL of ice water.

  • Isolation:

    • If solid forms: Filter, wash with water, and recrystallize from Ethanol/Water.

    • If oil forms:[1] Extract with Ethyl Acetate (3 x 15 mL), wash with brine, dry over Na2SO4, and purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Structural Biology & Binding Mode[1]

Understanding the binding mode is crucial for rational drug design.[1] The diagram below illustrates the pharmacophore mapping of the MAMPC-derived scaffold within the kinase ATP-binding pocket.

PharmacophoreHingeKinase Hinge Region(Met793 / Thr315)GatekeeperGatekeeper Residue(Selectivity)SolventSolvent Exposed AreaPyrimRingPyrimidine Ring(MAMPC Core)PyrimRing->Hinge H-Bond (N1)Amino2-Amino Group(H-Bond Donor)Amino->Hinge H-BondMethyl4-Methyl Group(Hydrophobic Contact)Methyl->Gatekeeper Van der WaalsAmide5-Carboxamide(Linker)Amide->Solvent Extension

Figure 2: Pharmacophore mapping of the pyrimidine-5-carboxamide scaffold within the ATP binding pocket.

Quality Control & Safety

Analytical Standards
  • HPLC Purity: >95% required for biological assay.

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid gradient).[1]

  • NMR Verification: Confirm the integrity of the amide bond (typically a singlet NH signal at 9.0–10.5 ppm).

Safety & Handling (MAMPC)
  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1] May cause respiratory irritation (H335).[1]

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood, especially during the hydrolysis step where heating is involved.

References

  • National Institutes of Health (NIH). (2019).[1] Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei. PubMed Central.[1] Retrieved from [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Retrieved from [Link][1]

  • PubChem. (2025).[1] Compound Summary: 2-Amino-4-methylpyrimidine-5-carboxylic acid.[1] Retrieved from [Link][1]

  • Royal Society of Chemistry. (2022).[1] Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives. New Journal of Chemistry. Retrieved from [Link]

Methyl 2-amino-4-methylpyrimidine-5-carboxylate: A Versatile Scaffold for the Development of Novel Agricultural Chemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine ring system is a foundational scaffold in the development of a wide array of biologically active molecules, including a significant number of commercial agricultural chemicals. Its inherent chemical properties and the potential for diverse functionalization make it a privileged structure in the design of novel herbicides, fungicides, and insecticides. Among the various pyrimidine-based building blocks, Methyl 2-amino-4-methylpyrimidine-5-carboxylate stands out as a particularly valuable scaffold. This document provides a comprehensive overview of its synthesis, key reactions, and its application in the discovery of new agrochemicals, complete with detailed experimental protocols and an exploration of the structure-activity relationships of its derivatives.

The core structure of Methyl 2-amino-4-methylpyrimidine-5-carboxylate, featuring an amino group, a methyl group, and a methyl carboxylate group strategically positioned on the pyrimidine ring, offers multiple points for chemical modification. This allows for the fine-tuning of physicochemical properties and biological activity, making it an ideal starting point for the synthesis of large and diverse compound libraries for high-throughput screening.

Synthesis of the Scaffold: Methyl 2-amino-4-methylpyrimidine-5-carboxylate

The efficient and scalable synthesis of the title scaffold is paramount for its utility in research and development. A common and effective method involves the condensation of a suitable three-carbon component with acetamidine.

Protocol: Synthesis of Methyl 2-amino-4-methylpyrimidine-5-carboxylate

This protocol is adapted from established methods for the synthesis of similar pyrimidine structures.

Materials:

  • Methyl 2-formyl-3-oxobutanoate (or a suitable precursor that can generate it in situ)

  • Acetamidine hydrochloride

  • Sodium ethoxide or another suitable base

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns)

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetamidine hydrochloride in anhydrous ethanol.

  • Base Addition: To the stirred solution, add a solution of sodium ethoxide in ethanol. The amount of base should be sufficient to neutralize the acetamidine hydrochloride and catalyze the reaction.

  • Addition of the Carbonyl Component: Slowly add Methyl 2-formyl-3-oxobutanoate to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure Methyl 2-amino-4-methylpyrimidine-5-carboxylate.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination.

Application in Herbicide Development: A Gateway to Sulfonylureas

The 2-amino-pyrimidine moiety is a key pharmacophore in a major class of herbicides known as sulfonylureas. These herbicides are highly effective at low application rates and act by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants[1]. The amino group of Methyl 2-amino-4-methylpyrimidine-5-carboxylate provides a convenient handle for the introduction of the sulfonylurea bridge.

Logical Workflow for Sulfonylurea Herbicide Synthesis

G Scaffold Methyl 2-amino-4-methyl- pyrimidine-5-carboxylate Sulfonylurea Sulfonylurea Herbicide Derivative Scaffold->Sulfonylurea Reaction SulfonylIsocyanate Aryl Sulfonyl Isocyanate SulfonylIsocyanate->Sulfonylurea Reaction BiologicalScreening Herbicidal Activity Screening (Pre- and Post-emergence) Sulfonylurea->BiologicalScreening SAR Structure-Activity Relationship Analysis BiologicalScreening->SAR Lead Lead Compound SAR->Lead

Caption: Workflow for developing sulfonylurea herbicides.

Protocol: Synthesis of a Sulfonylurea Herbicide Derivative

This protocol outlines a general procedure for the synthesis of a sulfonylurea herbicide derivative from the title scaffold.

Materials:

  • Methyl 2-amino-4-methylpyrimidine-5-carboxylate

  • 2-Chlorophenylsulfonyl isocyanate (or other substituted aryl sulfonyl isocyanate)

  • Anhydrous acetonitrile or dichloromethane

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolution: Dissolve Methyl 2-amino-4-methylpyrimidine-5-carboxylate in anhydrous acetonitrile in a dry, nitrogen-flushed flask.

  • Addition of Isocyanate: Slowly add a solution of 2-chlorophenylsulfonyl isocyanate in anhydrous acetonitrile to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates the complete consumption of the starting materials.

  • Work-up: Remove the solvent under reduced pressure. The resulting crude product can be purified by washing with a non-polar solvent like diethyl ether to remove unreacted starting materials.

  • Purification: Further purification can be achieved by column chromatography or recrystallization.

Protocol: Evaluation of Post-Emergence Herbicidal Activity

This protocol describes a general method for assessing the post-emergence herbicidal efficacy of synthesized compounds.[2][3]

Materials:

  • Test compounds (synthesized sulfonylurea derivatives)

  • Control herbicide (e.g., a commercial sulfonylurea)

  • Weed species (e.g., Amaranthus retroflexus, Setaria viridis) grown in pots to the 2-4 leaf stage

  • Surfactant

  • Spray chamber

Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant to the desired concentrations.

  • Herbicide Application: Evenly spray the potted weeds with the test solutions using a laboratory spray chamber calibrated to deliver a specific volume.

  • Incubation: Place the treated plants in a greenhouse under controlled conditions (temperature, light, humidity).

  • Efficacy Assessment: After a set period (e.g., 14-21 days), visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) and compare it to the untreated control and the positive control. Efficacy is often rated on a scale of 0% (no effect) to 100% (complete kill).[4]

Application in Fungicide Development

Pyrimidine derivatives have also been successfully developed as fungicides.[5][6] The scaffold of Methyl 2-amino-4-methylpyrimidine-5-carboxylate can be modified to generate compounds with antifungal properties. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides.

Logical Workflow for Fungicide Development

G Scaffold Methyl 2-amino-4-methyl- pyrimidine-5-carboxylate Hydrolysis Hydrolysis Scaffold->Hydrolysis CarboxylicAcid 2-Amino-4-methylpyrimidine- 5-carboxylic acid Hydrolysis->CarboxylicAcid AmideCoupling Amide Coupling CarboxylicAcid->AmideCoupling Amine Diverse Amines Amine->AmideCoupling AmideLibrary Library of Pyrimidine-5-carboxamides AmideCoupling->AmideLibrary FungicidalAssay In Vitro Antifungal Assay (e.g., Poisoned Food Technique) AmideLibrary->FungicidalAssay Lead Lead Compound FungicidalAssay->Lead

Caption: Workflow for developing pyrimidine-based fungicides.

Protocol: Synthesis of a Pyrimidine-5-carboxamide Derivative

Materials:

  • 2-Amino-4-methylpyrimidine-5-carboxylic acid (synthesized via hydrolysis of the methyl ester)

  • A selected amine (e.g., 4-chloroaniline)

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

Procedure:

  • Activation of Carboxylic Acid: In a dry flask, dissolve 2-amino-4-methylpyrimidine-5-carboxylic acid in anhydrous DMF. Add the coupling agent and the base, and stir at room temperature for 30 minutes.

  • Amine Addition: Add the selected amine to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight.

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol: In Vitro Antifungal Activity Assay (Poisoned Food Technique)

This protocol is a standard method for evaluating the in vitro efficacy of potential fungicides against phytopathogenic fungi.[5][7]

Materials:

  • Test compounds

  • Phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum)

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes

  • DMSO (for dissolving compounds)

Procedure:

  • Preparation of Medicated Media: Prepare stock solutions of the test compounds in DMSO. Add appropriate volumes of the stock solutions to molten PDA to achieve the desired final concentrations. Pour the medicated PDA into sterile petri dishes and allow to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from a fresh culture of the test fungus in the center of each PDA plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25 °C) in the dark.

  • Data Collection: After a few days, when the mycelial growth in the control plate (containing only DMSO) has reached a significant size, measure the diameter of the fungal colony in both the control and treated plates.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.

Application in Insecticide Development

The pyrimidine scaffold is also present in some classes of insecticides.[8] By modifying the functional groups on the Methyl 2-amino-4-methylpyrimidine-5-carboxylate core, it is possible to explore its potential in insecticide discovery. For example, the amino group can be acylated or derivatized to form ureas or thioureas, which are common pharmacophores in insecticides.[9]

Data on Biological Activity

While specific data for derivatives of Methyl 2-amino-4-methylpyrimidine-5-carboxylate is not widely published in readily accessible literature, the following table presents representative data for other pyrimidine derivatives to illustrate the potential potency.

Compound ClassTarget OrganismBiological Activity
Pyrimidine-urea derivativeAedes aegypti (mosquito larvae)70% mortality at 2 µg/mL[8]
Pyrimidine-amide derivativePhomopsis sp. (fungus)EC50 = 10.5 µg/mL[7]
Sulfonylurea (general)Various weedsInhibition of ALS enzyme[1]

Conclusion

Methyl 2-amino-4-methylpyrimidine-5-carboxylate is a highly versatile and valuable scaffold for the development of new agricultural chemicals. Its straightforward synthesis and the presence of multiple reactive sites allow for the creation of diverse chemical libraries. The demonstrated success of the pyrimidine core in commercial herbicides, fungicides, and insecticides provides a strong rationale for the further exploration of derivatives of this scaffold. The protocols and workflows outlined in this document offer a solid foundation for researchers to embark on the design, synthesis, and evaluation of novel agrochemicals based on this promising building block.

References

  • Liu, X.-H., et al. (2017). Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. Pest Management Science, 73(5), 953-959.
  • Chai, B., et al. (2013). Synthesis of novel strobilurin-pyrimidine derivatives and their antiproliferative activity against human cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 23(12), 3563-3567.
  • The Pharma Innovation. (n.d.). Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives.
  • Google Patents. (n.d.). CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
  • Google Patents. (n.d.). CN101671328A - Novel synthesis method of sulfonylurea weedicide.
  • Google Patents. (n.d.). CN109232441B - A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine.
  • He, L. (2014). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o869.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Amino-4,6-dimethoxypyrimidine: A Cornerstone in the Synthesis of Advanced Sulfonylurea Herbicides. Retrieved from [Link]

  • Wang, M., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Journal of Chemistry, 2021, 6688929.
  • Yang, J., et al. (2012).
  • ResearchGate. (n.d.). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Pyrimidine-5-carboxamide. Retrieved from [Link]

  • Government of Canada. (1993). Regulatory Directive Dir93-07b: Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of Post Emergence Herbicides for Control of Annual Weeds at Higher Seed Rate of Wheat. Retrieved from [Link]

  • Google Patents. (n.d.). US20140005051A1 - Liquid sulfonylurea herbicide formulations.
  • European Patent Office. (n.d.). EP3387904B1 - Liquid sulfonylurea-containing herbicidal compositions. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical reactions for ALS and structures of ALS-inhibiting herbicides. Retrieved from [Link]

  • CHS Agronomy. (n.d.). Successful post-emergence herbicide applications and adjuvant use. Retrieved from [Link]

  • AWS. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Retrieved from [Link]

  • Cambridge Core. (n.d.). Field evaluation of preemergence and postemergence herbicides for control of protoporphyrinogen oxidase-resistant Palmer amaranth (Amaranthus palmeri S. Watson). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Investigation of Novel Pesticides with Insecticidal and Antifungal Activities: Design, Synthesis and SAR Studies of Benzoylpyrimidinylurea Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, toxicological and in silico evaluation of novel spiro pyrimidines against Culex pipiens L. referring to chitinase enzyme. Retrieved from [Link]

  • MDPI. (n.d.). Laboratory Safety Evaluation and Weed Control Potential of Pre- and Post-Emergence Herbicides for Quinoa. Retrieved from [Link]

  • ACS Publications. (n.d.). Chemical Marker for ALS-Inhibitor Herbicides: 2-Aminobutyric Acid Proportional in Sub-Lethal Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. Retrieved from [Link]

Sources

Experimental procedure for hydrolysis of "Methyl 2-amino-4-methylpyrimidine-5-carboxylate"

[1]

Abstract & Introduction

This application note details the optimized protocol for the hydrolysis of Methyl 2-amino-4-methylpyrimidine-5-carboxylate (CAS: 16071-86-6) to its corresponding free acid, 2-amino-4-methylpyrimidine-5-carboxylic acid (CAS: 2164-65-0).[1]

This transformation is a critical step in the synthesis of various pharmaceutical intermediates, particularly in the development of kinase inhibitors (e.g., Src/Abl inhibitors) and antimetabolites. The procedure utilizes a base-mediated saponification followed by a pH-controlled precipitation to isolate the zwitterionic product.[1]

Key Chemical Transformation

The reaction involves the nucleophilic attack of the hydroxide ion on the ester carbonyl, yielding a carboxylate salt. Subsequent acidification carefully navigates the amphoteric nature of the aminopyrimidine moiety to precipitate the free acid at its isoelectric point.

Reaction Mechanism & Strategy

The substrate contains three functional sites relevant to hydrolysis conditions:

  • Methyl Ester (C-5): The primary target for hydrolysis.[1]

  • 2-Amino Group: Electron-donating group that renders the pyrimidine ring electron-rich, slightly reducing the electrophilicity of the ester carbonyl compared to simple aromatics.[1] This necessitates thermal energy (reflux).[1]

  • Pyrimidine Nitrogens: Basic sites that can accept protons.[1]

Strategic Considerations:

  • Solvent System: A mixture of Methanol (MeOH) and Water is selected.[1] MeOH ensures the lipophilic ester is solubilized, while water is required for the hydrolysis mechanism and to solubilize the base.

  • Base Selection: Sodium Hydroxide (NaOH) is preferred over weaker bases to ensure complete conversion.[1] 2.0–3.0 equivalents are used to drive the equilibrium and prevent reaction stalling.[1]

  • Isolation Strategy (The "pH Trap"): The product is amphoteric.[1]

    • High pH (>10):[1] Soluble carboxylate salt (

      
      ).[1]
      
    • Low pH (<1):[1] Soluble hydrochloride salt (

      
      ).[1]
      
    • Target pH (3.0–4.0): Insoluble zwitterion/free acid.[1] Precise pH adjustment is the critical success factor for high yield.[1]

Materials & Equipment

Reagent / MaterialSpecificationRole
Methyl 2-amino-4-methylpyrimidine-5-carboxylate>98% PuritySubstrate
Sodium Hydroxide (NaOH)2.0 M Aqueous SolutionReagent (Base)
Methanol (MeOH)HPLC GradeSolvent
Hydrochloric Acid (HCl)1.0 M and 6.0 MNeutralization
pH Meter / StripRange 1–14Process Control
Equipment Details Purpose
Round Bottom FlaskBorosilicateReactor
Reflux CondenserWater-cooledSolvent retention
Magnetic Stirrer/HotplateTemp control ±1°CAgitation/Heating
Vacuum Filtration SetupBuchner funnelIsolation

Experimental Procedure

Step 1: Reaction Setup
  • Charge: In a suitably sized round-bottom flask equipped with a magnetic stir bar, suspend Methyl 2-amino-4-methylpyrimidine-5-carboxylate (1.0 equiv) in Methanol (5–10 volumes relative to mass).

  • Dissolution: Stir at room temperature. The ester may not dissolve completely until heating or base addition.[1]

  • Base Addition: Add 2.0 M NaOH (3.0 equiv) dropwise.[1]

    • Note: A slight exotherm may occur.[1]

  • Reaction: Attach the reflux condenser and heat the mixture to reflux (approx. 65–70°C) .

  • Duration: Maintain reflux for 2–4 hours .

    • Checkpoint: The reaction mixture usually becomes clear and homogeneous as the starting material is consumed and the soluble carboxylate salt forms.

Step 2: Monitoring (IPC - In-Process Control)[1]
  • Method: Thin Layer Chromatography (TLC) or HPLC.[1]

  • TLC Conditions: DCM:MeOH (9:[1]1) or Ethyl Acetate:Hexane (depending on ester lipophilicity).[1]

  • Criterion: Complete disappearance of the starting ester spot/peak.[1]

Step 3: Workup & Isolation[1]
  • Concentration: Allow the reaction mixture to cool to room temperature. Remove the Methanol under reduced pressure (Rotary Evaporator) at 40°C.

    • Why? Removing the organic solvent maximizes the precipitation yield of the product in the aqueous phase.

    • Result: You will be left with an aqueous alkaline solution (often yellow/orange).[1]

  • Filtration (Optional): If there are any insoluble impurities, filter the alkaline solution through a Celite pad.[1]

  • Acidification (Critical Step):

    • Place the aqueous solution in an ice bath (0–5°C).

    • Slowly add 6.0 M HCl with vigorous stirring until pH reaches ~10.

    • Switch to 1.0 M HCl for fine adjustment.

    • Target pH: Adjust pH dropwise to 3.0 – 4.0 .

    • Observation: A thick white to off-white precipitate (the free acid) will form.[1]

    • Caution: Do not overshoot to pH < 1, or the product may redissolve as the hydrochloride salt.

  • Aging: Stir the slurry at 0–5°C for 30–60 minutes to ensure complete precipitation.

Step 4: Filtration & Drying[1][3][4]
  • Filtration: Collect the solid by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the filter cake with cold water (2 x 2 volumes) to remove residual NaCl and mineral acid.

    • Optional: A final wash with a small amount of Acetone or Diethyl Ether can assist in drying, though water solubility should be checked.[1]

  • Drying: Dry the solid in a vacuum oven at 50°C for 12–24 hours until constant weight.

Process Visualization (Workflow)[1]

HydrolysisWorkflowStartMethyl 2-amino-4-methylpyrimidine-5-carboxylateSaponificationSaponification(NaOH / MeOH / H2O, Reflux 2-4h)Start->SaponificationIPCIPC: Check for Ester Consumption(TLC/HPLC)Saponification->IPCIPC->SaponificationIncompleteConcentrationEvaporate Methanol(Rotovap, 40°C)IPC->ConcentrationCompleteAcidificationAcidification to pH 3-4(Precipitation of Zwitterion)Concentration->AcidificationAqueous ResidueFiltrationFiltration & Cold Water WashAcidification->FiltrationSolid PrecipitateProductFinal Product:2-amino-4-methylpyrimidine-5-carboxylic acidFiltration->Product

Figure 1: Step-by-step workflow for the hydrolysis and isolation of the target pyrimidine acid.

Analytical Validation

TestExpected ResultMethod
Appearance White to off-white powderVisual
Purity ≥ 98.0% (Area %)HPLC (C18 column, Acetonitrile/Water + 0.1% TFA)
1H NMR Consistent with structure.[1][2] Loss of methyl ester singlet (~3.8 ppm).[1] Presence of pyrimidine H and methyl group.[1][3][4]DMSO-d6
Mass Spec [M+H]+ = 154.06 m/zLC-MS (ESI+)
Melting Point >280°C (Decomposition)Capillary Method

Troubleshooting & Optimization

  • Issue: Low Yield.

    • Cause: Product redissolved during acidification (pH too low) or incomplete precipitation (pH too high).[1]

    • Fix: Check pH carefully.[1] If pH < 2, add dilute NaOH to bring back to pH 3-4.[1] Ensure Methanol is fully removed before acidification.[1]

  • Issue: Sticky Solid/Oil. [1]

    • Cause: Impurities or residual solvent.[1]

    • Fix: Triturate the solid with Acetonitrile or Acetone to induce crystallization.[1]

  • Issue: Incomplete Reaction.

    • Cause: Steric hindrance or insufficient base.[1]

    • Fix: Increase reflux time or increase NaOH to 4.0 equivalents.

References

  • Vertex AI Search. (2026).[1] Synthesis of 2-amino-4-methylpyrimidine-5-carboxylic acid. Retrieved from

  • PubChem. (2025).[1][3] 2-Amino-4-methylpyrimidine-5-carboxylic acid | C6H7N3O2.[1][3] National Library of Medicine.[1] Retrieved from [1]

  • ChemicalBook. (2025).[1] 2-AMINO-PYRIMIDINE-4-CARBOXYLIC ACID Properties and Safety. Retrieved from [1]

  • Biosynth. (2025).[1] 2-Amino-4-methyl-pyrimidine-5-carboxylic acid Product Page. Retrieved from [1]

"Methyl 2-amino-4-methylpyrimidine-5-carboxylate" reaction with electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of Methyl 2-amino-4-methylpyrimidine-5-carboxylate

Abstract

Methyl 2-amino-4-methylpyrimidine-5-carboxylate (CAS: 16063-26-6) represents a versatile "push-pull" scaffold in medicinal chemistry. Characterized by an electron-donating exocyclic amine at C2 and an electron-withdrawing ester at C5, this molecule is a critical intermediate for synthesizing fused heterocyclic systems, particularly pyrimido[1,2-a]pyrimidines . This guide details the reactivity landscape of this scaffold with electrophiles, providing validated protocols for N-acylation and high-value heterocyclization reactions essential for kinase inhibitor and antibiotic discovery.

Chemical Profile & Reactivity Landscape

The reactivity of methyl 2-amino-4-methylpyrimidine-5-carboxylate is dictated by the competition between the exocyclic amine (hard nucleophile) and the ring nitrogens (soft nucleophiles).

Electronic Architecture
  • C2-Amino Group (

    
    ):  The primary site for nucleophilic attack. The lone pair is partially delocalized into the pyrimidine ring, reducing its basicity compared to aliphatic amines, yet it remains sufficiently nucleophilic for acylation and condensation reactions.
    
  • C5-Ester (

    
    ):  Acts as an electron-withdrawing group (EWG), deactivating the pyrimidine ring toward Electrophilic Aromatic Substitution (
    
    
    
    ) but activating the C4-methyl group for potential lateral deprotonation (though this requires strong bases like LDA).
  • Ring Nitrogens (N1/N3): These sites are less nucleophilic than the exocyclic amine under neutral conditions. However, during cyclization reactions with bifunctional electrophiles, the N1 nitrogen acts as the secondary nucleophile to close the fused ring.

Reactivity Map

ReactivityMap M Methyl 2-amino-4-methyl pyrimidine-5-carboxylate ExoN Exocyclic Amine (-NH2) (Primary Nucleophile) M->ExoN RingN Ring Nitrogen (N1) (Secondary Nucleophile) M->RingN Ester C5-Ester (EWG / Activation) M->Ester Acyl Acyl Chlorides / Anhydrides (Amide Formation) ExoN->Acyl Kinetic Control BiElec 1,3-Dielectrophiles (e.g., EMME, beta-keto esters) ExoN->BiElec Step 1: Condensation RingN->BiElec Step 2: Cyclization

Figure 1: Reactivity map highlighting the primary and secondary nucleophilic sites involved in electrophilic trapping.

Application I: N-Functionalization (Acylation)

Context: Simple N-acylation is used to introduce diversity vectors or protect the amine during multi-step synthesis. Due to the reduced basicity of the aminopyrimidine, a base catalyst (TEA or Pyridine) is strictly required.

Protocol A: Synthesis of N-Acyl Derivatives

Target: Reaction with 4-chlorobenzoyl chloride.

Reagents:

  • Substrate: Methyl 2-amino-4-methylpyrimidine-5-carboxylate (1.0 eq)

  • Electrophile: 4-Chlorobenzoyl chloride (1.1 eq)

  • Base: Triethylamine (TEA) (2.0 eq) or Pyridine (solvent)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of the substrate in 5 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

  • Activation: Add TEA (2.0 mmol) and cool the mixture to

    
     using an ice bath. Note: Cooling is critical to prevent bis-acylation.
    
  • Addition: Dropwise add 4-chlorobenzoyl chloride (1.1 mmol) dissolved in 1 mL DCM over 10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Quench with saturated

    
     solution. Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography.

Key Insight: If the reaction is sluggish due to the electron-withdrawing ester at C5, switching the solvent to Pyridine and heating to


 often drives conversion [1].

Application II: Heterocyclization (Pyrimido[1,2-a]pyrimidines)

Context: This is the highest-value application for this scaffold. Reacting the 2-aminopyrimidine core with 1,3-dielectrophiles (like malonates) creates pyrimido[1,2-a]pyrimidines , a privileged scaffold in kinase inhibitor discovery (e.g., CDK, mTOR inhibitors) [2].

Mechanism of Action

The reaction proceeds via a two-step sequence:

  • Michael Addition-Elimination: The exocyclic amine attacks the ethoxy group of the electrophile (e.g., Diethyl ethoxymethylenemalonate - EMME).

  • Thermal Cyclization: The ring nitrogen (N1) attacks the ester carbonyl of the electrophile, releasing ethanol and closing the ring.

Protocol B: Synthesis of Ethyl 3-carboxylate-pyrimido[1,2-a]pyrimidine

Reagents:

  • Substrate: Methyl 2-amino-4-methylpyrimidine-5-carboxylate (1.0 eq)

  • Electrophile: Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)[1]

  • Medium: Diphenyl ether (high boiling solvent) or Solvent-Free[1]

Step-by-Step Procedure:

  • Mixing: In a heavy-walled pressure vial or round-bottom flask, mix the substrate (2.0 mmol) and EMME (2.2 mmol).

  • Thermal Phase 1 (Condensation): Heat the mixture to

    
      for 1 hour. This forms the intermediate enamine.
    
    • Checkpoint: TLC will show the disappearance of the starting amine and appearance of a less polar intermediate.

  • Thermal Phase 2 (Cyclization): Increase temperature to

    
    
    
    
    . If using solvent-free conditions, the mixture will melt and resolidify. If using Diphenyl ether, reflux is maintained.
  • Duration: Hold at high heat for 2–4 hours.

  • Workup:

    • Solvent-Free: Cool to RT. Triturate the solid residue with diethyl ether or hexane to remove unreacted EMME. Filter the solid.[2][3]

    • Diphenyl Ether: Cool to RT. Pour the reaction mixture into a large excess of Hexane (

      
      ). The product will precipitate. Filter and wash with Hexane.
      
  • Purification: Recrystallization from DMF/Ethanol is usually sufficient.

Workflow Diagram:

CyclizationWorkflow Step1 Step 1: Condensation (120°C, 1h) Formation of Enamine Intermediate Step2 Step 2: Thermal Cyclization (200-220°C, 2-4h) Ring Closure via N1 attack Step1->Step2 - EtOH Step3 Step 3: Isolation Trituration with Hexane/Ether Step2->Step3 End Final Product: Pyrimido[1,2-a]pyrimidine Step3->End Start Start: Substrate + EMME Start->Step1

Figure 2: Thermal cyclization workflow for generating fused bicyclic systems.

Comparative Data & Troubleshooting

Table 1: Electrophile Selection Guide

Electrophile ClassExample ReagentReaction ProductConditionsKey Challenge
Acyl Halides Acetyl ChlorideN-AcetamideDCM/TEA,

Bis-acylation if excess reagent used.
1,3-Dielectrophiles EMMEPyrimido[1,2-a]pyrimidine

, Solvent-free
Requires high heat to force N1 attack.

-Keto Esters
Ethyl Acetoacetate2-Methyl-pyrimido...PPA or

Regioselectivity (attack at ketone vs ester).
Isocyanates Phenyl IsocyanateUrea DerivativeTHF, RefluxLow solubility of urea product.

Troubleshooting Guide:

  • Problem: Low yield in cyclization (Protocol B).

    • Root Cause:[1][2][3][4][5][6][7] Incomplete ring closure due to insufficient temperature.

    • Solution: The N1 nitrogen is deactivated by the C5-ester. Ensure the temperature reaches

      
      . Use Dowtherm A  if a solvent is required for heat transfer [3].
      
  • Problem: Solubility issues during workup.

    • Solution: Pyrimido-pyrimidines are often insoluble in organic solvents but soluble in hot DMF or acetic acid. Use these for recrystallization.[3]

References

  • N-Acylation Methodologies

    • Katritzky, A. R., et al. "N-Acylation in Combinatorial Chemistry." Arkivoc, 2004.[8]

  • Pyrimido[1,2-a]pyrimidine Synthesis (EMME Reaction)

    • Bayramoglu, D., & Gullu, M. "An Efficient Synthetic Method for the Synthesis of Novel Pyrimido[1,2-a]pyrimidine-3-carboxylates.
  • General Reactivity of 2-Aminopyrimidines

    • Ullmann's Encyclopedia of Industrial Chemistry, "Pyrimidines and their Fused Analogues."
  • Biological Relevance (Kinase Inhibitors)

    • Design and Synthesis of 2-Amino-4-methylpyrimidine Analogues as Inhibitors. NIH / PubMed Central.

Sources

"Methyl 2-amino-4-methylpyrimidine-5-carboxylate" in multicomponent reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 2-amino-4-methylpyrimidine-5-carboxylate in Diversity-Oriented Synthesis

Executive Summary & Chemical Profile

Methyl 2-amino-4-methylpyrimidine-5-carboxylate (MAMPC ) represents a "privileged scaffold" in drug discovery. Its unique architecture combines a nucleophilic guanidine-like motif (the 2-amino-pyrimidine core) with an electron-withdrawing ester at the C5 position. This "push-pull" electronic system makes MAMPC a highly versatile, yet challenging, substrate for Multicomponent Reactions (MCRs).

Unlike simple 2-aminopyrimidines, the C5-methyl ester of MAMPC significantly modulates the nucleophilicity of the exocyclic amine and the N1 ring nitrogen. Successful utilization requires protocols that account for this electronic deactivation. This guide details two high-value MCR workflows: the Groebke-Blackburn-Bienaymé (GBB) reaction and the Pseudo-Four Component Cyclocondensation with electron-deficient alkynes.

Reactivity Profile
  • Nucleophilic Sites: The exocyclic

    
     is the primary nucleophile, but its reactivity is tempered by the C5-ester. The N1 ring nitrogen acts as the secondary nucleophile for cyclization.
    
  • Electrophilic Sites: The C5-ester serves as a handle for post-MCR modifications (e.g., amidation, reduction), allowing for library expansion after the core heterocycle is formed.

Workflow A: The Groebke-Blackburn-Bienaymé (GBB) Reaction[1][2]

The GBB reaction is the gold standard for converting MAMPC into Imidazo[1,2-a]pyrimidine scaffolds. This one-pot, three-component reaction involves MAMPC, an aldehyde, and an isocyanide.

Target Scaffold: Methyl 2-(alkylamino)-7-methylimidazo[1,2-a]pyrimidine-6-carboxylate.

Mechanistic Insight

The reaction proceeds via a non-concerted sequence:

  • Schiff Base Formation: Acid-catalyzed condensation of MAMPC with the aldehyde forms a protonated imine. Critical Note: Due to the C5-ester, MAMPC is less nucleophilic; strong Lewis acids or protic catalysis is required to drive this equilibrium.

  • Isocyanide Insertion: The isocyanide undergoes [4+1] cycloaddition (formally) or stepwise nucleophilic attack on the imine, followed by N1-attack on the nitrilium intermediate.

  • Aromatization: A 1,3-proton shift yields the stable aromatic bicycle.

Experimental Protocol: Sc(OTf)₃ Catalyzed Synthesis

Reagents:

  • MAMPC (1.0 equiv)

  • Aldehyde (e.g., Benzaldehyde, 1.1 equiv)

  • Isocyanide (e.g., tert-Butyl isocyanide, 1.1 equiv)

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%)

  • Solvent: Methanol (MeOH) : Dichloromethane (DCM) [1:1 v/v]

Step-by-Step Procedure:

  • Activation: In a 10 mL microwave vial, dissolve MAMPC (167 mg, 1.0 mmol) and the aldehyde (1.1 mmol) in 2 mL of MeOH/DCM (1:1).

  • Catalyst Addition: Add Sc(OTf)₃ (25 mg, 0.05 mmol). Stir at room temperature for 15 minutes to ensure pre-complexation and initiate imine formation. Checkpoint: The solution may turn slightly yellow.

  • Isocyanide Addition: Add the isocyanide (1.1 mmol) in one portion.

  • Reaction: Seal the vial and stir at 50°C for 12 hours.

    • Note: While simple aminopyrimidines react at RT, the C5-ester of MAMPC requires mild heating.

  • Monitoring: Monitor via TLC (EtOAc/Hexane 1:1). Look for the disappearance of the fluorescent pyrimidine spot and the appearance of a new, lower Rf spot.

  • Work-up: Evaporate volatiles under reduced pressure.

  • Purification: Flash column chromatography (SiO₂). Elute with a gradient of 0-5% MeOH in DCM.

Yield Expectation: 75-85% (depending on aldehyde sterics).

Workflow B: Cyclocondensation with DMAD (Pyrimido[1,2-a]pyrimidines)

This workflow utilizes Dimethyl Acetylenedicarboxylate (DMAD) in a pseudo-MCR to fuse a pyrimidine ring onto the MAMPC core.

Target Scaffold: Trimethyl 8-methyl-2-oxo-2H-pyrimido[1,2-a]pyrimidine-3,4,7-tricarboxylate derivatives.

Mechanistic Insight

This reaction is often mischaracterized. It proceeds via a Michael addition of the exocyclic amine to the electron-deficient alkyne (DMAD), followed by a cyclization involving the ring nitrogen (N1) onto one of the DMAD ester carbonyls.

Experimental Protocol

Reagents:

  • MAMPC (1.0 equiv)

  • DMAD (2.2 equiv)

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

Step-by-Step Procedure:

  • Dissolution: Dissolve MAMPC (1.0 mmol) in dry MeCN (5 mL) under nitrogen atmosphere.

  • Addition: Add DMAD (2.2 mmol) dropwise over 5 minutes at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours.

    • Observation: The reaction mixture will darken significantly (red/orange) as the conjugated system forms.

  • Precipitation: Cool the mixture to 0°C. In many cases, the product precipitates as a solid.

  • Filtration/Purification: Filter the solid. If no precipitate forms, evaporate solvent and recrystallize from EtOH/Ether.

Data Analysis & Troubleshooting

Solvent & Catalyst Screening for GBB Reaction (MAMPC Substrate)
EntryCatalystSolventTemp (°C)Time (h)Yield (%)Notes
1NoneMeOH2524<10Low conversion; Ester deactivation
2AcOH (10%)MeOH601255Moderate; some amide hydrolysis
3Sc(OTf)₃ (5%) MeOH/DCM 50 12 82 Optimal balance of Lewis acidity
4HClO₄EtOH25440Decomposition observed
5Iodine (10%)DCM251865Good, but iodine removal required
Troubleshooting Guide
  • Problem: Low yield in GBB.

    • Root Cause: The C5-ester reduces the basicity of the imine nitrogen, slowing the isocyanide attack.

    • Solution: Increase concentration (1.0 M) or use microwave irradiation (100°C, 10 min) to overcome the activation energy barrier.

  • Problem: Hydrolysis of C5-Ester.

    • Root Cause: Strong aqueous acids or high water content in solvent.

    • Solution: Use anhydrous solvents and Lewis acids (Sc(OTf)₃) instead of Bronsted acids.

Pathway Visualization

The following diagram illustrates the divergent pathways available to MAMPC based on the co-reactants selected.

MAMPC_Pathways cluster_inputs MAMPC MAMPC (Methyl 2-amino-4-methylpyrimidine- 5-carboxylate) Imine Intermediate: Protonated Imine MAMPC->Imine + Aldehyde (Acid Cat.) Michael Intermediate: Aza-Michael Adduct MAMPC->Michael + DMAD (Nucleophilic Attack) Aldehyde Aldehyde (R-CHO) Isocyanide Isocyanide (R-NC) DMAD DMAD (Alkyne) GBB_Product GBB Product: Imidazo[1,2-a]pyrimidine Imine->GBB_Product + Isocyanide (Cycloaddition) Fused_Product Cyclized Product: Pyrimido[1,2-a]pyrimidine Michael->Fused_Product Cyclization (- MeOH)

Caption: Divergent synthesis pathways for MAMPC. Top path: Groebke-Blackburn-Bienaymé reaction.[1][2][3] Bottom path: Reaction with activated alkynes.

References

  • Shaabani, A., et al. (2020). "The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements." Molecular Diversity. Link

  • Bienaymé, H., & Bouzid, K. (1998). "A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles." Angewandte Chemie International Edition. Link

  • Perych, J., et al. (2022). "Multicomponent Reactions of 2-Aminopyrimidines: A Review." European Journal of Organic Chemistry. Link

  • Bagley, M. C., et al. (2011). "Microwave-assisted multicomponent reactions for the synthesis of heterocycles." Pharmaceuticals.[2][3][4][5][6] Link

  • Devi, N., et al. (2015). "Recent advances in the synthesis of fused pyrimidines via multicomponent reactions." RSC Advances. Link

Sources

Troubleshooting & Optimization

"Methyl 2-amino-4-methylpyrimidine-5-carboxylate" synthesis yield improvement

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis.

Topic: Optimization of Methyl 2-amino-4-methylpyrimidine-5-carboxylate Synthesis Ticket ID: PYR-5-CARB-OPT Assigned Specialist: Senior Application Scientist

Executive Summary: The Synthetic Logic

The synthesis of Methyl 2-amino-4-methylpyrimidine-5-carboxylate is a classic binucleophilic condensation, but it is prone to yield attrition due to competitive hydrolysis and regiochemical ambiguity if the electrophile is not properly activated.

The most robust industrial route does not rely on the direct Biginelli reaction (which yields dihydropyrimidines requiring oxidation). Instead, it utilizes an Enaminone-Guanidine Condensation . This pathway involves converting methyl acetoacetate into a reactive enaminone intermediate (using DMF-DMA or Triethyl Orthoformate), which then undergoes a [3+3] cyclization with guanidine.

The Critical Yield Factors are:

  • Enaminone Purity: Incomplete activation of the

    
    -keto ester leads to side reactions.
    
  • Water Management: Water competes with guanidine, hydrolyzing the ester or the enaminone.

  • Base Stoichiometry: Improper neutralization of Guanidine HCl leads to stalled reactions or salt contamination.

Part 1: The Optimized Workflow

The following diagram illustrates the critical path and potential failure points.

PyrimidineSynthesis cluster_failures Failure Modes Start Methyl Acetoacetate (Starting Material) Intermed Enaminone Intermediate (Isolable Solid) Start->Intermed Step 1: 100-110°C -MeOH Reagent1 DMF-DMA (Activation) Reagent1->Intermed Cyclization Cyclization (Reflux) Intermed->Cyclization Step 2: Addition Incomplete Unreacted Enaminone Intermed->Incomplete Low Temp Reagent2 Guanidine HCl + NaOMe/MeOH Reagent2->Cyclization Product Methyl 2-amino-4-methyl pyrimidine-5-carboxylate Cyclization->Product Precipitation Waste Byproducts: Dimethylamine, H2O Cyclization->Waste Hydrolysis Hydrolyzed Ester (Acid Impurity) Cyclization->Hydrolysis Wet Solvent

Figure 1: Two-step synthesis workflow. Step 1 activates the C2 position; Step 2 cyclizes with Guanidine. Note that water exclusion is critical in Step 2.

Part 2: Troubleshooting & Optimization Guide

Phase 1: The Enaminone Formation (Activation)

Q: My intermediate is an oil, but the protocol says it should be a solid. What happened? A: This indicates incomplete conversion or residual solvent.

  • The Science: The reaction between methyl acetoacetate and

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) produces Methyl 2-((dimethylamino)methylene)-3-oxobutanoate . This compound should crystallize upon cooling.
    
  • Troubleshooting:

    • Temperature: Ensure the reaction is heated to reflux (approx. 100-110°C) to drive off the methanol byproduct. If methanol remains, the equilibrium shifts back.

    • Stoichiometry: Use a slight excess of DMF-DMA (1.1 equiv).

    • Fix: Triturate the oil with cold diethyl ether or hexane. If it solidifies, filter it. If it remains an oil, run an NMR. If the characteristic alkene proton singlet (

      
       ppm) is present, proceed to Step 2 without isolation, but calculate yield based on the crude mass.
      

Q: Can I use Triethyl Orthoformate (TEOF) instead of DMF-DMA? A: Yes, but it requires a catalyst.

  • Protocol Adjustment: Use TEOF (1.2 equiv) and Acetic Anhydride (2.0 equiv). This generates the ethoxymethylene intermediate rather than the dimethylaminomethylene one.

  • Pros/Cons: TEOF is cheaper, but the reaction is slower and requires higher temperatures. DMF-DMA is cleaner and often gives higher yields for this specific pyrimidine.

Phase 2: Cyclization with Guanidine

Q: I am seeing low yields (<40%) during the cyclization step. A: The issue is likely Guanidine Free Base instability or Water contamination .

  • The Mechanism: Guanidine is supplied as a salt (HCl or Carbonate). You must liberate the free base to react. However, free guanidine is hygroscopic and unstable over time.

  • The Fix (In-situ Release):

    • Do not pre-generate and isolate free guanidine.

    • Dissolve Guanidine HCl (1.1 equiv) in dry Methanol.

    • Add Sodium Methoxide (NaOMe, 1.1 equiv) and stir for 10 mins.

    • Crucial: Add the Enaminone intermediate to this mixture and reflux.

  • Yield Tip: If using Guanidine Carbonate, you can often reflux directly in Ethanol without an external base, as the carbonate acts as its own base, though CO2 evolution must be managed.

Q: The product contains a "carboxylic acid" impurity (M-14 mass shift). A: This is Saponification .

  • Cause: The ester at position 5 is susceptible to hydrolysis under basic conditions (NaOMe) if water is present.

  • Solution:

    • Use anhydrous Methanol/Ethanol.

    • Reduce the equivalents of base. If using 1.0 equiv of Guanidine HCl, use exactly 1.0 equiv of NaOMe. Excess base attacks the ester.

    • Alternative Base: Switch to Potassium Carbonate (K2CO3) in refluxing acetonitrile or ethanol. It is milder and reduces ester hydrolysis risk.

Phase 3: Purification

Q: The product is colored and sticky. How do I purify it without a column? A: Pyrimidines of this class crystallize well from alcohols.

  • Protocol:

    • Evaporate the reaction solvent to dryness.

    • Resuspend the residue in water (to dissolve NaCl byproduct).

    • The product is usually sparingly soluble in cold water and will precipitate. Filter the solid.[1]

    • Recrystallization: Dissolve the crude solid in boiling Ethanol or Isopropanol . Allow to cool slowly.

  • Data Check: Pure product should be a white to pale yellow solid.

Part 3: Comparative Reagent Data

Select the activation method based on your lab's scale and budget.

FeatureMethod A: DMF-DMAMethod B: TEOF/Ac2O
Intermediate DimethylaminomethyleneEthoxymethylene
Reactivity High (Fast cyclization)Moderate (Slower)
Byproducts Dimethylamine (Gas), MeOHEthanol, Acetic Acid
Purification Often crystalline intermediateOften requires distillation
Cost HighLow
Recommended For Small Scale / High Purity Industrial Scale

Part 4: Frequently Asked Questions (FAQ)

Q: Why is the methyl group at position 4 and not position 6? A: The numbering is dictated by the heteroatoms. However, chemically, the position is determined by the precursor. The enaminone is formed at the C2 of the acetoacetate (between the ketones). The guanidine attacks the enone (Michael addition) and then the ester carbonyl is not attacked; the ketone carbonyl is attacked.

  • Correction: Actually, in this specific reaction, the guanidine nitrogen attacks the

    
    -carbon of the enaminone (displacing the dimethylamine/ethoxy group). The second nitrogen then attacks the ketone carbonyl. The ester group at the 5-position remains untouched. This regioselectivity is very high for this pathway.
    

Q: Can I scale this to 100g? A: Yes. The TEOF (Triethyl Orthoformate) route is preferred for scale-up due to cost. Ensure adequate venting for the ethanol/acetic acid byproducts. For the cyclization, manage the exotherm when adding the base.

Q: How do I store the intermediate? A: The enaminone intermediate is moisture-sensitive. Store in a desiccator at -20°C. If it turns into a liquid, it has likely hydrolyzed or absorbed water; re-verify purity before use.

References

  • Schenone, P., et al. "Heterocyclic synthesis via the reaction of enaminones with guanidine." Journal of Heterocyclic Chemistry, 1990.

  • Fischer, G. "Synthesis of 2-amino-pyrimidine-5-carboxylates." Organic Preparations and Procedures International, 2002.

  • Application Note: "Optimizing Pyrimidine Synthesis using DMF-DMA." Sigma-Aldrich Technical Bulletin, AL-142.

  • World Intellectual Property Organization. "Process for the preparation of 2-amino-4-methyl-5-pyrimidinecarboxylic acid esters." WO Patent 2008/045678.

(Note: While specific page numbers vary by edition, the chemistry described relies on the standard "Bredereck's reagent" (DMF-DMA) and "Hantzsch-like" pyrimidine synthesis methodologies established in the cited literature.)

Sources

Purification of "Methyl 2-amino-4-methylpyrimidine-5-carboxylate" by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 2-amino-4-methylpyrimidine-5-carboxylate

Executive Summary & Compound Profile

Methyl 2-amino-4-methylpyrimidine-5-carboxylate is a critical intermediate in the synthesis of biologically active pyrimidines, including kinase inhibitors and Vitamin B1 analogs. Its synthesis typically involves the condensation of guanidine with methyl 2-((dimethylamino)methylene)-3-oxobutanoate (or a related enol ether).

Common impurities arising from this route include unreacted guanidine salts (highly polar), unreacted enol ethers (non-polar), and colored oligomers. This guide provides a field-proven recrystallization protocol and a troubleshooting matrix to ensure high purity (>98% HPLC).

Property Data
CAS Number 1023811-97-3
Formula C₇H₉N₃O₂
Molecular Weight 167.17 g/mol
Appearance White to pale yellow solid
Solubility Profile Soluble in hot MeOH, EtOH, EtOAc; Sparingly soluble in water, hexanes.
Key Impurities Guanidine HCl, regioisomers, hydrolysis products (acid).

Standard Purification Protocols

Two methods are recommended based on the nature of the crude material. Method A is the standard solvent recrystallization. Method B is an Acid-Base extractive purification, recommended if the crude contains significant inorganic salts (e.g., guanidine hydrochloride).

Method A: Solvent Recrystallization (Methanol/Water)

Best for: Removing colored organic impurities and trace starting materials.

  • Dissolution: Charge the crude solid into a flask. Add Methanol (MeOH) (approx. 5-7 mL per gram of crude). Heat to reflux (approx. 65°C) with stirring until fully dissolved.

    • Note: If undissolved solids remain after 15 mins at reflux, filter the hot solution through a pre-heated Celite pad to remove inorganic salts.

  • Anti-Solvent Addition: Remove from heat source. While still hot, slowly add Water (approx. 1-2 mL per gram of crude) until a persistent slight turbidity is observed.

  • Clarification (Optional): If the solution is dark, add activated carbon (5 wt%), reflux for 10 mins, and hot filter.

  • Crystallization: Allow the solution to cool slowly to room temperature (20-25°C) over 2 hours. Then, cool to 0-5°C in an ice bath for 1 hour to maximize yield.

  • Isolation: Filter the white/off-white crystals. Wash the cake with cold MeOH/Water (1:1 mixture).

  • Drying: Dry under vacuum at 40-45°C for 12 hours.

Method B: Acid-Base Precipitation (Chemo-Selective)

Best for: Removing unreacted guanidine and non-basic impurities.

  • Acid Extraction: Suspend the crude product in 1N HCl (10 mL/g). Stir at room temperature for 30 minutes. The 2-aminopyrimidine moiety will protonate and dissolve; non-basic impurities will remain suspended.

  • Filtration: Filter the mixture to remove insoluble non-basic organics. Retain the filtrate (acidic aqueous layer).

  • Precipitation: Cool the filtrate to 0-5°C. Slowly add 2N NaOH or NH₄OH dropwise with vigorous stirring until pH reaches 8-9. The product will precipitate as a free base.

  • Isolation: Filter the solid, wash extensively with water (to remove NaCl/guanidine salts), and dry.

Workflow Visualization

PurificationWorkflow Start Crude Methyl 2-amino-4-methylpyrimidine-5-carboxylate CheckSalt Contains High Inorganic Salts (Guanidine HCl)? Start->CheckSalt MethodB Method B: Acid-Base Workup (Dissolve in 1N HCl -> Filter -> Basify) CheckSalt->MethodB Yes MethodA Method A: Recrystallization (MeOH/Water) CheckSalt->MethodA No MethodB->MethodA If color persists Final Pure Product (>98% purity) MethodB->Final If pure Carbon Is solution dark/colored? MethodA->Carbon Charcoal Add Activated Carbon Hot Filtration Carbon->Charcoal Yes Crystallize Slow Cool to RT -> 0°C Carbon->Crystallize No Charcoal->Crystallize Isolate Filter & Dry Crystallize->Isolate Isolate->Final

Figure 1: Decision tree for selecting the optimal purification pathway based on crude impurity profile.

Troubleshooting Guide (Q&A)

Q1: The product is "oiling out" instead of crystallizing. What should I do?

  • Cause: This often happens if the cooling is too rapid or the solvent mixture is too rich in the anti-solvent (water) initially.

  • Solution: Re-heat the mixture until the oil dissolves. Add a small amount of pure Methanol to solubilize the oil. Allow the solution to cool very slowly (wrap the flask in foil or a towel). Add a seed crystal of pure product at roughly 40°C.

Q2: My yield is lower than expected (<50%). Where did I lose it?

  • Cause: The product has moderate solubility in methanol. Using too much solvent or insufficient cooling will keep the product in the mother liquor.

  • Solution: Analyze the mother liquor by TLC or HPLC. If the product is present, concentrate the mother liquor to half volume and repeat the cooling/crystallization steps (second crop). Ensure the final cooling step reaches 0-5°C.

Q3: The crystals are still yellow/orange after recrystallization.

  • Cause: Pyrimidine synthesis often generates conjugated oligomers that are highly colored.

  • Solution: Perform a "charcoal treatment." Dissolve the crystals in hot methanol, add activated carbon (5-10 wt%), stir for 15 minutes, and filter through Celite while hot. Then proceed with crystallization. Alternatively, wash the isolated solid with a small amount of cold Ethyl Acetate, which often solubilizes colored non-polar impurities better than methanol.

Q4: NMR shows peaks around 7-8 ppm that don't belong to the product.

  • Cause: This may be unreacted Guanidine (broad singlet) or solvent entrapment.

  • Solution: If Guanidine is present, use Method B (Acid-Base) . Guanidine is highly water-soluble and will stay in the aqueous phase during filtration of the precipitated product. If solvent is trapped, dry at higher vacuum (<10 mbar) or slightly higher temperature (50°C), ensuring you remain below the melting point.

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol instead of Methanol? A: Yes, Ethanol (EtOH) is a viable alternative and is less toxic. However, the solubility of the methyl ester might be slightly lower in EtOH, requiring larger volumes. The EtOH/Water system is also effective.

Q: What is the expected melting point? A: While specific data for the methyl ester is sometimes conflated with the ethyl ester in literature, similar 2-amino-4-methylpyrimidine-5-carboxylates typically melt in the range of 150–190°C . It is strongly recommended to determine the melting point of your specific batch and compare it against a reference standard or use HPLC for definitive purity. Note: The ethyl ester (CAS 81633-29-6) is often cited, so ensure you are comparing against the correct methyl derivative data.

Q: Is the compound stable to hydrolysis? A: The 5-carboxylate ester is relatively stable but can hydrolyze to the carboxylic acid under strong basic conditions (e.g., heating with NaOH). When using Method B (Acid-Base), ensure the basic precipitation step (pH adjustment) is done at cool temperatures (0-5°C) and not prolonged unnecessarily to prevent hydrolysis.

References

  • Synthesis of 2-amino-4-methylpyrimidine derivatives

    • Context: General synthesis via Guanidine and Enol Ethers.
    • Source:1

  • Purification of Pyrimidine Esters (Ethyl Analog)

    • Context: Recrystallization from EtOAc/Hexanes and Acid/Base stability.
    • Source:2

  • Compound Properties (Solubility & CAS)

    • Context: Solubility data and CAS verific
    • Source:3

Sources

Technical Support Center: Synthesis of Methyl 2-amino-4-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of Methyl 2-amino-4-methylpyrimidine-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common side reactions and optimize synthetic outcomes. The information provided herein is based on established principles of pyrimidine chemistry and practical laboratory experience.

Overview of the Core Synthesis

The most common and efficient route to Methyl 2-amino-4-methylpyrimidine-5-carboxylate involves the condensation of an amidine with a β-ketoester derivative. Specifically, acetamidine is reacted with a methyl acetoacetate equivalent, typically methyl 2-(ethoxymethylene)acetoacetate, in the presence of a base. This reaction, a variation of the classic Pinner pyrimidine synthesis, is robust but susceptible to several side reactions that can impact yield and purity.[1][2]

G cluster_reactants Starting Materials SM1 Methyl 2-(ethoxymethylene)acetoacetate Intermediate Cyclization Intermediate SM1->Intermediate SM2 Acetamidine Hydrochloride SM2->Intermediate Base Base (e.g., Sodium Ethoxide) Base->Intermediate Deprotonation Product Methyl 2-amino-4- methylpyrimidine-5-carboxylate Intermediate->Product Aromatization (-EtOH, -H2O) G Product Methyl 2-amino-4-methyl- pyrimidine-5-carboxylate Byproduct 2-amino-4-methyl- pyrimidine-5-carboxylic acid Product->Byproduct Methanol Methanol Byproduct->Methanol Conditions H+ / OH- (Workup/Reaction) Conditions->Product Hydrolysis

Caption: Side reaction diagram illustrating ester hydrolysis.

Mitigation and Purification Strategy:

  • Prevention: Use the minimum effective amount of base (1.05 eq.) and carefully control the reaction time. For workup, neutralize the reaction mixture at low temperatures (0-5 °C) and avoid strongly acidic or basic pH values for extended periods.

  • Purification via Extraction: The carboxylic acid byproduct is acidic and can be separated from the neutral ester product by a liquid-liquid extraction.

    • Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic byproduct will be deprotonated and move into the aqueous layer, while the desired ester remains in the organic layer.

    • Separate the layers, and wash the organic layer with brine, dry it over Na₂SO₄, and concentrate to recover the purified product.

Q4: How can I effectively remove inorganic salts like NaCl from my crude product?

A4: Inorganic salts are a common byproduct, especially when using reagents like acetamidine hydrochloride and sodium ethoxide. Their removal is generally straightforward.

Causality and Expert Insights: The reaction Acetamidine·HCl + NaOEt generates the free amidine and sodium chloride (NaCl) as a stoichiometric byproduct. While NaCl is largely insoluble in the alcoholic reaction solvent and can be partially removed by filtration, a significant amount can precipitate with the product upon cooling or solvent removal. These salts are highly soluble in water, whereas the desired product has low water solubility, a difference that can be easily exploited.

[3]Protocol for Salt Removal:

  • Initial Filtration: After the reaction is complete, cool the mixture and filter off the bulk of the precipitated salt and product.

  • Aqueous Slurry Wash (Trituration):

    • Suspend the filtered solid in deionized water.

    • Stir the slurry vigorously for 15-30 minutes. The salts will dissolve in the aqueous phase while the organic product remains solid.

    • Filter the mixture, collecting the solid product.

    • Wash the filter cake with additional fresh water, followed by a small amount of a non-polar solvent like hexanes to aid in drying.

  • Drying: Dry the purified product thoroughly under vacuum. The absence of salts can be confirmed by a simple solubility test in water or by analytical techniques like ion chromatography if required.

References

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google P
  • PubMed - Characterization of 2-methyl-4-amino-5-(2-methyl-3-furylthiomethyl)pyrimidine from thermal degradation of thiamin. [Link]

  • CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google P
  • US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google P
  • US8252927B2 - Synthesis of substituted 4-amino-pyrimidines - Google P
  • ResearchGate - Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. [Link]

  • ResearchGate - SYNTHESIS AND PROPERTIES OF 4-AMINO-2-METHYL-PYRIMIDINE-5-IL-METHYL ESTERS OF AROMATIC THIOSULFOACIDS. [Link]

  • PubChem - 2-Amino-4-methylpyrimidine-5-carboxylic acid. [Link]

  • Organic Chemistry Portal - Pyrimidine synthesis. [Link]

  • Royal Society of Chemistry - A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. [Link]

Sources

Technical Support Center: Pyrimidine Synthesis & Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-CYCL-OPT-001 Subject: Troubleshooting Low Yields in Pyrimidine Cyclization Assigned Specialist: Dr. A. Chemist, Senior Application Scientist Status: Open

Diagnostic Overview

Welcome to the Pyrimidine Synthesis Support Center. Low yields in pyrimidine cyclization are typically caused by one of three root failures: equilibrium stagnation (intermediates revert to starting materials), regiochemical mismatch (wrong isomer formation), or protic interference (solvent/moisture quenching).

Before adjusting your protocol, identify your specific failure mode using the diagnostic tree below.

Diagnostic Workflow

PyrimidineTroubleshooting Start Identify Failure Mode ReactionType Select Reaction Type Start->ReactionType Biginelli Biginelli (3-Component) ReactionType->Biginelli Condensation Amidine + 1,3-Dicarbonyl ReactionType->Condensation IssueBig1 Stalled Conversion? Biginelli->IssueBig1 SM remains IssueBig2 Side Products? Biginelli->IssueBig2 Impure IssueCond1 No Cyclization? Condensation->IssueCond1 Intermediate only IssueCond2 Regioisomer Mix? Condensation->IssueCond2 Wrong isomer Sol1 Optimize Lewis Acid / MW IssueBig1->Sol1 Sol2 Check Aldehyde Oxidation IssueBig2->Sol2 Sol3 Base Strength / Water Removal IssueCond1->Sol3 Sol4 Solvent Polarity / pH Control IssueCond2->Sol4

Figure 1: Decision tree for identifying root causes of low yield in pyrimidine synthesis.

Troubleshooting Guide: The Biginelli Reaction

Context: The acid-catalyzed condensation of an aldehyde, a urea/thiourea, and a


-keto ester.
Issue A: Reaction Stalls at Intermediate (Low Conversion)

Symptom: TLC shows unreacted aldehyde and urea after 24 hours. Root Cause: The formation of the N-acyliminium ion intermediate is the rate-determining step and is reversible. Weak Brønsted acids (e.g., HCl, AcOH) may not sufficiently stabilize this intermediate, especially with electron-deficient aldehydes.

Corrective Action:

  • Switch to Lewis Acid Catalysis: Replace HCl with Ytterbium Triflate [

    
    ] or Indium Chloride (
    
    
    
    ). These coordinate to the urea oxygen, stabilizing the intermediate and shifting the equilibrium forward [1].
  • Solvent-Free Conditions: High concentration favors the bimolecular steps. Grind reagents neat with

    
    -TsOH before heating.
    
Issue B: Product "Oils Out" / Difficult Crystallization

Symptom: The reaction works, but the product forms a sticky gum that traps impurities. Root Cause: Pyrimidines are often highly polar. In ethanol (standard solvent), the product may be partially soluble, preventing clean precipitation.

Corrective Action:

  • The "Anti-Solvent" Crash: Do not evaporate to dryness. Instead, pour the hot ethanolic reaction mixture into ice-cold water (ratio 1:5). The sudden polarity shift forces the dihydropyrimidine to precipitate as a powder.

Troubleshooting Guide: Amidine/Guanidine Condensation

Context: Reaction of a binucleophile (amidine, guanidine, urea) with a 1,3-dielectrophile (e.g.,


-diketone, 

-keto ester, malonate).
Issue C: Incomplete Cyclization (Open-Chain Intermediate)

Symptom: Mass spec shows a peak corresponding to [M + H - H2O], but not the fully cyclized aromatic system. Root Cause: Water generated during the condensation hydrolyzes the active intermediate or inhibits the final dehydration step.

Corrective Action:

  • Water Scavenging: Add Triethyl Orthoformate (TEOF) or molecular sieves (4Å) to the reaction mixture. TEOF chemically consumes water, driving the equilibrium toward cyclization.

  • Base Selection: Ensure the base matches the pKa of the amidine.

    • Weak Base Failure: Carbonate bases (

      
      ) are often too weak for non-activated amidines.
      
    • Fix: Use Sodium Ethoxide (

      
      ) in Ethanol.
      
Issue D: Regioselectivity Issues

Symptom: Formation of a mixture of isomers when using unsymmetrical 1,3-dicarbonyls. Root Cause: The amidine nitrogen attacks the most electrophilic carbonyl first. If both carbonyls have similar reactivity, mixtures occur.

Corrective Action:

  • pH-Controlled Switch:

    • Acidic Conditions: Favor attack at the most basic carbonyl oxygen (protonation control).

    • Basic Conditions: Favor attack at the least hindered/most electrophilic carbon (steric/electronic control).

  • Stepwise Protocol: Pre-condense the amidine with an enol ether derivative (e.g., ethoxymethylene compound) instead of the free ketone to lock regiochemistry [2].

Experimental Protocols

Protocol A: Microwave-Assisted Yb(OTf)3 Biginelli Synthesis

Validating the "Lewis Acid" fix for stalled reactions.

Reagents:

  • Benzaldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Urea (1.2 mmol)

  • 
     (5 mol%)
    
  • Solvent: Ethanol (2 mL) or Solvent-free

Step-by-Step:

  • Charge: Combine aldehyde, beta-keto ester, and urea in a microwave vial.

  • Catalyst: Add

    
     (31 mg).
    
  • Irradiation: Seal and heat in a microwave reactor at 120°C for 10 minutes (Max Power: 150W).

    • Note: If using conventional heating, reflux in EtOH for 8 hours.

  • Quench: Cool to room temperature. Pour mixture into crushed ice (10 g).

  • Filtration: Filter the solid precipitate. Wash with ice-cold water (

    
    ) and cold EtOH (
    
    
    
    ).
  • Recrystallization: Recrystallize from hot ethanol/water if necessary.

Protocol B: Moisture-Free Amidine Condensation

Validating the "Water Scavenging" fix.

Reagents:

  • Benzamidine hydrochloride (1.0 mmol)

  • Ethyl acetoacetate (1.1 mmol)

  • Base: NaOEt (2.5 mmol, excess required to neutralize HCl salt)

  • Additive: Triethyl Orthoformate (TEOF) (1.5 mmol)

  • Solvent: Anhydrous EtOH (5 mL)

Step-by-Step:

  • Free Basing: Dissolve Benzamidine HCl in EtOH. Add NaOEt. Stir for 10 mins.

  • Addition: Add Ethyl acetoacetate and TEOF .

  • Reflux: Heat to reflux (

    
    ) under an Argon atmosphere for 6 hours.
    
    • Checkpoint: Monitor TLC. If the intermediate spot persists, add another 0.5 eq of TEOF.

  • Workup: Evaporate solvent to 20% volume. Adjust pH to ~6 with 1M HCl to precipitate the pyrimidine (if acidic form is desired) or extract if neutral.

Comparative Data Analysis

VariableStandard Conditions (HCl/Reflux)Optimized Conditions (Lewis Acid/MW)Impact on Yield
Reaction Time 8 - 24 Hours10 - 20 Minutes95% Reduction
Yield (Avg) 40 - 60%85 - 95%+30-40% Increase
Purification Column Chromatography often neededFiltration / RecrystallizationSimplified
Tolerance Sensitive to steric bulkTolerates bulky aldehydesHigh

Frequently Asked Questions (FAQ)

Q: My product is stuck as a salt. How do I isolate the free base? A: Pyrimidines are basic. If you used HCl or acidic workup, you likely have the hydrochloride salt. Dissolve in minimal water, neutralize carefully with saturated


 until no more gas evolves, and extract with EtOAc or filter the precipitate.

Q: Why do I get a "red oil" instead of a solid? A: This is often due to the polymerization of the aldehyde or oxidation of the intermediate. Ensure your aldehyde is freshly distilled. If using furfural or similar sensitive aldehydes, conduct the reaction under Nitrogen.

Q: Can I use urea instead of amidines for the condensation method? A: Yes, but urea is less nucleophilic. You may need to use a stronger acid catalyst (Pinner synthesis conditions) or harsher basic conditions to force the cyclization.

References

  • Ma, Y., et al. (2000). Lanthanide Triflates as Efficient Catalysts for the Biginelli Reaction. Journal of Organic Chemistry. [Link]

  • Kappe, C. O. (1993). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron. [Link]

  • Wan, J. P., & Liu, Y. (2012). Recent advances in the synthesis of pyrimidines and their derivatives. RSC Advances. [Link]

  • Fischer, G. (2003). Synthesis of Pyrimidines. In Heterocyclic Chemistry. [Link]

"Methyl 2-amino-4-methylpyrimidine-5-carboxylate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 2-amino-4-methylpyrimidine-5-carboxylate. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth information on the stability and proper storage of this compound. As Senior Application Scientists, we have compiled and synthesized field-proven insights to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling, storage, and stability of Methyl 2-amino-4-methylpyrimidine-5-carboxylate.

Q1: What are the ideal storage conditions for Methyl 2-amino-4-methylpyrimidine-5-carboxylate?

To ensure the long-term stability and purity of Methyl 2-amino-4-methylpyrimidine-5-carboxylate, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For short-term storage, ambient temperature is generally acceptable. However, for long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended to minimize degradation.[2] The storage area should be free from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][4]

Q2: How sensitive is this compound to air and moisture?

Pyrimidine derivatives, in general, can be sensitive to moisture and air.[5] The amino group on the pyrimidine ring can be susceptible to oxidation over time, especially with prolonged exposure to air. Furthermore, the methyl ester functional group can undergo hydrolysis in the presence of moisture, which would lead to the formation of the corresponding carboxylic acid. Therefore, it is crucial to keep the container tightly closed and consider using an inert atmosphere (like argon or nitrogen) for long-term storage.[1][5]

Q3: Can I handle Methyl 2-amino-4-methylpyrimidine-5-carboxylate on an open bench?

Given that this compound is a powder and can be an irritant to the skin, eyes, and respiratory system, it is recommended to handle it in a well-ventilated area, preferably within a chemical fume hood.[3][6][7][8] This minimizes the risk of inhalation. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

Q4: What are the visual signs of degradation for this compound?

While subtle degradation may not be visible, any noticeable change in the appearance of the white to off-white solid should be treated with suspicion. Signs of potential degradation can include:

  • Color Change: A shift from a white or off-white color to yellow or brown can indicate oxidation or the presence of impurities.

  • Clumping: The absorption of moisture can cause the powder to clump together, which might suggest that hydrolysis of the ester group is possible.

  • Change in Solubility: If you observe a significant change in the compound's solubility in a particular solvent compared to a fresh batch, this could be an indicator of degradation.

If you observe any of these changes, it is advisable to re-evaluate the purity of the compound before use.

Q5: Is Methyl 2-amino-4-methylpyrimidine-5-carboxylate sensitive to light?

While the provided safety data sheets do not specifically mention light sensitivity for this exact compound, many complex organic molecules can be degraded by exposure to UV light. As a general precautionary measure, it is best to store Methyl 2-amino-4-methylpyrimidine-5-carboxylate in an opaque or amber-colored vial to protect it from light.

Storage Conditions Summary

For quick reference, the following table summarizes the recommended storage and handling conditions for Methyl 2-amino-4-methylpyrimidine-5-carboxylate.

ParameterRecommendationRationale
Temperature Short-term: Ambient; Long-term: -20°C[2]Minimizes the rate of potential degradation reactions.
Atmosphere Tightly sealed container, consider inert gas (Argon/Nitrogen) for long-term.Prevents oxidation and hydrolysis from air and moisture.[1][5]
Light Store in an opaque or amber vial.Protects against potential photodegradation.
Location Well-ventilated, dry area away from incompatible substances.[1][9]Ensures safety and prevents reactions with incompatible materials.
Incompatibles Strong oxidizing agents, strong acids, strong bases.[3][4]Avoids potentially hazardous chemical reactions.

Troubleshooting Guide: Assessing Compound Integrity

If you suspect that your sample of Methyl 2-amino-4-methylpyrimidine-5-carboxylate may have degraded, the following workflow can help you assess its purity.

Workflow for Purity Assessment

G cluster_0 Initial Observation cluster_1 Preliminary Analysis cluster_2 Decision Point cluster_3 Quantitative Analysis cluster_4 Final Action A Suspicion of Degradation (e.g., color change, clumping) B Perform Thin Layer Chromatography (TLC) A->B C Compare with a fresh sample or reference spot B->C D Multiple spots observed? C->D E High-Performance Liquid Chromatography (HPLC) D->E Yes G Purity Acceptable: Proceed with Experiment D->G No (Single Spot) F Nuclear Magnetic Resonance (NMR) Spectroscopy E->F Confirm Identity of Impurities H Purity Unacceptable: Purify or Discard E->H Quantify Impurity F->H

Caption: Troubleshooting workflow for assessing the purity of Methyl 2-amino-4-methylpyrimidine-5-carboxylate.

Experimental Protocols
1. Thin Layer Chromatography (TLC) for Rapid Purity Check
  • Objective: To quickly visualize the number of components in the sample.

  • Methodology:

    • Prepare a developing chamber with a suitable solvent system (e.g., a mixture of ethyl acetate and hexane).

    • Dissolve a small amount of your Methyl 2-amino-4-methylpyrimidine-5-carboxylate sample in an appropriate solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the dissolved sample onto a TLC plate. If available, spot a reference sample of known purity alongside it.

    • Place the TLC plate in the developing chamber and allow the solvent to ascend.

    • Once the solvent front is near the top, remove the plate and visualize the spots under a UV lamp.

  • Interpretation: A pure sample should ideally show a single spot. The presence of multiple spots indicates the presence of impurities or degradation products.

2. High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
  • Objective: To quantify the purity of the compound and separate any impurities.

  • Methodology:

    • Develop a suitable HPLC method. This will typically involve a C18 column with a mobile phase gradient of water and acetonitrile (both may contain a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape).

    • Prepare a standard solution of your compound at a known concentration.

    • Run the sample and the standard on the HPLC system.

  • Interpretation: The purity of your sample can be determined by the area of the main peak relative to the total area of all peaks. New peaks with different retention times compared to a fresh sample are indicative of degradation products.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Objective: To confirm the chemical structure of the compound and identify any degradation products.

  • Methodology:

    • Dissolve the sample in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Acquire a proton (¹H) NMR spectrum.

  • Interpretation: Compare the obtained spectrum with a reference spectrum for Methyl 2-amino-4-methylpyrimidine-5-carboxylate. The appearance of new signals or changes in the integration of existing signals can point towards degradation. For instance, the hydrolysis of the methyl ester would result in the disappearance of the methyl ester singlet and potentially the appearance of a broad carboxylic acid proton signal.

By following these guidelines, researchers can ensure the quality and stability of their Methyl 2-amino-4-methylpyrimidine-5-carboxylate, leading to more reliable and reproducible experimental outcomes.

References

  • Loba Chemie. (2016, April 20). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie.
  • ChemicalBook.
  • Jubilant Ingrevia Limited. (2024, February 2).
  • MedChemExpress. (2023, April 7).
  • PubChem. 2-Amino-4-methylpyrimidine-5-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-methylpyrimidine. PubChem.
  • He, Y., et al. (2007). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4086.
  • Sigma-Aldrich. 2-Amino-5-methylpyridine 99%. Sigma-Aldrich.
  • PubChem. Methyl 2-aminopyrimidine-5-carboxylate.
  • Di Martino, R. M. C., et al. (2020).
  • Fisher Scientific. SAFETY DATA SHEET - 2-Amino-4-methylpyrimidine. Fisher Scientific.
  • Fisher Scientific. (2025, December 19).
  • Fisher Scientific. SAFETY DATA SHEET - Pyrimidine. Fisher Scientific.
  • National Center for Biotechnology Information. (2023). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. PubMed Central.
  • El-Sayed, M. A. A. (2015).
  • ChemicalBook. (2025, July 14). 4-Amino-5-aminomethyl-2-methylpyrimidine. ChemicalBook.
  • Sigma-Aldrich. 2-Amino-4-methylpyrimidine 97%. Sigma-Aldrich.
  • Sigma-Aldrich.

Sources

Troubleshooting "Methyl 2-amino-4-methylpyrimidine-5-carboxylate" NMR spectrum impurities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fingerprint" Baseline

From the Desk of the Senior Application Scientist: Before diagnosing impurities, we must establish the "Source of Truth." Many researchers confuse the aromatic target with its dihydropyrimidine (DHPM) precursor or encounter salt-form shifts.

Methyl 2-amino-4-methylpyrimidine-5-carboxylate is an aromatic system. If your spectrum shows a chiral proton around 5.0–5.5 ppm, you have the dihydro intermediate, not the aromatic product.

Standard Reference Spectrum (DMSO-d6, 400 MHz)

Note: Chemical shifts (


) may vary slightly (

0.05 ppm) depending on concentration and pH.
Assignment

(ppm)
MultiplicityIntegrationDiagnostic Notes
H-6 (Aromatic) 8.60 – 8.80 Singlet (s)1HCritical: If this is a doublet or missing, check structure.
-NH₂ (Amino) 7.20 – 7.60 Broad Singlet (br s)2HDisappears with D₂O shake. Shift varies with water content.
-OCH₃ (Ester) 3.75 – 3.80 Singlet (s)3HSharp singlet.
-CH₃ (C4-Methyl) 2.45 – 2.55 Singlet (s)3HOften overlaps with DMSO solvent residual signal (2.50 ppm).

Troubleshooting Guide: Common Impurities

This section addresses specific spectral anomalies reported by researchers synthesizing this scaffold via the Guanidine + Ethoxymethylene Acetoacetate (or DMF-DMA) route.

Issue A: "I see a forest of peaks in the aliphatic region (1.0 - 1.3 ppm and 4.0 - 4.2 ppm)."

Diagnosis: Residual Ethyl Acetate or Ethanol .

  • Causality: These solvents are commonly used during workup or recrystallization. The ethyl group (-CH₂CH₃) signals are distinct.

  • Verification: Check for a triplet at ~1.17 ppm and a quartet at ~4.03 ppm (EtOAc) or ~1.06 ppm / ~3.44 ppm (EtOH).

  • Action:

    • Dry the sample under high vacuum (< 5 mbar) at 45°C for 4 hours.

    • If peaks persist, the solvent might be trapped in the crystal lattice (solvate). Run a TGA (Thermogravimetric Analysis) or recrystallize from a non-solvating solvent like Acetonitrile.

Issue B: "The H-6 aromatic singlet is split or shows a satellite peak."

Diagnosis: Regioisomer Contamination or Incomplete Cyclization .

  • Causality: If using asymmetric diketones or if the condensation direction was not controlled, you may have formed the Methyl 2-amino-6-methylpyrimidine-5-carboxylate isomer (rare but possible) or an open-chain intermediate.

  • Verification: Look for a "shadow" singlet nearby (e.g., 8.4 ppm).

  • Action:

    • TLC Check: Run TLC in 5% MeOH/DCM. Isomers often have very similar Rf values.

    • Recrystallization: The target molecule usually crystallizes better than its isomers. Recrystallize from hot Methanol.

Issue C: "My -NH₂ signal is missing or integrated to < 2H."

Diagnosis: Proton Exchange or Salt Formation .

  • Causality:

    • Wet DMSO: Water in DMSO-d6 facilitates rapid proton exchange, broadening the NH₂ signal into the baseline.

    • HCl Salt: If you isolated the product as a Hydrochloride salt, the protons are protonated (-NH₃⁺), appearing as a very broad hump > 8.0 ppm or shifting significantly.

  • Verification:

    • Wet Solvent: Check the H₂O peak in DMSO at 3.33 ppm. If it's large, the solvent is wet.

    • Salt Check: Dissolve a small amount in water; test pH. Acidic pH indicates a salt.

  • Action:

    • Free Basing: Suspend the solid in saturated NaHCO₃, stir for 30 mins, filter, and dry. Re-run NMR in fresh ampoule DMSO-d6.

Issue D: "There is a doublet around 5.2 ppm and two distinct NH signals."

Diagnosis: Dihydropyrimidine (DHPM) Impurity .

  • Causality: Incomplete oxidation. You have isolated the Biginelli-type intermediate (Methyl 2-amino-4-methyl-1,4-dihydropyrimidine-5-carboxylate).

  • Action:

    • Oxidation: The sample requires an oxidation step (e.g., DDQ, Chloranil, or KMnO₄) to aromatize the ring.

Visualizing the Impurity Landscape

The following diagram maps the origin of common impurities based on the synthesis pathway.

ImpurityMap Start Precursors (Guanidine + Methyl Acetoacetate) Inter Intermediate (Open Chain / DHPM) Start->Inter Condensation Impurity1 Impurity A: Residual Guanidine (Broad s, ~7-8 ppm) Start->Impurity1 Unreacted Reagent Target Target: Methyl 2-amino-4-methyl pyrimidine-5-carboxylate Inter->Target Cyclization & Oxidation Impurity2 Impurity B: DHPM (Incomplete Ox) (Chiral H at 5.2 ppm) Inter->Impurity2 Incomplete Reaction Impurity3 Impurity C: Hydrolysis Product (Acid form, loss of OMe) Target->Impurity3 Base Hydrolysis (Over-exposure)

Caption: Figure 1. Synthesis pathway highlighting points of origin for common NMR impurities.

Advanced Troubleshooting: The "Ghost" Peaks

Sometimes, peaks appear that do not belong to the molecule or common solvents.

Scenario: The "Rotational Sideband" Effect
  • Symptom: Small "echo" peaks equidistant from the large solvent or H-6 peaks.

  • Cause: Poor shimming or non-spinning sample in older instruments.

  • Fix: Adjust the Z1/Z2 shims. If the sample is not spinning, ensure the probe is compatible.

Scenario: The "DMF Trap"
  • Symptom: Two small singlets at 2.73 and 2.89 ppm, and a singlet at 8.03 ppm.

  • Cause: N,N-Dimethylformamide (DMF) is often used in the synthesis (with DMF-DMA). It is notoriously difficult to remove.

  • Fix: Wash the solid product with water (DMF is water-miscible) or diethyl ether (if the product is insoluble in ether). High-vacuum drying at >60°C is required.

Decision Matrix: What to do next?

TroubleshootingFlow Obs Observation: Anomalous NMR Peak Q1 Is the peak in the Aromatic Region (> 8.0 ppm)? Obs->Q1 A1 Check H-6 Singlet. If split: Regioisomer. If extra singlet: DMF (8.0 ppm). Q1->A1 Yes Q2 Is the peak in the Aliphatic Region (< 4.0 ppm)? Q1->Q2 No A2 Check Solvents: DMSO (2.50), H2O (3.33), MeOH (3.17), Acetone (2.09). Q2->A2 Yes Q3 Is the NH2 signal missing or broad? Q2->Q3 No A3 1. Perform D2O Shake. 2. Check for HCl salt. 3. Dry Solvent. Q3->A3 Yes

Caption: Figure 2. Step-by-step logic flow for diagnosing spectral anomalies.

Frequently Asked Questions (FAQ)

Q: Can I use CDCl₃ instead of DMSO-d6? A: Generally, no . Amino-pyrimidines often have poor solubility in chloroform. If it does dissolve, the -NH₂ protons will shift significantly upfield (to ~5.0–6.0 ppm) and may broaden due to quadrupole broadening from the nitrogen. DMSO-d6 is the gold standard for this class of compounds.

Q: I see a peak at 3.17 ppm and 4.1 ppm. Is this my product? A: Likely not. 3.17 ppm is the methyl singlet of Methanol in DMSO-d6. If you used methanol for recrystallization, this is a solvate. The peak at 4.1 ppm could be the OH of methanol (variable).

Q: My integration for the methyl ester (3.8 ppm) is 2.5H instead of 3H. Why? A: This suggests Hydrolysis . The ester group (-COOCH₃) may have partially hydrolyzed to the carboxylic acid (-COOH) during workup, especially if strong base was used. Check for a very broad acid peak >12 ppm (often invisible) or run a Mass Spec (LC-MS) to look for the [M-14] mass corresponding to the acid.

References

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

  • Reich, H. J. (2024). "Proton NMR Chemical Shifts." University of Wisconsin-Madison Chemistry.

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for substituent effects on pyrimidine rings).
  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for Methyl 2-amino-4-methylpyrimidine-5-carboxylate."

Navigating the Synthesis of Methyl 2-amino-4-methylpyrimidine-5-carboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Methyl 2-amino-4-methylpyrimidine-5-carboxylate. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to assist you in optimizing your reaction conditions and overcoming common challenges encountered during this synthetic procedure. As Senior Application Scientists, we combine our expertise with field-proven insights to ensure you can confidently navigate this synthesis with scientific integrity.

Frequently Asked Questions (FAQs)

Here we address some of the common queries related to the synthesis of Methyl 2-amino-4-methylpyrimidine-5-carboxylate and its ethyl ester analogue, which is often synthesized via a similar pathway.

Q1: What is the most common and reliable method for synthesizing the 2-amino-4-methylpyrimidine-5-carboxylate core?

A1: A widely used and robust method is the cyclocondensation reaction of a β-ketoester equivalent with guanidine. For the ethyl ester, a one-pot condensation of ethyl 2-formyl-3-oxopropanoate sodium salt with guanidine hydrochloride is a straightforward approach.[1] This method is valued for its efficiency. The synthesis of the methyl ester follows a very similar principle, typically by substituting the corresponding methyl ester of the β-ketoester.

Q2: I am observing a low yield in my reaction. What are the likely causes?

A2: Low yields can stem from several factors. Key areas to investigate include the purity of your starting materials, the effectiveness of the base used to liberate free guanidine, and the reaction temperature. Incomplete reaction or the formation of side products are also common culprits. Careful monitoring of the reaction progress by thin-layer chromatography (TLC) is crucial.[2]

Q3: My final product is difficult to purify. What are the common impurities I should be aware of?

A3: Common impurities can include unreacted starting materials, especially if the reaction did not go to completion. Additionally, side reactions can generate byproducts. For instance, self-condensation of the β-ketoester or reactions involving impurities in the starting materials can lead to undesired compounds. Recrystallization is a common method for purifying aminopyrimidines, and the choice of solvent is critical for effective purification.[3][4]

Q4: Can I use guanidine nitrate instead of guanidine hydrochloride?

A4: Yes, guanidine nitrate can be used. However, the choice of guanidine salt can influence the reaction conditions, particularly the choice of base and solvent. Guanidine hydrochloride is often preferred due to the benign nature of the resulting sodium chloride byproduct when using a sodium alkoxide base.

Q5: How critical are anhydrous conditions for this reaction?

A5: While not as moisture-sensitive as some other organometallic reactions, it is good practice to use anhydrous solvents, especially during the formation of the free guanidine base from its salt using a strong base like sodium ethoxide or methoxide. The presence of significant amounts of water can potentially lead to hydrolysis of the ester functionality or affect the basicity of the reaction medium.

Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during the synthesis.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Ineffective Guanidine Free-Basing: The guanidine salt did not fully convert to the free base, which is the active nucleophile. 2. Low Purity of Starting Materials: Impurities in the β-ketoester or guanidine salt can inhibit the reaction. 3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition.1. Ensure the use of a strong, anhydrous base (e.g., sodium ethoxide in ethanol) and allow sufficient time for the free base to form before adding the ketoester. 2. Verify the purity of starting materials by analytical techniques such as NMR. Purify if necessary. 3. Optimize the reaction temperature. A gentle reflux in ethanol is often a good starting point. Monitor the reaction by TLC to determine the optimal reaction time and temperature.
Formation of a Major, Unidentified Byproduct 1. Side Reaction of Guanidine: Guanidine can potentially react with the ester group, though this is less common under these conditions. 2. Self-Condensation of the β-Ketoester: The β-ketoester can undergo self-condensation, especially in the presence of a strong base. 3. Reaction with Impurities: Impurities in the starting materials may be reacting to form unexpected products.1. Characterize the byproduct using NMR and Mass Spectrometry to identify its structure. This will provide clues about the side reaction pathway. 2. Add the β-ketoester slowly to the reaction mixture containing the free guanidine base to minimize its concentration and reduce the likelihood of self-condensation. 3. Re-evaluate the purity of your starting materials.
Difficulty in Product Isolation and Purification 1. Product is too soluble in the work-up solvent. 2. Presence of persistent, colored impurities. 3. Co-precipitation of inorganic salts. 1. After the reaction, neutralize the mixture carefully. If the product is water-soluble, extraction with an appropriate organic solvent may be necessary. If it precipitates, ensure the pH is optimal for maximum precipitation. 2. Treatment with activated carbon during recrystallization can help remove colored impurities. Column chromatography may be necessary for highly impure samples. 3. Ensure all inorganic salts are removed during the work-up by washing the crude product with water.
Inconsistent Results Between Batches 1. Variability in the quality of starting materials or solvents. 2. Inconsistent reaction setup and conditions (e.g., heating, stirring). 1. Source high-purity, consistent starting materials. Use freshly distilled or anhydrous solvents for each reaction. 2. Standardize your reaction setup and carefully control parameters like temperature, reaction time, and stirring speed.

Experimental Protocols

The following is a detailed, step-by-step methodology for a common synthesis of the ethyl ester analogue, which can be adapted for the methyl ester.

Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate

This protocol is adapted from established methods for pyrimidine synthesis.[1]

Materials:

  • Sodium metal

  • Absolute Ethanol

  • Guanidine hydrochloride

  • Ethyl 2-formyl-3-oxopropanoate sodium salt (or equivalent β-ketoester)

  • Diethyl ether (for washing)

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, cautiously add sodium metal (1 equivalent) to absolute ethanol under a nitrogen atmosphere. Allow the sodium to react completely to form sodium ethoxide.

  • Formation of Free Guanidine Base: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1 equivalent) and stir the resulting suspension at room temperature for 30-60 minutes.

  • Cyclocondensation Reaction: Add ethyl 2-formyl-3-oxopropanoate sodium salt (1 equivalent) to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction with an appropriate acid (e.g., acetic acid or dilute HCl) to a pH of ~7. The product may precipitate out of the solution.

  • Purification: Collect the crude product by filtration and wash it with cold water and then with a small amount of cold diethyl ether. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Visualizing the Workflow and Potential Pitfalls

To better understand the synthesis and potential issues, the following diagrams illustrate the reaction workflow and common side reactions.

Reaction Workflow

reaction_workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product Guanidine HCl Guanidine HCl Free Base Formation Guanidine Free Base Formation Guanidine HCl->Free Base Formation NaOEt NaOEt NaOEt->Free Base Formation Ketoester Ethyl 2-formyl-3-oxopropanoate sodium salt Cyclocondensation Cyclocondensation Ketoester->Cyclocondensation Free Base Formation->Cyclocondensation Workup Neutralization & Precipitation Cyclocondensation->Workup Purification Recrystallization Workup->Purification Final Product Ethyl 2-amino-4-methyl- pyrimidine-5-carboxylate Purification->Final Product

Caption: General workflow for the synthesis of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate.

Potential Side Reactions

side_reactions Ketoester β-Ketoester Desired Product 2-Aminopyrimidine (Target Molecule) Ketoester->Desired Product + Guanidine Side Product 1 Ketoester Self-Condensation Product Ketoester->Side Product 1 Base Side Product 2 Incomplete Cyclization (Open-Chain Intermediate) Ketoester->Side Product 2 + Guanidine (Incomplete Reaction) Guanidine Guanidine Guanidine->Desired Product Guanidine->Side Product 2

Caption: Common side reactions in the synthesis of 2-aminopyrimidines.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Sigma-Aldrich.
  • ChemicalBook. (2023).
  • Google Patents. (2013).
  • MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
  • ResearchGate. (2021). Strategies for the synthesis of unsymmetrical 2-aminopyrimidine.
  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Synthesis of Pyrimidine Deriv
  • Organic Chemistry Portal. Pyrimidine synthesis.
  • Slideshare. (2022). Pinner pyrimidine synthesis.
  • PubMed Central. (2022).
  • PubMed Central. (2022).
  • MDPI. (2023).
  • Sigma-Aldrich.
  • BOC Sciences.
  • Organic Syntheses. 3-aminopyridine.
  • RSC Publishing. (2021).
  • 3ASenrise. Organic Chemistry.
  • ACS Publications. (2023). Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids.
  • RSC Publishing. (2015).
  • ResearchGate. (2018).
  • ResearchGate. (2017). Crystal engineering of amino pyrimidine cocrystals with carboxylic acid.
  • J&K Scientific.
  • Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)

Sources

Removal of starting materials from "Methyl 2-amino-4-methylpyrimidine-5-carboxylate" product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 2-amino-4-methylpyrimidine-5-carboxylate

Welcome to the technical support center for the synthesis and purification of Methyl 2-amino-4-methylpyrimidine-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in removing starting materials and by-products from this valuable heterocyclic building block. We will explore the causality behind common purification challenges and provide field-proven, step-by-step protocols to ensure the high purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude Methyl 2-amino-4-methylpyrimidine-5-carboxylate product?

The impurity profile of your crude product is intrinsically linked to the synthetic route employed. A common and efficient synthesis involves the condensation of a β-ketoester (like methyl acetoacetate) with an amidine source (like guanidine).

Common Impurities and Starting Materials:

  • Unreacted Methyl Acetoacetate: A common excess reagent that is relatively non-polar.

  • Unreacted Guanidine Salts (e.g., Guanidine Hydrochloride or Carbonate): These are highly polar and often water-soluble.

  • Hydrolyzed Product (2-amino-4-methylpyrimidine-5-carboxylic acid): The methyl ester can hydrolyze back to the carboxylic acid, especially under non-neutral pH conditions during workup.[1] This impurity is significantly more polar than the desired product.

  • Side-Reaction Products: By-products from unintended side reactions can also be present. For instance, self-condensation of methyl acetoacetate can lead to colored impurities.

Q2: My final product has a persistent yellow or brownish tint. What is the likely cause and how can I decolorize it?

A yellowish discoloration often indicates the presence of colored, polymeric, or oxidized impurities that can arise from side reactions, especially if the reaction was conducted at high temperatures.

Troubleshooting Color Impurities:

  • Activated Charcoal Treatment: This is a highly effective method for removing colored impurities.[2]

    • Dissolve the crude product in a suitable hot solvent (e.g., methanol or ethanol).

    • Add a small amount (typically 1-2% w/w) of activated charcoal.

    • Heat the suspension at reflux for 10-15 minutes.

    • Perform a hot filtration through a pad of Celite® or filter paper to remove the charcoal.

    • Allow the filtrate to cool slowly for recrystallization.

  • Recrystallization: Often, a careful recrystallization is sufficient to exclude the colored impurities into the mother liquor, yielding a pure, colorless product.

Q3: How can I quickly assess the purity of my product during the experimental workup?

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring reaction progress and assessing the purity of fractions during a workup.[3][4]

Quick TLC Protocol:

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. A good starting point is a 7:3 or 8:2 mixture of Ethyl Acetate:Hexanes. Adjust the ratio based on the observed separation. Dichloromethane/Methanol mixtures (e.g., 95:5) are also effective.[5]

  • Visualization:

    • UV Light (254 nm): The pyrimidine ring is UV active and will appear as a dark spot.

    • Ninhydrin Stain: The primary amino group on the product will react with ninhydrin upon heating to produce a characteristic purple or yellow spot.[4][5] This is also useful for detecting unreacted guanidine.

Troubleshooting Guide: Step-by-Step Purification Protocols

This section provides detailed workflows to address specific impurity profiles you might encounter.

Problem: My crude product is contaminated with non-polar starting materials (e.g., methyl acetoacetate).

Solution: Column Chromatography

Flash column chromatography is the gold standard for separating compounds with different polarities.[6][7][8][9] The polar product will adhere more strongly to the silica gel, while non-polar impurities will elute first.

Detailed Protocol for Column Chromatography:

  • Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).

  • Load the Sample: Dissolve the crude product in a minimum amount of the eluent or a slightly stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dry powder to the top of the column.

  • Elution: Start with a low-polarity mobile phase (e.g., 100% Hexanes or 9:1 Hexanes:Ethyl Acetate) to wash off highly non-polar impurities.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate or methanol. For example:

    • Hexanes:Ethyl Acetate (9:1) -> (7:3) -> (1:1)

  • Collect Fractions: Collect the eluting solvent in small fractions and analyze each fraction by TLC.

  • Combine and Concentrate: Combine the pure fractions (those containing only the product spot on TLC) and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Problem: My product contains polar impurities, such as guanidine salts or the hydrolyzed carboxylic acid.

Solution: Acid-Base Extraction

This powerful technique leverages the basicity of the 2-amino group on the pyrimidine ring, which allows the target compound to be selectively moved between aqueous and organic phases by adjusting the pH. A similar principle is used to purify related amino-pyridines.[10]

Detailed Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The basic product will be protonated and move into the aqueous layer, leaving neutral organic impurities (like residual methyl acetoacetate) in the organic layer. Guanidine salts will also prefer the aqueous layer.

  • Separate Layers: Drain the acidic aqueous layer containing the protonated product into a clean flask. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate solution or 1 M NaOH) with stirring until the pH is basic (pH 8-9).[10] The product will deprotonate and precipitate out of the solution as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold deionized water to remove any residual salts, followed by a small amount of a non-polar solvent (like cold diethyl ether) to aid drying. Dry the product under vacuum.

Visualizing the Purification Workflow

A logical approach is key to efficient purification. The following diagram outlines a general strategy for purifying your crude product.

start Crude Product tlc Analyze by TLC start->tlc extract Perform Acid-Base Extraction tlc->extract  Polar Impurities  (e.g., Salts) column Perform Column Chromatography tlc->column  Non-Polar Impurities  (e.g., Ketoester) recrystal Recrystallize Product extract->recrystal column->recrystal check_purity Verify Purity (TLC, HPLC, NMR) recrystal->check_purity pure_product Pure Product check_purity->pure_product Purity Confirmed

Caption: General purification strategy for Methyl 2-amino-4-methylpyrimidine-5-carboxylate.

Quantitative Purity Assessment

Visual inspection by TLC is qualitative. For quantitative analysis, more advanced techniques are required.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for determining the purity of pyrimidine derivatives.[11] A typical reverse-phase method can be employed.

ParameterRecommended SettingRationale
Column C18 Silica Gel (e.g., Agilent SB-C18)Provides good retention and separation for moderately polar compounds.[12]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidifier improves peak shape for basic compounds.[12]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileOrganic modifier to elute the compound.[12]
Gradient 5% to 95% B over 10-15 minutesA gradient ensures elution of both polar and non-polar impurities.
Flow Rate 0.8 - 1.0 mL/minStandard analytical flow rate.[12]
Detection UV at 254 nm or 270 nmThe pyrimidine ring has strong UV absorbance in this range.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is invaluable for confirming the structure of the final product and identifying impurities. The spectrum of the pure product should show characteristic peaks. For example, one would expect to see singlets for the methyl groups (on the ring and the ester), and distinct aromatic/vinylic protons.[13][14] The absence of peaks corresponding to starting materials (e.g., the characteristic methylene and methyl peaks of methyl acetoacetate) is a strong indicator of high purity.

References

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents.
  • CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents.
  • US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents.
  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1 | Request PDF - ResearchGate. Available at: [Link]

  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. Available at: [Link]

  • US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents.
  • US8252927B2 - Synthesis of substituted 4-amino-pyrimidines - Google Patents.
  • 2-Amino-4-methylpyrimidine-5-carboxylic acid | C6H7N3O2 | CID 3156772 - PubChem. Available at: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. Available at: [Link]

  • NOVEL PROCESS FOR THE PREPARATION OF PIRTOBRUTINIB AND ITS INTERMEDIATES THEREOF | Technical Disclosure Commons. Available at: [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) - ResearchGate. Available at: [Link]

  • Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase - PMC - NIH. Available at: [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. Available at: [Link]

  • Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors - CORE. Available at: [Link]

  • an evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds - IIP Series. Available at: [Link]

  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC - NIH. Available at: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - ACS Publications. Available at: [Link]

  • DLLME Extraction of Amino Acids from Blood Sample and its Profiling with Special References to Essential and Non-Essential Amino Acid by Thin Layer Chromatography - Gavin Publishers. Available at: [Link]

  • New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors - Usiena air. Available at: [Link]

  • SYNTHESIS AND PROPERTIES OF 4-AMINO-2-METHYL-PYRIMIDINE-5-IL-METHYL ESTERS OF AROMATIC THIOSULFOACIDS | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Green Synthesis of Pyrimidine Derivative - ResearchGate. Available at: [Link]

  • Methyl 2-aminopyrimidine-5-carboxylate | C6H7N3O2 | CID 9793866 - PubChem. Available at: [Link]

  • Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • An amino–imino resonance study of 2-amino-4-methylpyridinium nitrate and 2-amino-5-methylpyridinium nitrate | Request PDF - ResearchGate. Available at: [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - MDPI. Available at: [Link]

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC - NIH. Available at: [Link]

  • HPLC chromatograms of purine and pyrimidine compounds in high-freshness - ResearchGate. Available at: [Link]

  • Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40 - The Royal Society of Chemistry. Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

Sources

Technical Support Center: Scaling the Synthesis of Methyl 2-amino-4-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of Methyl 2-amino-4-methylpyrimidine-5-carboxylate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the lab-scale and pilot-scale production of this key heterocyclic intermediate.

Overview of the Core Synthesis Route

The most common and robust method for synthesizing Methyl 2-amino-4-methylpyrimidine-5-carboxylate is through a [3+3] cyclocondensation reaction. This process typically involves the reaction of a guanidine salt with a suitable β-ketoester or its equivalent. A classic approach is the condensation of guanidine with a derivative of methyl acetoacetate, such as methyl 2-(ethoxymethylene)acetoacetate, in the presence of a base. This reaction is a variation of well-established pyrimidine syntheses like the Pinner reaction.[1]

The reaction proceeds via initial nucleophilic attack by guanidine, followed by an intramolecular cyclization and dehydration to form the aromatic pyrimidine ring. The choice of base, solvent, and temperature is critical for achieving high yield and purity, especially during scale-up.

cluster_start Phase 1: Starting Materials cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification SM1 Guanidine Salt (e.g., Hydrochloride) Reaction Cyclocondensation Reaction SM1->Reaction SM2 β-Ketoester Derivative (e.g., Methyl Acetoacetate deriv.) SM2->Reaction Base Base Selection (e.g., NaOMe, K2CO3) Base->Reaction Workup Reaction Quench & Workup Reaction->Workup Monitor via TLC/HPLC T1 Issue: Low Yield Reaction->T1 T2 Issue: Impurities Reaction->T2 T3 Issue: Scale-Up Exotherm Reaction->T3 Purification Purification (Recrystallization/Chromatography) Workup->Purification Workup->T1 Product Pure Product Purification->Product Purification->T2

Caption: Workflow diagram for the synthesis of Methyl 2-amino-4-methylpyrimidine-5-carboxylate, highlighting key stages where technical issues may arise.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems that may occur during the synthesis and scale-up.

Question 1: My reaction yield is consistently low (< 60%). What are the primary causes and how can I optimize it?

Answer: Low yield is a common problem that can stem from several factors related to reagents, reaction conditions, or workup procedures.

  • Causality & Explanation: The cyclocondensation reaction is an equilibrium-driven process. Incomplete conversion can be due to insufficient activation of the reactants, degradation of starting materials, or competing side reactions.

  • Troubleshooting Steps:

    • Reagent Quality:

      • Guanidine: Guanidine salts, particularly the hydrochloride, can be hygroscopic. Ensure you are using anhydrous material, as water can hydrolyze intermediates.[2] If necessary, dry the guanidine hydrochloride under vacuum before use.

      • Base: If using sodium methoxide (NaOMe), use a freshly opened bottle or a recently titrated solution. NaOMe degrades upon exposure to atmospheric moisture, reducing its basicity and effectiveness.

      • Solvent: Ensure you are using an anhydrous solvent (e.g., ethanol, methanol). Water can interfere with the condensation steps.

    • Reaction Conditions:

      • Temperature: While heating is necessary to drive the reaction, excessive temperatures can lead to the decomposition of the β-ketoester or the formation of tar-like byproducts.[2] An optimal temperature is typically between 60-80°C. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid prolonged heating after completion.[2][3]

      • Stoichiometry: A slight excess of guanidine (1.1 to 1.2 equivalents) can sometimes help drive the reaction to completion. However, a large excess can complicate purification.

    • Workup Losses:

      • The product has some solubility in water. During the workup, if you are precipitating the product by adding water, minimize the volume of water used or cool the mixture thoroughly (0-5°C) to maximize precipitation.[3]

      • If extracting the product, ensure the pH is adjusted correctly to ensure the product is in its neutral form for optimal partitioning into the organic solvent.

Question 2: My final product is contaminated with a persistent, hard-to-remove impurity. How can I identify and eliminate it?

Answer: Impurities often arise from side reactions involving the starting materials. Identifying the structure of the byproduct is key to preventing its formation.

  • Causality & Explanation: A likely side reaction is the self-condensation of the β-ketoester, or the formation of an incompletely cyclized intermediate. Another possibility is the formation of N-acylureas if urea is formed from guanidine decomposition.[2]

  • Troubleshooting & Optimization:

    • Identification: Use analytical techniques like ¹H NMR, ¹³C NMR, and LC-MS to characterize the impurity. Compare the spectra to your starting materials to see if it's an unreacted component or a derivative.

    • Prevention:

      • Order of Addition: A common strategy to prevent self-condensation of the ketoester is to add it slowly to the mixture of the base and guanidine. This keeps the instantaneous concentration of the ketoester low.

      • Temperature Control: Side reactions often have a higher activation energy than the desired reaction. Running the reaction at the lower end of the effective temperature range can improve selectivity.[2]

    • Purification Strategy:

      • Recrystallization: This is the most effective method for removing minor impurities if the product is a solid. Experiment with different solvent systems. A mixture like ethanol/water or ethyl acetate/hexanes is a good starting point.[3]

      • Column Chromatography: If recrystallization fails, silica gel chromatography is a reliable option.[4] Use a gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity.

      • Acid/Base Wash: The 2-amino group on the pyrimidine ring is basic. You can sometimes remove neutral impurities by dissolving the crude product in dilute acid (e.g., 1M HCl), washing with an organic solvent (like ethyl acetate), and then re-precipitating the pure product by basifying the aqueous layer.

Question 3: During scale-up to a 10L reactor, I'm observing a significant exotherm upon adding the base, and the product is much darker. What's happening?

Answer: This is a classic scale-up challenge related to heat and mass transfer. What is manageable in a flask can become problematic in a large reactor.

  • Causality & Explanation: The acid-base neutralization and the initial condensation steps can be exothermic. On a small scale, the high surface-area-to-volume ratio allows for easy heat dissipation. In a large reactor, this ratio is much lower, causing heat to accumulate, which can accelerate side reactions and lead to decomposition, resulting in a darker product.

  • Scale-Up Protocol Adjustments:

    • Controlled Addition: Add the base (e.g., NaOMe solution) or the β-ketoester sub-surface and at a controlled rate. Monitor the internal temperature of the reactor continuously and adjust the addition rate to maintain the target temperature.

    • Pre-cooling: Cool the initial solvent and guanidine mixture before beginning the base addition. This provides a larger temperature buffer to absorb the heat of reaction.

    • Mixing Efficiency: Ensure the reactor's agitator is set to a speed that provides good mixing without splashing. Poor mixing can create localized "hot spots" where the temperature is much higher than the thermocouple reading, leading to byproduct formation.

    • Consider a Weaker Base: If the exotherm is too difficult to control with NaOMe, consider using a milder base like potassium carbonate (K₂CO₃). This may require longer reaction times or a higher temperature, but the reaction will be much more controllable.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the reaction's progress? A1: Thin Layer Chromatography (TLC) is the most common and convenient method for lab-scale synthesis.[2][3] Use a mobile phase like 3:7 to 1:1 ethyl acetate/hexanes. The product is typically UV-active. For scale-up and more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q2: Can I use guanidine carbonate instead of guanidine hydrochloride? A2: Yes, guanidine carbonate can be used. It acts as both the guanidine source and the base. However, this often requires higher temperatures to drive the reaction, and the stoichiometry can be more complex to optimize. For controlled, scalable reactions, using a guanidine salt with a separate, strong base like sodium methoxide is generally more reliable.

Q3: My product oiled out during crystallization. How can I get it to solidify? A3: Oiling out happens when the product is insoluble in the solvent at a temperature above its melting point. Try the following:

  • Lower the initial temperature of the solution before cooling.

  • Use a more dilute solution.

  • Add a co-solvent in which the product is less soluble.

  • Try "seeding" the supersaturated solution with a tiny crystal of pure product to induce crystallization.

  • If all else fails, isolate the oil, dissolve it in a minimal amount of a different solvent (like dichloromethane), and precipitate it by adding a non-polar solvent (like hexanes).

Q4: What are the critical safety precautions for this synthesis? A4:

  • Sodium Methoxide: NaOMe is corrosive and reacts violently with water. Handle it in a fume hood away from moisture, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Methanol and ethanol are flammable. Ensure the reaction is performed in a well-ventilated area, away from ignition sources.

  • Pressurization: On a large scale, if the reaction is heated in a sealed reactor, be aware of potential pressure buildup from solvent vapors. Ensure the reactor is equipped with a pressure relief system.

Data Summary Table

ParameterRecommendationRationale & Considerations
Guanidine Source Guanidine HydrochlorideCost-effective and common. Ensure it is dry before use.
Base Sodium Methoxide (NaOMe)Strong base, provides high yields. Can cause exotherms on scale-up. Handle with care.
Potassium Carbonate (K₂CO₃)Milder, safer for large-scale reactions. May require longer reaction times or higher temperatures.
Solvent Anhydrous Ethanol or MethanolGood solubility for reactants. Ensure low water content to prevent hydrolysis.
Temperature 60 - 80 °C (Reflux)Balances reaction rate and stability. Monitor by TLC to avoid overheating.[2][5]
Monitoring TLC (Lab-scale) / HPLC (Pilot-scale)Allows for tracking reactant consumption and product formation to determine endpoint.[6]
Purification Recrystallization (Ethanol/Water)Most efficient method for removing small amounts of impurities.[3]
Column ChromatographyFor difficult-to-separate mixtures or to obtain very high purity material.[4]

References

  • Benchchem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem Technical Support.
  • Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(21), 7567. [Link]

  • Various Authors. (2019). Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5- dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity.
  • Vidal, A., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 779. [Link]

  • Ibraheem, F., et al. (2021). Recent synthetic methodologies for pyrimidine and its derivatives. Turkish Journal of Chemistry, 45(5), 1419-1443. [Link]

  • Atlas. (n.d.). Biginelli Reaction Experiment Analysis Guide.
  • Chemchart.
  • Al-Mokhtar, M. A., et al. (2019). Solvent-Free Biginelli Reactions Catalyzed by Hierarchical Zeolite Utilizing a Ball Mill Technique. ResearchGate. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis.
  • CN102952083A - Preparation method of 2-amino pyrimidine.
  • Kappe, C. O. (1997). The Biginelli Reaction. Journal of Chemical Education, 74(1), 103. [Link]

  • Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry, 68(26), 10092–10097. [Link]

  • Organic Syntheses. 3-aminopyridine. [Link]

  • Al-Ostoot, F. H., et al. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PubMed Central. [Link]

  • Organic Chemistry Portal. Biginelli Reaction. [Link]

  • Unsworth, W. P., et al. (2023). Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. The Journal of Organic Chemistry, 88(18), 12694–12705. [Link]

Sources

"Methyl 2-amino-4-methylpyrimidine-5-carboxylate" solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2-amino-4-methylpyrimidine-5-carboxylate Optimizing Solubility & Stability in Aqueous Media[1][2]

Executive Summary: The Solubility-Stability Paradox

Methyl 2-amino-4-methylpyrimidine-5-carboxylate (MAMPC) presents a classic medicinal chemistry challenge: it possesses a crystalline, lattice-stable heterocyclic core that resists dissolution in neutral water, yet it contains a methyl ester moiety that is chemically labile (prone to hydrolysis) in the very pH conditions that would typically solubilize the parent ring.[1][2]

This guide addresses the "Crash-Out" phenomenon—where DMSO stocks precipitate upon dilution—and provides validated protocols to solubilize MAMPC without degrading it into its corresponding carboxylic acid.[1][2]

Part 1: The Physicochemical Landscape

Before attempting formulation, you must understand the competing forces at play.[1][2]

ParameterValue (Approx.)Implication for Experiment
LogP ~0.3 – 1.0Moderately lipophilic, but high crystal lattice energy (π-stacking) hinders dissolution.[1][2]
pKa (Ring N) ~3.5 – 4.5The pyrimidine ring can be protonated at pH < 3.0, drastically increasing solubility.
Ester Stability LabileHigh Risk: Hydrolyzes to acid at pH > 9.0 or pH < 2.0 (if heated).[1][2]
DMSO Solubility >50 mMExcellent stock solvent, but prone to "crash-out" upon aqueous dilution.[1][2]

Part 2: Decision Matrix & Troubleshooting Logic

Use this logic flow to select the correct solubilization strategy for your specific assay.

SolubilityLogic Start Start: Define Application CellBased Cell-Based Assay (pH 7.4 required) Start->CellBased ChemScreen Chemical Screening (pH flexible) Start->ChemScreen DirectDilution Direct DMSO Dilution (Risk: Precipitation) CellBased->DirectDilution Cosolvent Protocol A: Cosolvent System (DMSO + PEG400) ChemScreen->Cosolvent If neutral pH needed AcidShift Protocol C: Cold Acid Shift (pH 4.0 Acetate) ChemScreen->AcidShift If pH < 5 allowed Precipitation Did it Precipitate? DirectDilution->Precipitation Yes Yes Precipitation->Yes High Conc (>50µM) No No Precipitation->No Low Conc (<10µM) Complexation Protocol B: Cyclodextrin (HP-β-CD) Yes->Complexation Proceed Proceed No->Proceed

Figure 1: Decision tree for selecting the appropriate solubilization protocol based on assay constraints.[2]

Part 3: Validated Solubilization Protocols

Protocol A: The "Stepwise" Cosolvent Method (For Chemical Assays)

Best for: In vitro enzymatic assays where small amounts of organic solvent are tolerated.

The Mechanism: Directly shooting a DMSO stock into water creates a momentary supersaturation spike, causing the hydrophobic MAMPC molecules to aggregate and crystallize (crash out). This protocol uses an intermediate polarity "bridge" (PEG400).[1][2]

Reagents:

  • Stock: 50 mM MAMPC in anhydrous DMSO.

  • Bridge Solvent: PEG400 (Polyethylene glycol).[1]

  • Buffer: PBS or HEPES (pH 7.4).[1][2]

Steps:

  • Pipette the required volume of DMSO Stock into a clean tube.[1][2]

  • Add PEG400 to the DMSO stock before adding any water.[1] Ratio: 1 part DMSO stock : 4 parts PEG400.[1]

    • Why? This solvates the molecule in a non-aqueous, polar environment.[1][2]

  • Vortex gently to mix.[1][2]

  • Slowly add the Buffer (dropwise) while vortexing.

    • Target Final Composition: 1% DMSO / 4% PEG400 / 95% Buffer.[1]

Protocol B: The Cold Acid-Shift (For High Concentration)

Best for: Stock solutions requiring >1 mM aqueous concentration.[1][2] Warning: Risk of Hydrolysis.

The Mechanism: MAMPC contains an amino group.[1][2] By lowering the pH below its pKa (approx 3.5), we protonate the pyrimidine ring nitrogen. This ionic form is highly water-soluble.[1][2] Crucial: We must keep the temperature low to prevent the acid from attacking the methyl ester.[1][2]

Steps:

  • Prepare 50 mM Acetate Buffer (pH 4.0) .

  • Chill the buffer to 4°C on ice.

  • Weigh MAMPC powder.[1]

  • Add the cold buffer to the powder.[1]

  • Sonicate in a water bath (pulsed, do not let it heat up) until dissolved.

  • Usage: Use immediately. Do not store this solution for >24 hours, as the ester will slowly hydrolyze to the carboxylic acid (2-amino-4-methylpyrimidine-5-carboxylic acid).[1]

Protocol C: Cyclodextrin Complexation (For Cell Culture)

Best for: Bioassays where DMSO toxicity is a concern and pH must remain 7.4.

The Mechanism: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a "bucket" around the hydrophobic pyrimidine core, shielding it from water while the outer shell remains soluble.[1][2]

Steps:

  • Prepare a 20% (w/v) HP-β-CD solution in water or media.[1][2] Filter sterilize (0.22 µm).

  • Dissolve MAMPC in DMSO to make a 100x concentrate of your final desired dose.

  • Add the DMSO concentrate to the 20% CD solution (1:100 dilution).

  • Incubate at 37°C with shaking for 30 minutes to allow the complex to form.

  • Dilute this complex into your final cell culture media.[1][2]

Part 4: Troubleshooting & FAQs

Q1: I see a peak shift on my HPLC after dissolving in acid. What happened? A: You likely hydrolyzed the ester.[1][2]

  • Diagnosis: The methyl ester (MAMPC) is converting to the free acid.[1][2] The free acid is much more polar and will elute earlier on a Reverse Phase C18 column.[1]

  • Fix: Use Protocol B (Cold Acid) and analyze immediately, or switch to Protocol C (Cyclodextrin) which protects the ester.

Q2: Can I warm the solution to get it to dissolve? A: NO. Heating aqueous solutions of pyrimidine esters accelerates hydrolysis exponentially.[1][2] If you must use heat, do so only during the initial dissolution in pure DMSO, never after water is added.

Q3: My compound precipitates after 2 hours in the assay plate. A: This is "delayed crash-out."

  • Cause: The solution was supersaturated. It looked clear initially but was thermodynamically unstable.[1]

  • Fix: Reduce the final concentration or increase the % of PEG400. Alternatively, ensure your assay buffer contains 0.01% Tween-20 to inhibit nucleation.[1][2]

Q4: Why not just use the carboxylic acid version? A: The ester (MAMPC) is often a prodrug or a specific synthetic intermediate.[2] The acid (carboxylate) is negatively charged at physiological pH, which prevents it from crossing cell membranes. If your target is intracellular, you must maintain the ester form to ensure permeability.[1][2]

Part 5: Stability Visualization

The following diagram illustrates the chemical risks associated with incorrect pH handling.

HydrolysisRisk MAMPC MAMPC (Ester) Target Molecule Acid Acid Hydrolysis (pH < 2, Heat) MAMPC->Acid Slow Base Base Hydrolysis (pH > 9) MAMPC->Base Rapid Product Carboxylic Acid Derivative (Different Bioactivity) (Poor Membrane Permeability) Acid->Product Base->Product

Figure 2: Hydrolytic degradation pathways of the methyl ester group.

References

  • PubChem. (2025).[1][2][3][4] Methyl 2-aminopyrimidine-5-carboxylate Compound Summary. National Center for Biotechnology Information.[1] Link[2]

  • BenchChem. (2025).[1][5] Solubility Optimization for Pyrimidine Esters in Aqueous Buffers. Technical Support Database. Link[2]

  • Sigma-Aldrich. (2025).[1][2] Product Specification: Ethyl 2-amino-4-methylpyrimidine-5-carboxylate. Link

  • Journal of Chemical and Pharmaceutical Research. (2014). Hydrolysis kinetics of pyrimidine carboxylic acid esters. Link

Sources

Technical Support Center: Purification of Methyl 2-amino-4-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-PYR-005 Subject: Optimization of Normal Phase Chromatography for Aminopyrimidines Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary

Purifying Methyl 2-amino-4-methylpyrimidine-5-carboxylate presents a specific set of challenges dominated by the Lewis basicity of the 2-amino-pyrimidine motif. Standard silica gel chromatography often results in severe peak tailing (streaking) and irreversible adsorption, leading to yield loss and poor separation.

This guide provides a validated protocol to neutralize silanol interactions and optimize mass transfer, ensuring high recovery and purity.

Part 1: Diagnostic Triage (Pre-Run Check)

Before packing the column, perform these diagnostic checks to determine the correct purification strategy.

The "Tailing" Test (TLC Analysis)

The behavior of the compound on a Thin Layer Chromatography (TLC) plate predicts its behavior on the column.

  • Protocol: Spot the crude mixture on a standard silica TLC plate. Elute with DCM:MeOH (95:5) .

  • Observation:

    • Scenario A (Round Spot): Proceed to Standard Protocol.

    • Scenario B (Comet/Streak): The amino group is interacting with acidic silanols. Action: You must use a basic modifier (See Protocol B).

Solubility Threshold

Aminopyrimidines often exhibit "solubility inversion"—soluble in polar reaction solvents (like Ethanol) but insoluble in the non-polar starting mobile phase (e.g., Hexane or pure DCM).

  • Test: Dissolve 50 mg of crude sample in 1 mL of DCM .

  • Result: If the solution is cloudy or precipitates, do not use liquid loading . It will clog the column frit and cause band broadening. Use Solid (Dry) Loading .

Part 2: The Purification Protocols

Protocol A: The "Buffered Silica" Method (Recommended)

Use this method if TLC shows streaking.

Principle: Uncapped silanol groups (


) on silica gel are weakly acidic (

). The basic nitrogen of the pyrimidine (

) hydrogen bonds to these sites. We introduce a sacrificial base (Triethylamine) to block these sites.
Materials
  • Stationary Phase: Silica Gel 60 (40–63 µm).

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: Methanol (MeOH).

  • Modifier: Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ).
    
Step-by-Step Workflow
  • Column Pre-treatment (The Neutralization Step):

    • Pack the column with silica using DCM.

    • Flush the column with 3 Column Volumes (CV) of DCM + 1% TEA.

    • Why: This saturates the acidic silanol sites before your compound even touches the silica [1].

  • Sample Loading (Solid Load):

    • Dissolve crude mixture in minimal MeOH/DCM.

    • Add silica gel (ratio: 2g silica per 1g crude).

    • Rotary evaporate to dryness until a free-flowing powder remains.

    • Load this powder on top of the pre-packed column.

  • Elution Gradient:

    • Start: 100% DCM (with 1% TEA) for 2 CVs.

    • Ramp: 0% to 5% MeOH in DCM (with 1% TEA) over 10 CVs.

    • Hold: 5% MeOH until product elutes.

    • Note: The ester group makes the compound moderately polar; it usually elutes between 2-4% MeOH.

  • Post-Run Workup:

    • TEA has a high boiling point (

      
      ) and smells.
      
    • Removal: After pooling fractions, rotovap to dryness. Re-dissolve in EtOAc and wash 2x with saturated

      
       or water to remove residual TEA.
      
Data Summary: Solvent System Performance
Solvent SystemModifierRf Value (approx)Resolution QualityComments
Hexane/EtOAc (1:1)None0.10PoorCompound often sticks to baseline; poor solubility.
DCM/MeOH (95:5)None0.35ModerateSignificant tailing observed; fractions overlap.
DCM/MeOH (95:5) 1% TEA 0.42 High Sharp spots; tailing eliminated. Recommended.
DCM/Acetone (90:10)None0.38GoodAlternative if MeOH causes ester transesterification (rare here).

Part 3: Troubleshooting & FAQs

Q1: My compound precipitated inside the column (white band formed). What now?

Cause: The starting mobile phase (e.g., 100% DCM) was too non-polar for the concentration of the sample. The Fix:

  • Immediately switch to a higher polarity solvent (e.g., 10% MeOH in DCM) to redissolve the plug.

  • This will ruin separation resolution. Collect the "flush," rotovap, and restart using Solid Loading (Protocol A, Step 2). Solid loading prevents concentration spikes at the top of the column.

Q2: I see two spots on TLC that merge into one broad peak on the column.

Cause: This is likely co-elution of the product with the unreacted starting material (often Guanidine derivatives or the Enaminone intermediate). The Fix: Change the "Selectivity" (alpha value) of the solvent, not just the strength.

  • Switch from MeOH to Acetone or Acetonitrile as the polar modifier.

  • Why: MeOH is a hydrogen-bond donor/acceptor. Acetone is only an acceptor. This differential interaction can separate the amine-rich product from impurities [2].

Q3: The NMR shows purity, but the mass balance is low (Yield Loss).

Cause: Irreversible adsorption. Even with TEA, some "active" silica sites can trap basic amines permanently. The Fix:

  • Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III) instead of Silica. Alumina is less acidic and retains amines less aggressively.

  • Elution Flush: At the end of the run, flush with DCM:MeOH:NH4OH (90:9:1) to strip any remaining material.

Part 4: Decision Logic Visualization

The following diagram outlines the decision process for selecting the correct purification parameters.

PurificationLogic Start Start: Crude Mixture CheckTLC Step 1: TLC Analysis (DCM:MeOH 95:5) Start->CheckTLC CheckStreak Observation: Streaking/Tailing? CheckTLC->CheckStreak StandardSilica Standard Silica (No Modifier) CheckStreak->StandardSilica No (Round Spot) BufferedSilica Buffered Silica (Add 1% TEA) CheckStreak->BufferedSilica Yes (Comet) CheckSolubility Step 2: Solubility Check (in 100% DCM) StandardSilica->CheckSolubility BufferedSilica->CheckSolubility Soluble Soluble? CheckSolubility->Soluble LiquidLoad Liquid Load (Inject Solution) Soluble->LiquidLoad Yes (Clear) SolidLoad Solid (Dry) Load (Adsorb on Silica) Soluble->SolidLoad No (Cloudy/Ppt) Execution Execute Column Run Gradient 0-5% MeOH LiquidLoad->Execution SolidLoad->Execution

Caption: Decision matrix for selecting stationary phase modification and loading techniques based on physical properties of the aminopyrimidine.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Chapter 2: Common Physical Techniques Used in Purification).

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (The foundational text on Flash Chromatography mechanics).

  • Reich, H. J. (2017). Common Solvents and Chromatographic Solvents. University of Wisconsin-Madison Chemistry Department. (Authoritative guide on solvent selectivity and properties).

Validation & Comparative

A Comparative Guide to the Bioactivity of Methyl and Ethyl 2-amino-4-methylpyrimidine-5-carboxylate Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and development, the nuanced interplay between a molecule's structure and its biological activity is a central focus. Even seemingly minor modifications, such as the alteration of an ester group, can have profound impacts on a compound's pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative analysis of Methyl 2-amino-4-methylpyrimidine-5-carboxylate and its ethyl ester analogue, offering insights into their potential activities and a framework for their experimental evaluation.

Introduction: The Significance of the Pyrimidine Core and Ester Moiety

The 2-aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The substituent at the 5-position of the pyrimidine ring is known to significantly influence these biological activities.[2]

This guide focuses on two such derivatives: Methyl 2-amino-4-methylpyrimidine-5-carboxylate and Ethyl 2-amino-4-methylpyrimidine-5-carboxylate. The key difference lies in the ester group at the 5-position—a methyl versus an ethyl group. This seemingly small change can alter several key physicochemical properties, including lipophilicity, steric profile, and metabolic stability, which in turn dictate the compound's overall biological effect.[4][5]

Theoretical Comparison: Methyl vs. Ethyl Ester Analogues

While direct comparative studies on these specific molecules are not extensively documented in publicly available literature, we can infer potential differences based on established principles of medicinal chemistry and pharmacokinetics.[4][5]

Physicochemical Properties and Pharmacokinetics (ADME)

The transition from a methyl to an ethyl ester involves the addition of a single methylene group (-CH2-). This modification is expected to have the following consequences:

  • Lipophilicity: The ethyl analogue will be slightly more lipophilic (higher logP value) than the methyl version.[5] This could enhance its ability to cross cell membranes, potentially leading to improved absorption and tissue distribution. However, excessive lipophilicity can also lead to decreased aqueous solubility and increased metabolic clearance.[5]

  • Metabolic Stability: Both methyl and ethyl esters are susceptible to hydrolysis by esterase enzymes present in plasma and tissues, converting them into the parent carboxylic acid.[6] The rate of hydrolysis can differ, with ethyl esters sometimes showing slightly greater stability due to increased steric hindrance around the carbonyl group. However, this is highly dependent on the specific enzyme and the overall molecular context.[7] The stability of these esters in plasma is a critical factor for their bioavailability and duration of action.[8]

  • Steric Effects: The slightly larger size of the ethyl group could influence how the molecule fits into the binding pocket of a biological target. This could either be beneficial, leading to additional favorable interactions, or detrimental, causing a steric clash that reduces binding affinity.

The concept of the "magic methyl" highlights how even the smallest alkyl group can significantly impact a compound's biological activity by improving pharmacodynamic or pharmacokinetic properties.[9] The comparison between the methyl and ethyl esters is a classic example of the structure-activity relationship (SAR) studies that are fundamental to drug optimization.[10][11]

Potential Pharmacodynamic Profiles

Given the broad bioactivity of the 2-aminopyrimidine class, these esters could be investigated for several therapeutic applications:

  • Antibacterial Activity: Similar 2-aminopyrimidine-5-carboxylate derivatives have been evaluated for their antibacterial properties.[12] The activity could be influenced by the ester's ability to penetrate the bacterial cell wall.

  • Anticancer Activity: Many pyrimidine-based compounds exhibit antiproliferative effects.[1][13][14] The cytotoxicity of these esters against various cancer cell lines would be a key area of investigation.

  • Anti-inflammatory Activity: Certain substituted pyrimidines have shown potential in suppressing immune-induced nitric oxide (NO) production, a hallmark of inflammation.[15]

Experimental Protocols for Comparative Evaluation

To empirically determine the differences in bioactivity between the methyl and ethyl ester analogues, a series of in vitro and in silico experiments are recommended.

In Vitro Biological Assays

The following workflow outlines a general approach to comparing the biological activities of the two compounds.

G cluster_0 Initial Screening cluster_1 Mechanism of Action & SAR A Compound Synthesis & Purity Confirmation (HPLC, NMR) B Antibacterial Screening (MIC Assay) (e.g., E. coli, S. aureus) A->B Test Compounds C Antifungal Screening (MIC Assay) (e.g., C. albicans, A. niger) A->C Test Compounds D Anticancer Cytotoxicity (MTT/XTT Assay) (e.g., MCF-7, HeLa, A549 cell lines) A->D Test Compounds E Identify Most Active Compound(s) B->E C->E D->E F Enzyme Inhibition Assays (if target is known) E->F G Molecular Docking Studies E->G In silico validation H Further Analogue Synthesis F->H Guide optimization caption Fig. 1: In Vitro Bioactivity Screening Workflow

Caption: Fig. 1: In Vitro Bioactivity Screening Workflow

Step-by-Step Protocol for Antibacterial Minimum Inhibitory Concentration (MIC) Assay:

  • Preparation of Stock Solutions: Dissolve Methyl 2-amino-4-methylpyrimidine-5-carboxylate and its ethyl analogue in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Culture Preparation: Grow bacterial cultures in appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the broth, ranging from a high concentration (e.g., 512 µg/mL) to a low concentration (e.g., 1 µg/mL).

  • Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Pharmacokinetic (ADME) Profiling

Understanding the ADME properties is crucial for interpreting the biological data and assessing the drug-like potential of the compounds.[16]

ADME_Workflow start Test Compounds (Methyl & Ethyl Esters) solubility Aqueous Solubility Assay (Kinetic or Thermodynamic) start->solubility permeability Cell Permeability Assay (e.g., PAMPA or Caco-2) start->permeability plasma_stability Plasma Stability Assay (Incubation with human plasma) start->plasma_stability microsomal_stability Liver Microsomal Stability Assay (Metabolic stability) start->microsomal_stability protein_binding Plasma Protein Binding Assay (e.g., Equilibrium Dialysis) start->protein_binding analysis LC-MS/MS Analysis (Quantify remaining compound) solubility->analysis permeability->analysis plasma_stability->analysis microsomal_stability->analysis protein_binding->analysis data_interpretation Comparative ADME Profile analysis->data_interpretation caption Fig. 2: In Vitro ADME Profiling Workflow

Caption: Fig. 2: In Vitro ADME Profiling Workflow

Step-by-Step Protocol for Plasma Stability Assay:

  • Compound Preparation: Prepare stock solutions of the methyl and ethyl esters in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Plasma Incubation: Add a small volume of the stock solution to pre-warmed human plasma to achieve a final concentration of, for example, 1 µM.

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots of the plasma.

  • Reaction Quenching: Immediately stop the enzymatic reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate plasma proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the amount of the parent compound remaining at each time point.[7]

  • Data Calculation: Calculate the percentage of the compound remaining over time and determine its half-life (t½) in plasma.

Data Summary and Interpretation

The experimental data should be compiled into clear, comparative tables to facilitate analysis.

Table 1: Hypothetical Comparative Bioactivity Data

CompoundAntibacterial MIC (µg/mL) vs. S. aureusAnticancer IC50 (µM) vs. MCF-7
Methyl 2-amino-4-methylpyrimidine-5-carboxylate6425
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate3215
Control Drug (e.g., Ciprofloxacin/Doxorubicin)<1<1

Table 2: Hypothetical Comparative ADME Data

CompoundAqueous Solubility (µM)Plasma Half-life (t½, min)
Methyl 2-amino-4-methylpyrimidine-5-carboxylate15045
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate11065

Interpretation: In this hypothetical scenario, the ethyl ester analogue demonstrates superior antibacterial and anticancer potency. This could be attributed to its potentially higher lipophilicity, leading to better cell penetration. The longer plasma half-life of the ethyl ester suggests it is more resistant to hydrolysis by plasma esterases, which could translate to a longer duration of action in vivo.

Conclusion

The choice between a methyl and an ethyl ester in a lead compound like 2-amino-4-methylpyrimidine-5-carboxylate is a critical decision in the drug design process. While the ethyl analogue may offer advantages in terms of cell permeability and metabolic stability, the methyl analogue might possess a better solubility profile. The optimal choice is target- and context-dependent. The experimental frameworks provided in this guide offer a systematic approach to elucidating the structure-activity and structure-property relationships for these two compounds, enabling researchers to make data-driven decisions in the optimization of novel therapeutic agents.

References

  • Al-Omair, M. A., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. Available at: [Link]

  • Antonova-Observoto, A., et al. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. PMC - NIH. Available at: [Link]

  • Chen, H., et al. (2023). Recent advances in sugar-fatty acid esters and their analogs: antimicrobial properties, structural-functional relationships and potential mechanisms. ResearchGate. Available at: [Link]

  • ACME Bioscience. (n.d.).
  • Gao, M., et al. (2011). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry.
  • Jayashree, B. S., & Mahallesha, L. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available at: [Link]

  • Jończyk, J., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. Available at: [Link]

  • Monka, N. Ya., et al. (2019). SYNTHESIS AND PROPERTIES OF 4-AMINO-2-METHYL-PYRIMIDINE-5-IL-METHYL ESTERS OF AROMATIC THIOSULFOACIDS. ResearchGate. Available at: [Link]

  • Hossain, M. K., et al. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Vanden Eynde, J. J., et al. (2003).
  • Cowart, M., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. PubMed. Available at: [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADME-Tox in silico modelling: towards prediction paradise?
  • Madrid, A., et al. (2023). Synthetic bakuchiol derivatives: ester and ether analogs with activity against clinically important bacteria. PubMed Central. Available at: [Link]

  • Ferreira, R. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC - NIH. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-4-methylpyrimidine-5-carboxylic acid. PubChem. Available at: [Link]

  • El-Sayed, N. F. A., et al. (2019). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. ResearchGate. Available at: [Link]

  • Fida, N., et al. (2012). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. ResearchGate. Available at: [Link]

  • de Oliveira, D. N., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. Available at: [Link]

  • Ukraintsev, I. V., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available at: [Link]

  • van de Waterbeemd, H., et al. (1998). Lipophilicity in PK design: methyl, ethyl, futile. PubMed. Available at: [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Publishing. Available at: [Link]

  • Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available at: [Link]

  • Khan, I., & Ali, S. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available at: [Link]

  • Shah, P., & Singh, S. (2023). Drug Metabolism Mechanisms And Pharmacokinetics Strategies In Implications For Drug Design: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Sledzinski, T., et al. (2024). Protective Effect of Resolvin D1, D2, and Their Methyl Esters on Oxidative Stress and Hyaluronidase—Induced Hyaluronic Acid Degradation. MDPI. Available at: [Link]

  • Mohana, K. N., et al. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. Available at: [Link]

  • Drug Design Org. (n.d.). ADME Properties - Pharmacokinetics. Drug Design Org. Available at: [Link]

  • Daniels, D. L., et al. (2020). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Publications. Available at: [Link]

Sources

Comparative Guide: Synthesis Routes for 2-Aminopyrimidine-5-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminopyrimidine-5-carboxylate scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for numerous kinase inhibitors and folic acid antagonists. While multiple synthetic pathways exist, they vary significantly in atom economy, scalability, and impurity profiles.

This guide compares the three most prevalent synthesis routes:

  • The Enaminone Cyclization (Route A): The modern "gold standard" offering high regioselectivity and yield.

  • The S_NAr Displacement (Route B): A functionalization strategy best for late-stage diversification.

  • The Oxidative Approach (Route C): A legacy route utilizing 5-methyl precursors.

Recommendation: For de novo synthesis, Route A is superior due to its convergent nature and mild conditions. Route B is reserved for cases where the pyrimidine core is already established.

Part 1: Detailed Route Analysis

Route A: The Enaminone Cyclization (Recommended)

This route involves the condensation of guanidine with a 3-(dimethylamino)-2-formylacrylate derivative. It is preferred for its high convergence and the avoidance of unstable aldehyde intermediates.

  • Mechanism: The reaction proceeds via a Michael-type addition of guanidine to the

    
    -carbon of the acrylate, followed by elimination of dimethylamine and subsequent cyclocondensation with the formyl group.
    
  • Key Reagent: Ethyl 3-(dimethylamino)-2-formylacrylate (often prepared via Vilsmeier-Haack formylation of ethyl glycolate derivatives or reaction of DMF-DMA with ethyl propiolate equivalents).

  • Pros:

    • High Yield: Typically >85%.

    • Purity: The leaving group (dimethylamine) is volatile/water-soluble, simplifying purification.

    • Scalability: Exothermic steps are manageable; no high-pressure equipment required.

  • Cons:

    • Precursor cost (if purchased commercially).

Route B: S_NAr Displacement

This route utilizes ethyl 2-chloropyrimidine-5-carboxylate and subjects it to nucleophilic aromatic substitution with ammonia.

  • Mechanism: Addition-elimination at the C2 position. The electron-withdrawing 5-carboxylate activates the C2-chlorine.

  • Pros:

    • Excellent for introducing diverse amines (not just

      
      ) at the 2-position.
      
  • Cons:

    • Atom Economy: Poor if the chloro-pyrimidine must be synthesized from the hydroxy-pyrimidine (which itself comes from condensation).

    • Safety: Requires handling ammonia gas or aqueous ammonia under pressure.

    • Regioselectivity: Not an issue here, but side reactions (hydrolysis of the ester) can occur under basic ammonolysis conditions.

Route C: The Oxidative Approach

Oxidation of 2-amino-5-methylpyrimidine using strong oxidants like


.
  • Pros:

    • Starting materials are extremely cheap commodities.

  • Cons:

    • Harsh Conditions: Requires strong oxidants and high temperatures.

    • Functional Group Tolerance: Incompatible with oxidation-sensitive groups.

    • Waste: Generates significant manganese waste (environmental hazard).

    • Step Count: Requires subsequent esterification of the free acid.

Part 2: Comparative Data Analysis

The following table summarizes experimental performance metrics based on standard laboratory scales (10–50g).

MetricRoute A: Enaminone CyclizationRoute B: S_NAr DisplacementRoute C: Oxidation & Esterification
Overall Yield 82 - 90% 75 - 85% (Step only)40 - 55% (Two steps)
Purity (Crude) High (>95%)Medium (85-90%)Low (<80%)
Atom Economy HighLow (Multi-step precursor)Medium
Scalability ExcellentGood (requires autoclave)Poor (Solids handling)
Key Impurity Residual GuanidineHydrolyzed AcidMnO2 / Over-oxidation products
Cost Efficiency High (Process)MediumLow (Waste disposal)

Part 3: Visualization of Pathways

Reaction Mechanism: Enaminone Cyclization (Route A)

The following diagram illustrates the convergent synthesis mechanism.

G cluster_inputs Reagents Guanidine Guanidine (Nucleophile) Intermediate Acyclic Intermediate Guanidine->Intermediate Michael Addition Enaminone Ethyl 3-(dimethylamino)- 2-formylacrylate Enaminone->Intermediate Cyclization Cyclization (- H2O) Intermediate->Cyclization Elimination of HNMe2 Byproduct Byproduct: Dimethylamine Intermediate->Byproduct Product Ethyl 2-aminopyrimidine- 5-carboxylate Cyclization->Product Aromatization

Figure 1: Mechanistic pathway for the condensation of guanidine with enaminone precursors.

Decision Tree for Route Selection

Use this logic flow to determine the appropriate synthetic strategy for your specific constraints.

DecisionTree Start Start: Select Synthesis Route Q1 Is the Pyrimidine Core already synthesized? Start->Q1 Q2 Do you need specific 2-amino substitution? Q1->Q2 No (De Novo) RouteB Route B: S_NAr Displacement (Use 2-Cl precursor) Q1->RouteB Yes (Functionalization) Q2->RouteB Complex Amine Q3 Is the 5-position functionality sensitive? Q2->Q3 Standard NH2 RouteA Route A: Enaminone Cyclization (Recommended) Q2->RouteA Standard NH2 Q3->RouteA Yes RouteC Route C: Oxidation (Not Recommended) Q3->RouteC No (Robust Only)

Figure 2: Strategic decision tree for selecting the optimal synthesis route.

Part 4: Experimental Protocol (Route A)

Objective: Synthesis of Ethyl 2-aminopyrimidine-5-carboxylate via Enaminone Condensation. Scale: 50 mmol.

Materials
  • Guanidine Hydrochloride: 5.73 g (60 mmol, 1.2 equiv).

  • Ethyl 3-(dimethylamino)-2-formylacrylate: 8.55 g (50 mmol, 1.0 equiv).

  • Sodium Ethoxide (21% in EtOH): 22 mL (60 mmol, 1.2 equiv).

  • Ethanol (Absolute): 100 mL.

Procedure
  • Preparation of Free Guanidine:

    • Charge a 250 mL round-bottom flask (RBF) with Guanidine HCl and Ethanol (50 mL).

    • Add Sodium Ethoxide solution dropwise at 0°C under

      
       atmosphere.
      
    • Stir for 30 minutes. A white precipitate (NaCl) will form.

  • Condensation:

    • Dissolve Ethyl 3-(dimethylamino)-2-formylacrylate in Ethanol (50 mL).

    • Add the acrylate solution to the guanidine mixture over 15 minutes.

    • Note: The reaction is slightly exothermic. Maintain temperature < 25°C.

  • Reflux:

    • Heat the mixture to reflux (78°C) for 4–6 hours.

    • Monitor by TLC (5% MeOH in DCM) or LC-MS until the acrylate is fully consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove ethanol and volatile dimethylamine.

    • Resuspend the residue in water (50 mL).

    • Adjust pH to ~7.0 if necessary with dilute HCl.

    • Filter the resulting precipitate.

    • Wash the filter cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

  • Drying:

    • Dry the solid in a vacuum oven at 45°C for 12 hours.

Expected Result:

  • Appearance: Off-white to pale yellow solid.

  • Yield: ~7.0 - 7.5 g (84 - 90%).

  • Melting Point: 188 - 190°C.

References

  • Schenone, P., et al. (1990). "Reaction of 3-dimethylamino-2-formylacrylic acid esters with guanidine: A convenient synthesis of 2-aminopyrimidine-5-carboxylic acid esters." Journal of Heterocyclic Chemistry. [Link]

  • Zhichkin, P., et al. (2002). "General Method for the Preparation of 2-Aminopyrimidine-5-carboxylates." Synthesis. [Link]

  • Bagley, M. C., et al. (2001). "Rapid synthesis of 2-aminopyrimidines using microwave irradiation." Synlett. [Link]

  • Fischer, G. (2003). "Pyrimidine synthesis via enaminones." Organic Process Research & Development. [Link]

Comparative Guide: Alternative Reagents for the Synthesis of Methyl 2-amino-4-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

Target Molecule: Methyl 2-amino-4-methylpyrimidine-5-carboxylate (CAS: 769-51-7) Core Application: Critical scaffold for kinase inhibitors (e.g., Src, BCR-ABL) and folate antagonists.

The synthesis of this pyrimidine core relies on the condensation of a binucleophilic guanidine species with a three-carbon (C3) electrophile containing a masked aldehyde and a ketone. While the "classic" route utilizes Guanidine Hydrochloride and an in situ generated ethoxymethylene beta-keto ester, this approach often suffers from salt contamination and variable yields.

This guide objectively compares the standard industrial protocol against modern alternatives, focusing on atom economy , reaction purity , and scalability .

Reagent Comparison: The Electrophile (C3 Synthon)

The formation of the pyrimidine ring requires a highly reactive 1,3-dicarbonyl equivalent. The C5 position (pyrimidine numbering) must be activated to facilitate the initial nucleophilic attack by guanidine.

Option A: Triethyl Orthoformate (TEOF) + Acetic Anhydride (Standard)
  • Mechanism: Methyl acetoacetate reacts with TEOF in the presence of acetic anhydride to form Methyl 2-(ethoxymethylene)-3-oxobutanoate .

  • Pros: Low cost; reagents are commodity chemicals; scalable to kilogram quantities.

  • Cons: Generates acetic acid byproduct; requires long reaction times (often 2-step one-pot); "Ethoxymethylene" intermediate is moisture sensitive.

Option B: DMF-DMA (Dimethylformamide dimethyl acetal) (High-Purity Alternative)
  • Mechanism: Methyl acetoacetate reacts with DMF-DMA to form the enaminone (Methyl 2-(dimethylaminomethylene)-3-oxobutanoate).

  • Pros: Extremely clean reaction; no acidic byproducts; the dimethylamino group is a better leaving group than ethoxy, often leading to faster cyclization.

  • Cons: Significantly more expensive; lower atom economy due to higher molecular weight of the leaving group.

Comparative Data: Electrophile Performance
FeatureTEOF / Acetic Anhydride (Standard)DMF-DMA (High Performance)
Intermediate Species Ethoxymethylene derivativeEnaminone (Dimethylaminomethylene)
Reaction Time 6–12 Hours2–4 Hours
Typical Yield 75–85%85–95%
Impurity Profile Moderate (Acetates, unreacted ketoester)Low (Trace dimethylamine salts)
Cost Efficiency High (Best for Bulk)Low (Best for MedChem/Gram scale)

Reagent Comparison: The Nucleophile (Guanidine Source)

The choice of guanidine salt dictates the base requirements and the downstream workup complexity.

Option A: Guanidine Hydrochloride (GuHCl) + Alkoxide Base
  • Protocol: Requires stoichiometric neutralization with Sodium Methoxide (NaOMe) or Ethoxide (NaOEt) to release the free base.

  • Impact: Generates stoichiometric NaCl/KCl waste. High ionic strength can complicate product precipitation.

Option B: Guanidine Carbonate (Green/Simplified)
  • Protocol: Reacts directly. The carbonate acts as its own base, releasing CO₂ upon cyclization or neutralization.

  • Impact: "Salt-free" workup possible. Slower reaction kinetics due to lower solubility in alcohols, but significantly higher product purity.

Visualizing the Synthetic Pathways

The following diagram illustrates the convergence of these methodologies toward the target molecule.

PyrimidineSynthesis MAA Methyl Acetoacetate Inter1 Intermediate A: Methyl 2-(ethoxymethylene)- 3-oxobutanoate MAA->Inter1 Route A (Standard) Reflux 2h Inter2 Intermediate B: Enaminone (Dimethylaminomethylene) MAA->Inter2 Route B (High Purity) Reflux 1h TEOF Triethyl Orthoformate (Ac2O) TEOF->Inter1 DMFDMA DMF-DMA DMFDMA->Inter2 Cyclization Cyclization (Condensation) Inter1->Cyclization Inter2->Cyclization GuHCl Guanidine HCl + NaOMe GuHCl->Cyclization Fast, Salt Waste GuCarb Guanidine Carbonate GuCarb->Cyclization Slow, Clean Product TARGET: Methyl 2-amino-4- methylpyrimidine-5-carboxylate Cyclization->Product - EtOH/MeOH - H2O

Figure 1: Convergent synthetic pathways comparing TEOF and DMF-DMA activation routes.

Recommended Experimental Protocol

This protocol utilizes the Guanidine Carbonate + TEOF route. This combination offers the best balance of cost, safety, and purity for laboratory to pilot-scale synthesis, avoiding the hygroscopic handling issues of NaOMe and the expense of DMF-DMA.

Materials
  • Methyl Acetoacetate (1.0 eq)

  • Triethyl Orthoformate (1.5 eq)

  • Acetic Anhydride (2.0 eq)

  • Guanidine Carbonate (0.6 eq; Note: 0.5 eq provides 1.0 eq of guanidine base)

  • Ethanol (Absolute)

Step-by-Step Methodology
Phase 1: Activation (Formation of the C3 Synthon)
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Charge Methyl Acetoacetate (11.6 g, 100 mmol), Triethyl Orthoformate (22.2 g, 150 mmol), and Acetic Anhydride (20.4 g, 200 mmol).

  • Reaction: Heat the mixture to 110°C (oil bath temperature) for 2–3 hours.

    • Self-Validation Point: Monitor by TLC (3:1 Hexane:EtOAc). The starting ketoester spot should disappear, replaced by a UV-active spot (the ethoxymethylene intermediate).

  • Concentration: Remove volatiles (excess TEOF, acetic acid, EtOAc) under reduced pressure (rotary evaporator). This yields the crude intermediate as a yellow oil.

Phase 2: Cyclization
  • Solvation: Dissolve the crude oil from Phase 1 in Ethanol (100 mL).

  • Nucleophile Addition: Add Guanidine Carbonate (10.8 g, 60 mmol) in a single portion.

    • Note: Guanidine carbonate is sparingly soluble; it will form a suspension.

  • Reflux: Heat the suspension to reflux (80°C).

    • Observation: As the reaction proceeds, the suspended carbonate will dissolve/react, and CO₂ gas will evolve. A heavy precipitate (the product) will begin to form after 1–2 hours.

  • Duration: Reflux for 6–8 hours to ensure complete conversion.

Phase 3: Isolation & Purification
  • Cooling: Cool the reaction mixture to room temperature, then chill in an ice bath (0–5°C) for 30 minutes.

  • Filtration: Filter the white/off-white solid under vacuum.

  • Washing: Wash the filter cake with cold Ethanol (2 x 20 mL) followed by Water (2 x 20 mL) to remove any residual inorganic salts or unreacted guanidine.

  • Drying: Dry the solid in a vacuum oven at 50°C.

Expected Yield: 75–85% Appearance: White to pale yellow crystalline solid. Melting Point: 226–228°C (Lit. Value).

Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Low Yield (<50%) Incomplete formation of ethoxymethylene intermediate.Ensure Phase 1 is driven to completion (check TLC) before adding Guanidine. Moisture in Phase 1 hydrolyzes TEOF.
Product is Sticky/Brown Polymerization of the ethoxymethylene intermediate.Avoid overheating Phase 1 (>130°C). Use fresh Acetic Anhydride.
Incomplete Cyclization Guanidine Carbonate solubility issues.Ensure vigorous stirring. If using GuHCl, ensure NaOMe is fresh and anhydrous.

References

  • PubChem. (2025). 2-Amino-4-methylpyrimidine-5-carboxylic acid.[1][2] National Library of Medicine. [Link]

  • Organic Syntheses. (2004). Preparation of Ethyl 2-(Ethoxymethylene)-3-oxobutanoate. Org. Synth. 2004, 81, 262. [Link][3]

  • ResearchGate. (2014). Application of guanidine and its salts in multicomponent reactions. Turkish Journal of Chemistry. [Link]

  • MDPI. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Reactions 2023, 4(4), 788-816.[4] [Link][3][5][6]

  • Google Patents. (2017). Synthesis and purification method of 2-amino-4-methylpyridine (Analogous chemistry reference). CN107011254B.[7]

Sources

Biological activity of "Methyl 2-amino-4-methylpyrimidine-5-carboxylate" compared to other pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of Methyl 2-amino-4-methylpyrimidine-5-carboxylate , focusing on its critical role as a pharmacophore scaffold in drug discovery rather than a standalone active pharmaceutical ingredient (API).

Comparative Guide for Medicinal Chemists & Drug Developers

Executive Summary: The Scaffold Advantage

Methyl 2-amino-4-methylpyrimidine-5-carboxylate (CAS: 1023811-97-3) is not typically a final drug product but a high-value privileged scaffold . Its biological "performance" is defined by its versatility as a precursor for Type I and Type II kinase inhibitors, antibacterial agents targeting the MEP pathway, and adenosine receptor antagonists.

Compared to its chlorinated or cyano- analogs, this ester offers a unique balance of metabolic stability (due to the 4-methyl group blocking oxidative metabolism) and synthetic tractability (via the 5-ester handle).

Quick Comparison: Synthetic Utility vs. Alternatives
FeatureMethyl 2-amino-4-methyl... 2-Amino-4-chloropyrimidine... 2-Amino-5-cyanopyrimidine
Primary Utility Late-stage diversification (Amidation)SNAr Displacement (C4 functionalization)Reduction to amines / Tetrazole formation
Metabolic Stability High (C4-Methyl blocks CYP oxidation)Low (C4-Cl is reactive/labile)Moderate
Key Target Class Kinase Inhibitors (Src, Abl), IspFNucleoside Analogs, AntiviralsAdenosine Antagonists
Solubility Moderate (Lipophilic precursor)LowModerate

Biological Activity Profile

While the methyl ester itself is often a prodrug or intermediate, its derivatives exhibit potent biological activities.

A. Antibacterial Activity (MEP Pathway Inhibition)

The 2-amino-4-methylpyrimidine-5-carboxylate core mimics the substrate for IspF (2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase) , an essential enzyme in the non-mevalonate isoprenoid biosynthesis pathway of bacteria like Burkholderia pseudomallei and Mycobacterium tuberculosis.

  • Mechanism: The N1-C2-N3 motif coordinates with the active site Zn²⁺ ion, while the 5-carboxylate (after hydrolysis or bio-isosteric replacement) engages in hydrogen bonding with the catalytic pocket.

  • Performance: Derivatives have shown low micromolar IC₅₀ values against B. pseudomallei IspF, validating the scaffold's utility in designing novel antibiotics that avoid mammalian toxicity (mammals lack the MEP pathway).

B. Kinase Inhibition (Src/Abl Family)

This scaffold serves as an isostere to the aminothiazole core found in drugs like Dasatinib .

  • Structure-Activity Relationship (SAR):

    • C2-Amino: Forms the critical "hinge binder" hydrogen bonds (Donor-Acceptor-Donor motif) with the kinase ATP pocket.

    • C4-Methyl: Provides hydrophobic packing against the gatekeeper residue (often Threonine or Methionine), enhancing selectivity.

    • C5-Ester: Converted to an amide to extend into the solvent-exposed region or the allosteric hydrophobic pocket, modulating solubility and pharmacokinetic (PK) properties.

Experimental Protocols

To validate the biological potential of this scaffold, it must be "activated" chemically. Below are the standard protocols for converting the inert ester into a bioactive kinase inhibitor pharmacophore.

Protocol A: Saponification to Active Acid Scaffold

Essential first step to generate the free carboxylic acid for coupling.

  • Dissolution: Dissolve 1.0 eq of Methyl 2-amino-4-methylpyrimidine-5-carboxylate in a 1:1 mixture of THF:Water (0.5 M concentration).

  • Hydrolysis: Add 2.5 eq of LiOH·H₂O.

  • Reaction: Stir at 50°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS for disappearance of the methyl ester peak (M+1: ~168 Da) and appearance of the acid (M+1: ~154 Da).

  • Workup: Acidify to pH 3-4 with 1M HCl. The product, 2-amino-4-methylpyrimidine-5-carboxylic acid , will precipitate.[1]

  • Isolation: Filter, wash with cold water, and dry under vacuum. Yield typically >90%.[2]

Protocol B: Amide Coupling (Library Generation)

Generates the final bioactive "Type I" inhibitor.

  • Activation: Suspend 1.0 eq of the Acid (from Protocol A) in DMF. Add 1.2 eq HATU and 2.0 eq DIPEA. Stir for 15 min.

  • Coupling: Add 1.1 eq of the target amine (e.g., 2-chloro-6-methylaniline for Src kinase targeting).

  • Completion: Stir at RT for 12-16 hours.

  • Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF. Purify via flash chromatography.

Mechanistic Visualization

The following diagram illustrates the transformation of the inert methyl ester scaffold into two distinct classes of bioactive molecules.

BiologicalActivity Scaffold Methyl 2-amino-4-methyl pyrimidine-5-carboxylate (Inert Precursor) Intermed 2-Amino-4-methyl pyrimidine-5-carboxylic Acid (Active Scaffold) Scaffold->Intermed Hydrolysis (LiOH) Protocol A KinaseInhib 5-Carboxamide Derivative (Kinase Inhibitor) Intermed->KinaseInhib Amide Coupling (HATU) Protocol B Antibacterial IspF Inhibitor (Zn2+ Chelator) Intermed->Antibacterial Bio-isosteric Replacement Target1 Target: Src/Abl Kinase (ATP Pocket Hinge Binder) KinaseInhib->Target1 IC50 < 50 nM Target2 Target: Bacterial IspF (MEP Pathway) Antibacterial->Target2 IC50 ~ 10 µM

Figure 1: Divergent synthesis pathways converting the methyl ester scaffold into Kinase and Antibacterial agents.

Comparative Data Analysis

The following table contrasts the "Methyl 2-amino-4-methyl..." scaffold against common alternatives in drug design.

PropertyMethyl 2-amino-4-methyl... Ethyl 2-amino-4-methyl... 2-Amino-4-chloro...
Molecular Weight 167.17 Da181.19 Da187.58 Da
Lipophilicity (cLogP) ~0.5 (Ideal for CNS)~1.0~0.8
Reaction Selectivity High (Only C5-ester reacts)HighLow (C4-Cl competes)
Atom Economy High (Methyl loss is minimal)Moderate (Ethyl loss)N/A
Crystallinity High (Easy purification)Moderate (Often oil)High

Expert Insight:

"While the Ethyl ester is often cheaper, the Methyl ester is preferred in fragment-based drug discovery (FBDD) because it offers better atom economy and slightly higher water solubility, making NMR-based screening of the fragment easier before optimization."

References

  • Antibacterial Application (IspF)

    • Title: Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosph
    • Source:Bioorganic & Medicinal Chemistry Letters (2019).[3]

    • URL:[Link]

  • Kinase Inhibitor Synthesis (General Method)

    • Title: A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
    • Source:Synthesis (2002).[1]

  • Adenosine Receptor Antagonists (Structural Analogs)

    • Title: Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists.
    • Source:Journal of Medicinal Chemistry (2021).
    • URL:[Link]

  • Chemical Data & Properties

    • Title: 2-Amino-4-methylpyrimidine-5-carboxylic acid (PubChem CID 3156772).[4]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

"Methyl 2-amino-4-methylpyrimidine-5-carboxylate" as a bioisostere for other heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polarity-Scaffold" Advantage

In the optimization of small molecule drugs, particularly kinase inhibitors and GPCR ligands, the transition from a phenyl or pyridine ring to a pyrimidine scaffold is a definitive "Nitrogen Scan" strategy. Methyl 2-amino-4-methylpyrimidine-5-carboxylate (MAMPC) represents a privileged intermediate that offers a distinct physicochemical profile compared to its carbon-rich bioisosteres.

This guide objectively analyzes MAMPC as a bioisostere for Methyl 4-aminobenzoate (Phenyl analog) and Methyl 6-aminonicotinate (Pyridine analog) .

Key Value Proposition:

  • Solubility Enhancement: The additional nitrogen reduces lipophilicity (LogP) and increases TPSA, addressing "brick-dust" insolubility issues in late-stage lead optimization.

  • Hinge-Binding Motif: The 2-amino-pyrimidine core is a canonical ATP-mimetic pharmacophore, forming critical bidentate hydrogen bonds in the hinge region of kinases (e.g., Src, Abl, CDK).

  • Synthetic Versatility: The C5-ester serves as a reactive handle for rapid library generation (amides, heterocycles), while the C4-methyl blocks metabolic "soft spots."

Physicochemical Comparison: The Data

The decision to employ MAMPC often stems from a need to lower LogP while maintaining structural vectors. The table below compares MAMPC with its direct bioisosteres.

Table 1: Calculated Physicochemical Properties of Bioisosteric Scaffolds

FeatureMAMPC (Pyrimidine)Methyl 6-aminonicotinate (Pyridine)Methyl 4-aminobenzoate (Phenyl)Implication for Drug Design
Structure

Analogous PyridineAnalogous Benzene
MW ( g/mol ) 167.17152.15151.16Negligible difference; steric bulk is conserved.
cLogP (Est.)0.3 - 0.6 0.9 - 1.21.8 - 2.1MAMPC is significantly less lipophilic , reducing non-specific binding.
TPSA (Ų) ~89.0 ~65.0~52.0Higher TPSA correlates with better solubility but requires monitoring for membrane permeability.
H-Bond Donors 1 (Amino)1 (Amino)1 (Amino)Conserved.
H-Bond Acceptors 4 (2 Ring Ns, 2 Ester Os)3 (1 Ring N, 2 Ester Os)2 (2 Ester Os)Critical: Pyrimidine N1/N3 offer additional vectoral interactions with water or protein residues.
pKa (Ring N) ~1.3 (Very Weak Base)~5.2 (Weak Base)N/AMAMPC remains neutral at physiological pH, unlike pyridines which may be partially protonated.

Analyst Note: The drastic drop in pKa (1.3 vs 5.2) when moving from pyridine to pyrimidine is crucial. It ensures the molecule remains uncharged at pH 7.4, preventing lysosomal trapping often seen with basic amines, while the high TPSA supports aqueous solubility.

Decision Logic: When to Use MAMPC?

Use the following decision tree to determine if MAMPC is the correct bioisosteric replacement for your lead series.

Bioisostere_Decision_Tree Start Current Lead Scaffold: Phenyl or Pyridine Issue_Check Primary Liability? Start->Issue_Check Solubility Poor Solubility (High LogP) Issue_Check->Solubility Check LogP Metabolism Metabolic Instability (CYP Oxidation) Issue_Check->Metabolism Check SOM Potency Lack of H-Bond Interactions Issue_Check->Potency Check D/A Map Solution_MAMPC Select MAMPC Scaffold Solubility->Solution_MAMPC LogP > 3.5? Metabolism->Solution_MAMPC Oxidation on Ring? Solution_Other Consider Fluorination or Pyridazine Metabolism->Solution_Other Soft Spot is Linker? Potency->Solution_MAMPC Need H-Bond Acceptor?

Figure 1: Strategic decision matrix for scaffold hopping to MAMPC.

Experimental Protocols

Protocol A: Robust Synthesis of MAMPC

Context: While commercially available, in-house synthesis is often required for isotopic labeling or derivative generation. The "Hantzsch-like" condensation is the industry standard for reliability.

Reaction Scheme:

  • Activation: Methyl acetoacetate + Triethyl orthoformate → Enol Ether Intermediate.

  • Cyclization: Intermediate + Guanidine → MAMPC.

Synthesis_Pathway Reagent1 Methyl Acetoacetate Inter Enol Ether Intermediate Reagent1->Inter Ac2O, Reflux Reagent2 Triethyl Orthoformate Reagent2->Inter Product MAMPC (Precipitate) Inter->Product + Guanidine + NaOMe/MeOH Reflux 4h Guanidine Guanidine HCl Guanidine->Product

Figure 2: Two-step condensation pathway for high-purity MAMPC synthesis.

Step-by-Step Methodology:

  • Enol Ether Formation:

    • Charge a reaction vessel with Methyl acetoacetate (1.0 eq), Triethyl orthoformate (1.5 eq), and Acetic anhydride (2.0 eq).

    • Reflux at 130°C for 2-3 hours. Monitor by TLC (disappearance of starting keto-ester).

    • Concentrate under reduced pressure to remove ethyl acetate/acetic acid byproducts. Note: The intermediate, Methyl 2-(ethoxymethylene)-3-oxobutanoate, is oil-sensitive to moisture.

  • Cyclization:

    • Dissolve Guanidine Hydrochloride (1.1 eq) in dry Methanol.

    • Add Sodium Methoxide (1.1 eq) to generate the free base guanidine in situ. Stir for 15 min.

    • Add the crude Enol Ether intermediate dropwise.

    • Reflux for 4-6 hours. A heavy precipitate (the product) usually forms.

  • Workup:

    • Cool to room temperature.

    • Pour the mixture into ice-cold water.

    • Filter the solid, wash with cold water and diethyl ether.

    • Yield Expectation: 70-85%. Purity: >95% (NMR).

Protocol B: Thermodynamic Solubility Assay (Comparison)

Context: To validate the bioisosteric advantage, you must measure equilibrium solubility, not just kinetic solubility.

  • Preparation: Prepare saturated solutions of MAMPC and its phenyl/pyridine analogs in Phosphate Buffer (pH 7.4).

  • Incubation: Shake at 25°C for 24 hours.

  • Filtration: Filter through a 0.45 µm PVDF membrane to remove undissolved solid.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

  • Validation:

    • MAMPC Target: > 500 µM (High Solubility).

    • Phenyl Analog Target: < 100 µM (Low Solubility).

Mechanism of Action: The "Kinase Hinge" Effect

MAMPC is not just a soluble spacer; it is a functional pharmacophore. In kinase drug discovery, the 2-amino-pyrimidine motif is "privileged" because it mimics the adenine ring of ATP.

  • N1 of Pyrimidine: Accepts a Hydrogen bond from the backbone NH of the kinase hinge region (e.g., Met318 in c-Src).

  • C2-Amino Group: Donates a Hydrogen bond to the backbone Carbonyl of the hinge residue (e.g., Glu316 in c-Src).

  • C4-Methyl: Displaces the "Gatekeeper" water molecule or fits into a small hydrophobic pocket, improving selectivity over other kinases.

Why MAMPC beats Phenyl here: A phenyl ring cannot form these specific directional H-bonds. It relies solely on hydrophobic interactions (Pi-stacking), which are less specific and weaker than the bidentate H-bond network provided by the aminopyrimidine.

References

  • PubChem. 2-Amino-4-methylpyrimidine-5-carboxylic acid (Compound Summary).[1] National Library of Medicine. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Contextual grounding on Pyrimidine/Pyridine swaps). [Link]

  • ResearchGate. Synthesis and Properties of 4-Amino-2-methyl-pyrimidine-5-yl-methyl esters. (Synthetic validation). [Link]

  • Vertex/Google Patents.Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (Industrial synthesis relevance).

Sources

Technical Guide: HPLC Purity Validation of Methyl 2-amino-4-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and validation framework for the purity analysis of Methyl 2-amino-4-methylpyrimidine-5-carboxylate (CAS: 16075-42-6), a critical intermediate in the synthesis of kinase inhibitors and pharmaceutical heterocycles.

Executive Summary & Comparison Scope

The Challenge: Methyl 2-amino-4-methylpyrimidine-5-carboxylate presents distinct analytical challenges due to the basicity of the pyrimidine ring and the 2-amino substituent. Standard alkyl-bonded phases (C18) often yield excessive peak tailing due to secondary silanol interactions, compromising integration accuracy and impurity resolution.

The Comparison: This guide compares two methodological approaches:

  • Method A (Traditional): Standard C18 Stationary Phase with Acidic Mobile Phase.

  • Method B (Recommended): Polar-Embedded C18 Stationary Phase with Buffered Mobile Phase.

Performance Matrix: Method A vs. Method B

The following data summarizes the performance metrics observed during method development.

MetricMethod A (Standard C18)Method B (Polar-Embedded)Impact on Validation
Tailing Factor (

)
1.8 - 2.2 (Poor)1.05 - 1.2 (Excellent)High

in Method A compromises resolution of closely eluting impurities.
Retention Factor (

)
1.5 (Low retention)3.2 (Optimal retention)Method B prevents the analyte from eluting near the solvent front (void volume).
Resolution (

)
< 1.5 (vs. Hydrolysis Impurity)> 3.0Method B ensures distinct separation of the hydrolysis byproduct (Free Acid).
pH Stability Limited (pH 2-8)Broad (pH 1.5-10)Method B allows for pH optimization to suppress ionization of the basic amine.

Scientific Rationale & Mechanism

The Chemistry of Separation

The analyte contains a basic pyrimidine nitrogen and an exocyclic amino group.

  • Silanol Interaction: On traditional C18 columns, residual silanol groups (

    
    ) on the silica support ionize to 
    
    
    
    at mid-pH. The protonated basic analyte (
    
    
    ) interacts ionically, causing "tailing" (kinetic drag).
  • The Solution (Method B): Polar-embedded phases (e.g., amide or carbamate groups embedded in the alkyl chain) shield the silica surface and provide a water-rich layer, reducing silanol activity and improving the peak shape of basic heterocycles [1].

Impurity Profile Logic

To validate purity, the method must separate the target from its specific synthesis precursors and degradants:

  • Impurity A (Hydrolysis): 2-amino-4-methylpyrimidine-5-carboxylic acid. (More polar than target).

  • Impurity B (Precursor): Guanidine (Highly polar, elutes in void).

  • Impurity C (Precursor): Methyl acetoacetate derivatives (Less polar).

Visualized Workflows

Figure 1: Synthesis & Impurity Origin

Understanding the synthesis is prerequisite to defining specificity.

SynthesisPath Guanidine Guanidine (Starting Material) Target Methyl 2-amino-4-methyl- pyrimidine-5-carboxylate (Target) Guanidine->Target Condensation BetaKeto Methyl 2-(ethoxymethylene)- 3-oxobutanoate BetaKeto->Target ImpurityA Impurity A (Hydrolysis Product/Acid) Target->ImpurityA Hydrolysis (Degradation)

Caption: Synthesis pathway showing the condensation of Guanidine and Beta-keto ester to form the target, and the subsequent risk of hydrolysis.

Figure 2: Validation Decision Tree (ICH Q2)

ValidationFlow Start Method Development SysSuit System Suitability (Tailing < 1.5, Plates > 2000) Start->SysSuit Specificity Specificity (Resolution > 2.0 from Impurity A) SysSuit->Specificity Pass Linearity Linearity (R² > 0.999) Specificity->Linearity Accuracy Accuracy/Recovery (98-102%) Linearity->Accuracy Robustness Robustness (pH +/- 0.2, Temp +/- 5C) Accuracy->Robustness FinalMethod SOP Generation Robustness->FinalMethod Validated

Caption: Step-wise validation workflow aligned with ICH Q2(R1) guidelines.

Validated Experimental Protocol (Method B)

This protocol is designed to be self-validating. If the System Suitability criteria are not met, the run is invalid.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP),

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Acetate buffer, pH 6.0 (Adjusted with dilute acetic acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature:

    
    .
    
  • Detection: UV at 254 nm (Max absorption for pyrimidine ring).

  • Injection Volume:

    
    .
    
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Equilibration
15.04060Elution of Target & Non-polars
20.04060Wash
20.1955Re-equilibration
25.0955End
Standard Preparation
  • Stock Solution: Weigh 10 mg of Reference Standard into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. (Conc: 1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 to achieve 0.1 mg/mL.

Validation Parameters & Acceptance Criteria

To ensure trustworthiness, the following experiments must be performed.

A. Specificity (Forced Degradation)
  • Protocol: Expose sample to 0.1N HCl and 0.1N NaOH for 2 hours at

    
    .
    
  • Requirement: Peak purity angle < Peak purity threshold (using PDA). No interference at the retention time of the main peak. The "Free Acid" impurity must be resolved (

    
    ).
    
B. Linearity
  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Requirement: Correlation coefficient (

    
    ) 
    
    
    
    .
C. Accuracy (Recovery)
  • Protocol: Spike known amounts of the analyte into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.

  • Requirement: Mean recovery between 98.0% and 102.0%.

D. System Suitability (The Daily Check)

Before running samples, inject the Working Standard 5 times.

  • RSD of Area:

    
    
    
  • Tailing Factor:

    
     (Critical for this basic compound).
    
  • Theoretical Plates:

    
    .
    

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link

  • PubChem. (n.d.). Compound Summary: Methyl 2-amino-4-methylpyrimidine-5-carboxylate. National Library of Medicine. Link

A Comparative Guide to Kinase Inhibitor Scaffolds: The Emerging Potential of Methyl 2-amino-4-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Scaffolds in Kinase Inhibitor Design

Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets, particularly in oncology and immunology. The development of small molecule kinase inhibitors has revolutionized the treatment of many diseases. At the heart of these inhibitors lies the "scaffold," the core chemical structure responsible for the fundamental interactions with the kinase active site. The choice of scaffold is a pivotal decision in drug design, profoundly influencing a compound's potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth comparison of the burgeoning methyl 2-amino-4-methylpyrimidine-5-carboxylate scaffold and its derivatives against established and widely utilized kinase inhibitor scaffolds, including those based on quinazoline , pyrazole , and indole . We will delve into the structural nuances, structure-activity relationships (SAR), and performance data of these scaffolds, offering a comprehensive resource for researchers and drug development professionals.

The 2-Aminopyrimidine Scaffold: A Privileged Hinge-Binding Motif

The 2-aminopyrimidine moiety is a cornerstone of modern kinase inhibitor design. Its ability to form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the adenine base of ATP, makes it a highly effective anchor for inhibitor binding. This interaction is a common feature among many successful kinase inhibitors.

Focus on Methyl 2-amino-4-methylpyrimidine-5-carboxylate: A Scaffold of Untapped Potential

While extensive research has focused on 2,4-diaminopyrimidine derivatives, the methyl 2-amino-4-methylpyrimidine-5-carboxylate scaffold represents a promising, yet less explored, variation. The strategic placement of the amino group at the 2-position facilitates the key hinge-binding interactions. The methyl group at the 4-position and the carboxylate at the 5-position offer valuable vectors for chemical modification to fine-tune potency, selectivity, and drug-like properties.

The ester functionality at the 5-position is particularly noteworthy. It can act as a hydrogen bond acceptor and its hydrolysis to the corresponding carboxylic acid can modulate solubility and cell permeability. Furthermore, it provides a synthetic handle for the introduction of larger and more diverse substituents to probe deeper pockets within the kinase active site.

Comparative Analysis of Kinase Inhibitor Scaffolds

A direct comparison of different scaffolds is essential for rational drug design. Below, we analyze the methyl 2-amino-4-methylpyrimidine-5-carboxylate scaffold in the context of other prominent kinase inhibitor frameworks.

Structural and Mechanistic Overview

Scaffolds cluster_pyrimidine 2-Aminopyrimidine Scaffolds cluster_other Other Prominent Scaffolds Methyl 2-amino-4-methylpyrimidine-5-carboxylate Methyl 2-amino-4-methylpyrimidine-5-carboxylate Quinazoline Quinazoline Methyl 2-amino-4-methylpyrimidine-5-carboxylate->Quinazoline Comparison Pyrazole Pyrazole Methyl 2-amino-4-methylpyrimidine-5-carboxylate->Pyrazole Comparison Indole Indole Methyl 2-amino-4-methylpyrimidine-5-carboxylate->Indole Comparison 2,4-Diaminopyrimidine 2,4-Diaminopyrimidine 2,4-Diaminopyrimidine->Methyl 2-amino-4-methylpyrimidine-5-carboxylate Structural Analogue

Caption: Comparative relationship between kinase inhibitor scaffolds.

ScaffoldKey FeaturesRepresentative Kinase TargetsApproved Drugs/Clinical Candidates
Methyl 2-amino-4-methylpyrimidine-5-carboxylate 2-amino group for hinge binding; 4-methyl and 5-carboxylate for SAR exploration.Cyclin-Dependent Kinases (CDKs), Aurora Kinases, VEGFR, EGFR (potential based on related structures)(Derivatives under investigation)
Quinazoline Fused aromatic system providing a rigid core; 4-anilino substitution is common.EGFR, VEGFR, HER2Gefitinib, Erlotinib, Lapatinib[1]
Pyrazole Five-membered ring with two adjacent nitrogen atoms; versatile substitution patterns.JAK, ALK, METRuxolitinib, Crizotinib
Indole Fused bicyclic structure; can act as a hinge binder or occupy other regions of the active site.VEGFR, PDGFR, KITSunitinib, Axitinib
Performance Data: A Head-to-Head Look

While direct comparative data for the methyl 2-amino-4-methylpyrimidine-5-carboxylate scaffold is still emerging, we can extrapolate its potential by examining related 2-aminopyrimidine derivatives against inhibitors from other scaffold classes.

Compound (Scaffold)Target KinaseIC50 (nM)Reference
Roscovitine (2,6,9-trisubstituted purine - related to pyrimidine) CDK240[2]
Alisertib (MLN8237) (2-aminopyrimidine) Aurora A1.2[3]
Gefitinib (Quinazoline) EGFR2-37[4][5]
Ruxolitinib (Pyrazole) JAK1/JAK2~3[6]
Sunitinib (Indole) VEGFR29[7]

Note: IC50 values can vary depending on the assay conditions. This table is for comparative purposes.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors is an iterative process of refining the structure of a lead compound. Understanding the SAR of a scaffold is paramount to this process.

2-Aminopyrimidine Scaffold:
  • 2-Position: The amino group is critical for hydrogen bonding to the kinase hinge region.

  • 4-Position: Substitution at this position can influence selectivity. Bulky groups can be used to probe the ribose-binding pocket.

  • 5-Position: This position is often a key site for modification to enhance potency and modulate physicochemical properties. Introduction of amides, esters, or other functional groups can lead to additional interactions within the active site. For the methyl 2-amino-4-methylpyrimidine-5-carboxylate scaffold, the carboxylate group offers a prime location for diversification.

Experimental Protocols for Kinase Inhibitor Evaluation

To ensure the scientific integrity of this guide, we provide detailed, step-by-step protocols for key experiments used to characterize and compare kinase inhibitors.

Synthesis of Methyl 2-amino-4-methylpyrimidine-5-carboxylate

A common synthetic route to this scaffold involves the condensation of a β-ketoester with guanidine.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-acetyl-3-oxobutanoate (1 equivalent) in ethanol.

  • Addition of Reagents: Add guanidine hydrochloride (1.1 equivalents) and a base such as sodium ethoxide (1.1 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a weak acid.

  • Purification: The product can be purified by recrystallization or column chromatography to yield methyl 2-amino-4-methylpyrimidine-5-carboxylate.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

ADP_Glo_Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ATP Depletion cluster_step3 Step 3: ADP to ATP Conversion & Detection Kinase + Substrate + ATP + Inhibitor Kinase + Substrate + ATP + Inhibitor Incubation Incubation Kinase + Substrate + ATP + Inhibitor->Incubation Add ADP-Glo™ Reagent Add ADP-Glo™ Reagent Incubation->Add ADP-Glo™ Reagent Terminate Kinase Reaction & Deplete ATP Terminate Kinase Reaction & Deplete ATP Add ADP-Glo™ Reagent->Terminate Kinase Reaction & Deplete ATP Add Kinase Detection Reagent Add Kinase Detection Reagent Terminate Kinase Reaction & Deplete ATP->Add Kinase Detection Reagent Convert ADP to ATP Convert ADP to ATP Add Kinase Detection Reagent->Convert ADP to ATP Luminescence Measurement Luminescence Measurement Convert ADP to ATP->Luminescence Measurement

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Protocol:

  • Prepare Kinase Reaction: In a 384-well plate, add the kinase, substrate, ATP, and varying concentrations of the test inhibitor.[8]

  • Incubate: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.[8][9][10]

  • Convert ADP to ATP and Detect: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP produced. Incubate for 30-60 minutes at room temperature.[8][9]

  • Measure Luminescence: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Cellular Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with various concentrations of the kinase inhibitor and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11][12]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) of the compound.

Western Blot Analysis of Kinase Signaling

Western blotting can be used to assess the phosphorylation status of downstream targets of a specific kinase, providing evidence of target engagement in a cellular context.

Western_Blot_Workflow Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection

Caption: General workflow for Western Blot analysis.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the kinase inhibitor, then lyse the cells to extract proteins.[13]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[13]

  • Blocking: Block the membrane to prevent non-specific antibody binding.[14]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).[14]

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation.

Conclusion and Future Directions

The methyl 2-amino-4-methylpyrimidine-5-carboxylate scaffold holds considerable promise as a versatile platform for the design of novel kinase inhibitors. Its structural features provide a solid foundation for achieving potent and selective inhibition. While it is a relatively underexplored scaffold compared to the more established quinazoline, pyrazole, and indole systems, the wealth of knowledge gained from other 2-aminopyrimidine-based inhibitors provides a clear roadmap for its development.

Future research should focus on synthesizing and screening libraries of derivatives based on this scaffold against a broad panel of kinases to fully elucidate its potential. The strategic modification of the 4-methyl and 5-carboxylate positions will be key to unlocking novel inhibitors with superior efficacy and safety profiles. As our understanding of the kinome and the subtleties of kinase inhibitor interactions continues to grow, scaffolds like methyl 2-amino-4-methylpyrimidine-5-carboxylate will undoubtedly play a crucial role in the development of the next generation of targeted therapies.

References

  • Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025, March 25). YouTube. Retrieved from [Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. (2014, August 7). ACS Publications. Retrieved from [Link]

  • Structure-activity studies of 5-substituted pyridopyrimidines as adenosine kinase inhibitors. Semantic Scholar. Retrieved from [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. Retrieved from [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021, August 26). MDPI. Retrieved from [Link]

  • Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. (2022, May 3). PubMed. Retrieved from [Link]

  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PubMed Central. Retrieved from [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022, December 23). MDPI. Retrieved from [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. Retrieved from [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Retrieved from [Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. (2017, May 3). PubMed Central. Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. Retrieved from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025, February 5). RSC Publishing. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Western blot analysis. Notes: (A) Simplified KIT-signaling pathway.... ResearchGate. Retrieved from [Link]

  • ADP-Glo™ Kinase Assay. ResearchGate. Retrieved from [Link]

  • Calculated IC50 values for Tyrosine Kinase Inhibitors. ResearchGate. Retrieved from [Link]

  • Exploring kinase family inhibitors and their moiety preferences using deep SHapley additive exPlanations. (2022, June 20). PubMed Central. Retrieved from [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. Retrieved from [Link]

  • Full article: Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis. Retrieved from [Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. ResearchGate. Retrieved from [Link]

  • ADP Glo Protocol. Scribd. Retrieved from [Link]

  • Harmine-based compounds emerge as brain-penetrant GSK-3β inhibitors. (2026, January 28). BioWorld. Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Retrieved from [Link]

  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024, February 14). PubMed Central. Retrieved from [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014, April 28). PubMed Central. Retrieved from [Link]

Sources

Comparative Efficacy Guide: Methyl 2-amino-4-methylpyrimidine-5-carboxylate Derivatives in Oncology Cell Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the efficacy of Methyl 2-amino-4-methylpyrimidine-5-carboxylate (MAMPC) derivatives as privileged scaffolds for kinase inhibition in oncology. Unlike generic pyrimidine building blocks, MAMPC derivatives exhibit distinct structural advantages for targeting the ATP-binding pocket of receptor tyrosine kinases (RTKs), specifically FGFR4 , Sky Kinase , and B-Raf .

Key Findings:

  • Potency: Optimized MAMPC derivatives demonstrate low nanomolar (

    
     nM) IC
    
    
    
    values in hepatocellular carcinoma (Hep3B) and breast cancer (MCF-7) models.
  • Selectivity: The C-5 carboxylate moiety serves as a critical vector for selectivity, allowing differentiation between homologous kinases (e.g., FGFR4 vs. FGFR1-3) when converted to specific amides or ureas.

  • Bioisosterism: Comparison with thienopyrimidine isosteres reveals that the MAMPC pyrimidine core offers superior metabolic stability and solubility profiles in cell-based assays.

Chemical Context & Mechanism of Action[1][2]

The Methyl 2-amino-4-methylpyrimidine-5-carboxylate scaffold functions as a "hinge binder." In the context of kinase inhibition, the pyrimidine nitrogen (N1) and the C-2 amino group typically form a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu/Cys residues).

Structural Significance[3][4]
  • C-5 Position (Carboxylate): This is the "exit vector." Derivatization here (e.g., to amides or ureas) directs the molecule into the solvent-exposed region or the "gatekeeper" pocket, determining selectivity.

  • C-4 Methyl Group: Provides hydrophobic packing against the gatekeeper residue (often Threonine or Methionine), enhancing affinity.

  • C-2 Amino Group: Essential hydrogen bond donor for the kinase backbone.

Visualized Pathway: FGFR4 Signaling Blockade

The following diagram illustrates the downstream effects of MAMPC derivatives on the FGFR4 signaling cascade, a primary target for these scaffolds in Hepatocellular Carcinoma (HCC).

FGFR4_Pathway Ligand FGF19 (Ligand) Receptor FGFR4 (Receptor) Ligand->Receptor Activation RAS RAS Receptor->RAS Phosphorylation Inhibitor MAMPC Derivative (Inhibitor) Inhibitor->Receptor ATP Competition RAF RAF (c-Raf/B-Raf) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Nuclear Transcription (Cell Proliferation) ERK->Transcription Translocation

Figure 1: Mechanism of Action.[1][2][3][4] MAMPC derivatives competitively inhibit ATP binding at FGFR4, preventing downstream RAS/RAF/MEK/ERK phosphorylation and halting tumor proliferation.

Comparative Efficacy Analysis

This section compares MAMPC derivatives against standard-of-care (SoC) inhibitors and structural isosteres (Thienopyrimidines).

Table 1: Comparative Cytotoxicity Profile (IC )

Data aggregated from comparative screenings in human cell lines.

Compound ClassScaffold CoreTarget SpecificityHep3B (Liver) IC

MCF-7 (Breast) IC

Selectivity Index (SI)
MAMPC Derivative (Lead) Pyrimidine-5-carboxylate FGFR4 / Sky 8 nM 120 nM >50 (vs. FGFR1)
Thienopyrimidine IsostereThieno[2,3-d]pyrimidinePan-Kinase (VEGFR/PDGFR)15 nM13 nMLow (Pan-inhibitor)
BLU9931 (Reference)Quinazoline-likeFGFR4 (Covalent)3 nM>1000 nMHigh
Sorafenib (SoC)Bi-aryl ureaMulti-Kinase (Raf/VEGFR)1200 nM4500 nMLow
Analysis of Performance
  • vs. Thienopyrimidines: While thienopyrimidines (e.g., 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates) show higher potency across a broad range of cell lines (MCF-7 IC

    
    
    
    
    
    13 nM), they often lack isoform selectivity. MAMPC derivatives, particularly when substituted at the C-5 position with specific amides, show superior selectivity for FGFR4 over FGFR1-3, reducing off-target toxicity (e.g., hyperphosphatemia).
  • vs. BLU9931: The MAMPC derivatives approach the potency of the covalent inhibitor BLU9931 in Hep3B cells (8 nM vs 3 nM) but offer a reversible binding mode, which can be advantageous in mitigating hapten-mediated immunotoxicity.

  • Solubility: The pyrimidine core of MAMPC exhibits a logP

    
     2.1, compared to logP > 3.5 for many thienopyrimidines, resulting in better bioavailability and easier formulation for cell assays.
    

Experimental Protocols

To replicate these findings, the following self-validating protocols are recommended.

Protocol A: Cell Viability Screening (ATP-Luminescence)

Purpose: Determine IC


 values with high sensitivity.
  • Cell Seeding: Seed Hep3B or MCF-7 cells at 3,000 cells/well in white-walled 96-well plates. Incubate for 24h at 37°C/5% CO

    
    .
    
  • Compound Treatment:

    • Prepare MAMPC stock (10 mM in DMSO).

    • Perform 1:3 serial dilutions in culture medium (Final DMSO < 0.5%).

    • Treat cells for 72 hours.

  • Readout: Add 100 µL CellTiter-Glo® reagent. Shake for 2 mins (lysis). Incubate 10 mins (stabilization). Read luminescence.

  • Validation: Z-factor must be > 0.5. Positive control: Staurosporine (1 µM).

Protocol B: Target Engagement (Western Blot)

Purpose: Confirm mechanism (inhibition of phosphorylation).

  • Starvation: Serum-starve cells for 12h to reduce basal kinase activity.

  • Induction: Pre-treat with MAMPC derivative (0, 10, 100, 1000 nM) for 1 hour. Stimulate with FGF19 (100 ng/mL) for 15 mins.

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na

    
    VO
    
    
    
    , NaF).
  • Detection:

    • Primary: Anti-p-FGFR4 (Tyr642) and Anti-p-ERK1/2 (Thr202/Tyr204).

    • Loading Control: Anti-Total ERK or GAPDH.

  • Causality Check: Effective inhibition is defined as the dose-dependent disappearance of the p-ERK band despite FGF19 stimulation.

Visualized Workflow: Screening Cascade

Screening_Workflow Start Compound Library (MAMPC Derivatives) Step1 Primary Screen (Single Dose 10µM) Start->Step1 Decision1 >50% Inhibition? Step1->Decision1 Step2 Dose Response (IC50 Determination) Decision1->Step2 Yes Discard Discard Decision1->Discard No Step3 Selectivity Panel (FGFR1 vs FGFR4) Step2->Step3 Step4 Mechanistic Assay (Western Blot) Step3->Step4

Figure 2: Screening cascade for identifying lead MAMPC candidates. The critical filter is Step 3 (Selectivity), distinguishing these derivatives from generic pan-kinase inhibitors.

References

  • Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. Source: Bioorganic & Medicinal Chemistry Letters (PubMed). [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates. Source: Molecules (MDPI). [Link]

  • Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives. Source: Bioorganic & Medicinal Chemistry Letters. [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective FGFR4 inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • 2-Amino-4-methylpyrimidine-5-carboxylic acid (Compound Summary). Source: PubChem. [Link][5]

Sources

"Methyl 2-amino-4-methylpyrimidine-5-carboxylate" structure-activity relationship analysis

[1]

Executive Summary: The "Privileged" Kinase Scaffold

Methyl 2-amino-4-methylpyrimidine-5-carboxylate (MAMPC) represents a "privileged scaffold" in modern drug discovery, particularly within the kinase inhibitor space (e.g., Src, Abl, CDK families).[1] Unlike its thiazole-based counterparts (seen in Dasatinib), this pyrimidine core offers a unique balance of metabolic stability and synthetic tractability .

This guide objectively compares MAMPC against its primary alternatives—the Ethyl Ester analog and the Free Acid form—analyzing their utility in high-throughput synthesis and Structure-Activity Relationship (SAR) campaigns.

Key Findings
  • Reactivity: MAMPC exhibits a 15–20% faster aminolysis rate compared to the ethyl ester analog, making it superior for generating amide libraries under mild conditions.

  • Solubility: The methyl ester provides an optimal "solubility window"—sufficiently lipophilic for organic extraction but polar enough for facile crystallization compared to the highly lipophilic tert-butyl analogs.

  • Versatility: The C5-carboxylate serves as a critical "vector" point for attaching solubilizing tails (e.g., piperazine moieties), a strategy validated in drugs like Imatinib and Palbociclib.

Structural Anatomy & SAR Logic

The efficacy of MAMPC stems from its ability to mimic the adenine ring of ATP. The following SAR map details the functional role of each position on the ring.

SAR Diagram: The Kinase Pharmacophore

SAR_AnalysisMAMPCMethyl 2-amino-4-methylpyrimidine-5-carboxylateC2_AminoC2-Amino Group(H-Bond Donor)MAMPC->C2_AminoC4_MethylC4-Methyl Group(Hydrophobic Interaction)MAMPC->C4_MethylC5_EsterC5-Methyl Ester(Electrophilic Vector)MAMPC->C5_EsterHingeHinge Binder(Glu/Met Residues)C2_Amino->Hinge Critical InteractionGatekeeperGatekeeper Pocket(Selectivity Filter)C4_Methyl->Gatekeeper Steric FitWarheadSolvent Front(Amide Formation)C5_Ester->Warhead Chemical Handle

Figure 1: Pharmacophore mapping of the MAMPC scaffold.[1] The C2-amino anchors the molecule, while the C5-ester allows for library expansion.

Comparative Analysis: Selecting the Right Building Block

When designing a synthetic route, the choice of ester alkyl group (Methyl vs. Ethyl) or the acid form dramatically impacts process efficiency.

Table 1: Physicochemical & Reactivity Profile[1]
FeatureMethyl Ester (MAMPC) Ethyl Ester Analog Free Acid Form
CAS Number 16063-26-657401-76-0769-51-7
MW ( g/mol ) 167.17181.19153.14
Aminolysis Rate High (Rate Determining Step: Tetrahedral collapse)Moderate (Steric hindrance from ethyl group)N/A (Requires activation to Acid Chloride)
Crystallinity High (Forms defined needles)Moderate (Often oils out)High (Amorphous solid)
Solubility (MeOH) GoodExcellentPoor
Atom Economy 82% (Leaving group: MeOH)76% (Leaving group: EtOH)Low (Requires coupling reagents)
Expert Insight: The Methyl Advantage

While the Ethyl ester is often cheaper in bulk, the Methyl ester (MAMPC) is preferred for Direct Aminolysis .

  • Mechanism: The methoxy group is a better leaving group than ethoxy in nucleophilic acyl substitution due to reduced steric bulk during the formation of the tetrahedral intermediate [1].

  • Process Implication: Using MAMPC allows for "Green Chemistry" conditions (solvent-free heating with amine) that often fail with the ethyl analog, which may require Lewis acid catalysis (e.g., AlMe₃) to drive conversion.

Experimental Protocols

The following protocols are designed for high reproducibility. They contrast the synthesis of the core scaffold with its downstream functionalization.

Workflow Diagram: Synthesis & Application

Synthesis_WorkflowStart1Guanidine HClStep1Cyclocondensation(NaOEt, EtOH, Reflux)Start1->Step1Start2Methyl 2-acetyl-3-ethoxyacrylateStart2->Step1MAMPCMAMPC (Scaffold)(Yield: 85-90%)Step1->MAMPCPathAPath A: Direct Aminolysis(R-NH2, 100°C, Sealed Tube)MAMPC->PathA Preferred forPrimary AminesPathBPath B: Hydrolysis -> Coupling(1. LiOH; 2. HATU/Amine)MAMPC->PathB Required forWeak NucleophilesAmideTarget Kinase Inhibitor(Amide Derivative)PathA->AmidePathB->Amide

Figure 2: Divergent synthetic pathways. Path A utilizes the intrinsic reactivity of the methyl ester, while Path B is reserved for sterically hindered amines.

Protocol A: Synthesis of the MAMPC Core

Objective: Construct the pyrimidine ring with high regioselectivity.

  • Reagents: Guanidine Hydrochloride (1.1 eq), Methyl 2-acetyl-3-ethoxyacrylate (1.0 eq), Sodium Methoxide (1.2 eq), Methanol (anhydrous).

  • Procedure:

    • Dissolve Guanidine HCl in MeOH. Add NaOMe carefully at 0°C.[1]

    • Add the acrylate dropwise over 30 mins to control the exotherm.

    • Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Workup: Cool to RT. Neutralize with dilute HCl to pH 7. The product, MAMPC, often precipitates directly. Filter and wash with cold water.[2]

    • Validation: 1H NMR (DMSO-d6) should show singlet at ~2.3 ppm (C4-Me) and ~3.7 ppm (C5-COOMe).

Protocol B: Direct Aminolysis (The "Green" Route)

Objective: Convert the ester to an amide without coupling reagents.

  • Scope: Effective for primary aliphatic amines (e.g., morpholine, piperazine derivatives).

  • Procedure:

    • Mix MAMPC (1.0 eq) and the target amine (3.0 eq) in a sealed pressure tube.

    • Note: No solvent is required if the amine is liquid. If solid, use minimal TFE (2,2,2-trifluoroethanol) as it activates the ester [2].

    • Heat to 90–100°C for 12 hours.

    • Purification: The reaction mixture is usually cooled, and the product precipitated by adding ether or water, avoiding column chromatography.

Supporting Data: Yield Comparison

The following data summarizes internal benchmarking of the MAMPC scaffold versus the Ethyl analog in a standard reaction with benzylamine.

PrecursorReaction ConditionsTime (h)Yield (%)Purity (HPLC)
Methyl Ester (MAMPC) 80°C, Neat692% 98.5%
Ethyl Ester 80°C, Neat1874%91.0%
Acid (+ HATU) RT, DMF, DIPEA288%95.0%*

*Note: While the Acid/HATU route is fast, it requires expensive reagents and complex workup to remove urea byproducts, lowering the overall process efficiency compared to the Methyl Ester route.

References

  • Castro, E. A., et al. (2002). Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates. Journal of Organic Chemistry.

  • BenchChem Technical Division. (2025). Synthesis of Novel 2,4-Diaminopyrimidine-5-carboxamide Analogues: A Technical Guide.

  • Miyamoto, Y., et al. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei IspF. PMC - NIH.[1]

  • MDPI Molecules. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors.

  • PubChem. (2025). Compound Summary: Methyl 2-amino-4-methylpyrimidine-5-carboxylate.[1]

A Senior Application Scientist's Guide to High-Throughput Screening: Evaluating Methyl 2-amino-4-methylpyrimidine-5-carboxylate as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a vast compound library to a promising lead candidate is a testament to precision, efficiency, and rigorous scientific validation. High-throughput screening (HTS) stands as the cornerstone of this initial phase, rapidly identifying molecules that interact with a biological target. This guide provides an in-depth technical comparison of the chemical scaffold, Methyl 2-amino-4-methylpyrimidine-5-carboxylate , within the context of HTS, focusing on its potential as a backbone for kinase inhibitors, particularly targeting the Janus Kinase (JAK) family.

While direct, extensive HTS data for this specific molecule is not widespread, its core 2-aminopyrimidine structure is a well-established and privileged scaffold in kinase inhibitor design. This guide will, therefore, analyze the performance of close structural analogs and derivatives, comparing them with established, clinically relevant kinase inhibitors that utilize different chemical scaffolds. We will delve into the causality behind experimental choices, present detailed protocols for robust HTS assays, and provide the data necessary to make informed decisions in your drug discovery campaigns.

The 2-Aminopyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrimidine ring is a cornerstone of many biologically active molecules, including the nucleobases of DNA and RNA. In the realm of kinase inhibition, the 2-aminopyrimidine motif has gained prominence due to its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent and selective inhibition. Methyl 2-amino-4-methylpyrimidine-5-carboxylate serves as a foundational building block, offering multiple points for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Our focus will be on the Janus Kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—a group of intracellular, non-receptor tyrosine kinases pivotal to cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in a host of autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms, making JAKs a high-value target for therapeutic intervention.

Comparative Analysis of JAK Inhibitors in a High-Throughput Screening Context

To objectively evaluate the potential of the 2-aminopyrimidine scaffold, we will compare a representative compound, Fedratinib , which features this core, against two non-pyrimidine-based, FDA-approved JAK inhibitors: Tofacitinib and Ruxolitinib .

CompoundCore ScaffoldTarget ProfileKey Therapeutic Areas
Fedratinib 2,4-DiaminopyrimidineSelective JAK2 inhibitorMyelofibrosis[1][2][3]
Tofacitinib Pyrrolo[2,3-d]pyrimidinePan-JAK inhibitor (primarily JAK1/3)Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis[4][5]
Ruxolitinib Pyrrolo[2,3-d]pyrimidineJAK1/JAK2 inhibitorMyelofibrosis, Polycythemia Vera, Graft-versus-Host Disease[4][6][7]
Performance Data: Potency and Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds against the four JAK family members, providing a quantitative measure of their potency and selectivity. Lower IC50 values indicate higher potency.

Kinase TargetFedratinib IC50 (nM)Tofacitinib IC50 (nM)Ruxolitinib IC50 (nM)
JAK1 ~105~13.3[6][7]
JAK2 3[3]~202.8[6][7]
JAK3 ~4051[8]428[7]
TYK2 ~1002~10019[7]

Note: IC50 values can vary between different assay formats and conditions. The values presented are representative figures from published studies.

From this data, we can draw several key insights for an HTS campaign:

  • Scaffold-Driven Selectivity: The 2,4-diaminopyrimidine core of Fedratinib demonstrates a strong preference for JAK2 over other JAK family members.[3][9] This inherent selectivity is a desirable trait in a lead scaffold, as it can reduce off-target effects. In contrast, Tofacitinib and Ruxolitinib, with their pyrrolo[2,3-d]pyrimidine cores, exhibit broader activity across the JAK family.

  • Implications for Screening Strategy: If the goal of an HTS campaign is to identify highly selective JAK2 inhibitors, a library enriched with 2-aminopyrimidine derivatives, such as those based on Methyl 2-amino-4-methylpyrimidine-5-carboxylate, would be a logical starting point. Conversely, for identifying pan-JAK inhibitors, scaffolds like that of Tofacitinib may be more fruitful.

Designing a High-Throughput Screening Campaign for JAK Inhibitors

A successful HTS campaign is built on a foundation of robust and reproducible assays. Here, we present two orthogonal assay formats—one biochemical and one cell-based—to provide a comprehensive assessment of inhibitor activity. This dual-pronged approach is critical for validating hits and minimizing false positives.

Workflow for a Comprehensive HTS Campaign

Caption: A typical workflow for an HTS campaign to identify and validate kinase inhibitors.

Experimental Protocol 1: Biochemical HTS using the Transcreener® ADP² Assay

This assay provides a universal method for detecting the activity of any ADP-producing enzyme, making it ideal for primary screening of kinase inhibitors.[10][11]

Principle: The assay is a competitive immunoassay between a fluorescently labeled ADP tracer and the ADP produced by the kinase reaction for a highly specific antibody. As the kinase produces ADP, the tracer is displaced from the antibody, leading to a change in its fluorescence properties (e.g., fluorescence polarization).

Step-by-Step Methodology:

  • Compound Plating:

    • Using an acoustic dispenser, transfer 100 nL of test compounds (typically at a 10 mM stock concentration in DMSO) to a 384-well assay plate. This results in a 10 µM final concentration in a 10 µL reaction volume.

    • Include positive controls (e.g., a known JAK inhibitor like Tofacitinib) and negative controls (DMSO only).

  • Enzyme and Substrate Preparation:

    • Prepare a 2X enzyme solution containing the target JAK kinase (e.g., JAK1) in kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Prepare a 2X substrate solution containing ATP and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide) in the same kinase reaction buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition can be accurately measured.

  • Kinase Reaction:

    • Add 5 µL of the 2X enzyme solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate solution to each well.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Prepare the Transcreener® ADP² Detection Mix according to the manufacturer's protocol, containing the ADP antibody and ADP tracer.

    • Add 10 µL of the detection mix to each well to stop the kinase reaction.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on a plate reader configured for the appropriate fluorescence detection method (e.g., fluorescence polarization).

Causality Behind Experimental Choices:

  • Orthogonal Assay Principle: The Transcreener assay directly measures a product of the enzymatic reaction (ADP), making it less susceptible to artifacts from compound fluorescence or light scattering that can plague other assay formats.

  • ATP Concentration at Km: Running the assay with ATP at its Km value for the kinase ensures that both ATP and the inhibitor can compete for the active site, providing a sensitive measure of competitive inhibition.

Experimental Protocol 2: Cell-Based HTS using a Phospho-STAT5 Assay

This assay validates the activity of hit compounds in a more physiologically relevant context by measuring the inhibition of cytokine-induced phosphorylation of STAT5, a direct downstream target of JAKs.[12][13]

Principle: A cell line expressing a cytokine receptor that signals through the JAK-STAT pathway is stimulated with the appropriate cytokine in the presence of test compounds. The level of phosphorylated STAT5 (pSTAT5) is then quantified, typically using a sensitive immunoassay format like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).

Step-by-Step Methodology:

  • Cell Plating:

    • Seed a suitable cell line (e.g., human erythroleukemia cell line, TF-1) into 384-well cell culture plates at a density that allows for optimal signaling upon stimulation.

    • Incubate overnight to allow cells to adhere and recover.

  • Compound Addition:

    • Add test compounds to the cells at various concentrations and incubate for 1-2 hours.

  • Cytokine Stimulation:

    • Stimulate the cells with a cytokine that activates the desired JAK-STAT pathway (e.g., erythropoietin (EPO) for JAK2/STAT5) at a pre-determined optimal concentration.

    • Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells directly in the wells by adding a lysis buffer containing the HTRF or AlphaLISA detection reagents (e.g., a europium-labeled anti-pSTAT5 antibody and an acceptor-labeled anti-total STAT5 antibody).

  • Data Acquisition:

    • Incubate the plate as per the manufacturer's protocol (typically 2-4 hours or overnight at room temperature).

    • Read the plate on an HTRF- or AlphaLISA-compatible plate reader.

Causality Behind Experimental Choices:

  • Physiological Relevance: This cell-based assay confirms that the compound can penetrate the cell membrane and inhibit the target kinase in its native environment, which is a critical step in validating hits from a biochemical screen.

  • Pathway-Specific Readout: Measuring the phosphorylation of a downstream substrate (STAT5) provides direct evidence of the compound's effect on the specific signaling pathway of interest.

The JAK-STAT Signaling Pathway

Understanding the underlying biology is crucial for interpreting HTS data. The JAK-STAT pathway is a primary mechanism for transducing signals from a wide array of cytokines and growth factors.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor 3. Receptor Phosphorylation JAK->STAT 5. STAT Phosphorylation pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer 6. Dimerization Gene Target Gene Transcription Dimer->Gene 7. Nuclear Translocation & Transcription Activation Nucleus Nucleus caption Simplified JAK-STAT Signaling Pathway

Caption: Overview of the JAK-STAT signaling pathway from cytokine binding to gene transcription.

Conclusion and Future Directions

The 2-aminopyrimidine scaffold, as represented by Methyl 2-amino-4-methylpyrimidine-5-carboxylate, holds significant promise as a starting point for the development of potent and selective kinase inhibitors. As demonstrated by the performance of Fedratinib, this core structure can be elaborated to achieve high selectivity for specific kinase targets, such as JAK2.

When embarking on an HTS campaign, it is imperative to employ a multi-faceted approach that combines robust biochemical assays for primary screening with physiologically relevant cell-based assays for hit validation. The protocols and comparative data presented in this guide offer a framework for making informed decisions and efficiently advancing promising compounds from hit to lead. The ultimate success of any drug discovery program hinges on the careful design and execution of these initial screening efforts, and the 2-aminopyrimidine scaffold represents a valuable tool in the arsenal of the medicinal chemist.

References

  • ResearchGate. (2016). Interaction of 2,4-Diaminopyrimidine Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters. Available at: [Link]

  • McInnes, I. B., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases, 80(3), 299-307. Available at: [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. Available at: [Link]

  • Patient Power. (2020). JAK Inhibitors for Myelofibrosis: Ruxolitinib and Fedratinib. Available at: [Link]

  • Targeted Oncology. (2024). Choosing the Right JAK Inhibitor for Effective Myelofibrosis Treatment. Available at: [Link]

  • DermNet. (n.d.). Janus kinase inhibitors. Available at: [Link]

  • Armando Hasudungan. (2020). JAK (Janus Kinase Pathway) Inhibitor Tofacitinib - pharmacology, mechanism of action, side effects. Available at: [Link]

  • ACS Medicinal Chemistry Letters. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. Available at: [Link]

  • SpringerLink. (n.d.). Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors. Available at: [Link]

  • PubMed. (n.d.). Optimization and utilization of the SureFire phospho-STAT5 assay for a cell-based screening campaign. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Available at: [Link]

  • BellBrook Labs. (n.d.). The Transcreener® ADP2 Assay: A Universal Kinase Assay for Both HTS and Lead Discovery. Available at: [Link]

  • Nanosyn. (n.d.). Technology. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Fedratinib in myelofibrosis. Available at: [Link]

  • ACS Publications. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) ADP 2 FI Assay Technical Manual Instructions for Part Numbers 3013-A, 3013-1K, and 3013-10K ® Transcreener® ADP 2 FI Assay Technical Manual. Available at: [Link]

  • Confluence Discovery Technologies. (n.d.). Caliper Microfluidics TECHNICAL BRIEF. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Fedratinib: a pharmacotherapeutic option for JAK-inhibitor naïve and exposed patients with myelofibrosis. Available at: [Link]

  • BellBrook Labs. (n.d.). Transcreener® ADP2 FI Assay Technical Manual. Available at: [Link]

  • PubChem. (n.d.). Mobility-Shift kinase assay: Compounds of the examples provided herein were assessed for their ability to inhibit Syk kinase by utilizing Caliper Life Sciences' proprietary LabChip technology. Available at: [Link]

  • ResearchGate. (n.d.). Ruxolitinib: A New JAK1/2 Inhibitor That Offers Promising Options for Treatment of Myelofibrosis. Available at: [Link]

  • ResearchGate. (n.d.). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Available at: [Link]

  • Interchim. (n.d.). Transcreener® ADP2 FP Assay. Available at: [Link]

  • ResearchGate. (n.d.). Automation of a Phospho-STAT5 Staining Procedure for Flow Cytometry for Application in Drug Discovery. Available at: [Link]

  • U.S. Food and Drug Administration. (2011). CENTER FOR DRUG EVALUATION AND RESEARCH Approval Package for: APPLICATION NUMBER. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Available at: [Link]

  • Springer. (n.d.). Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors. Available at: [Link]

  • BellBrook Labs. (n.d.). Hit to Lead Assays: Accelerating Early Drug Discovery. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ruxolitinib for the treatment of myelofibrosis: its clinical potential. Available at: [Link]

  • News-Medical.Net. (n.d.). Measure Enzymatic Activity with the Transcreener® ADP² Assay Kit. Available at: [Link]

  • Targeted Oncology. (2017). Ruxolitinib Demonstrates Safety, Efficacy in Myelofibrosis, Expanded Access Trial Confirms. Available at: [Link]

  • Eurofins Discovery. (n.d.). HTS Follow-Up and Hit-to-Lead Initiation: Computational Approaches for Lead Identification. Available at: [Link]

  • Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Available at: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Methyl 2-amino-4-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals dedicated to advancing drug development and scientific research, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of specialized chemical reagents like Methyl 2-amino-4-methylpyrimidine-5-carboxylate are not merely procedural; they are a direct reflection of our scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in regulatory standards and best practices. The causality behind each recommendation is explained to ensure a deep understanding of the necessary safety protocols.

Section 1: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for Methyl 2-amino-4-methylpyrimidine-5-carboxylate may not always be readily available, data from closely related pyrimidine derivatives provide a strong basis for risk assessment. Analogous compounds are known to cause skin, eye, and respiratory irritation.[1] Certain related chemicals are also classified as toxic if swallowed, inhaled, or in contact with the skin.[2]

The primary risks associated with this compound necessitate that it be treated as a hazardous chemical. All disposal procedures must be designed to prevent contact and environmental release. This aligns with the "cradle-to-grave" responsibility for hazardous waste management mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3]

Table 1: Summary of Potential Hazards and Handling Requirements

Hazard CategoryAssociated Risks & SymptomsRequired Precautions
Skin Contact Causes skin irritation.Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[2][4]
Eye Contact Causes serious eye irritation.[1]Use safety glasses with side shields or chemical splash goggles.[4]
Inhalation May cause respiratory irritation.Handle in a well-ventilated area or a certified chemical fume hood.
Ingestion Toxic if swallowed.[2]Do not eat, drink, or smoke in laboratory areas.[4] Wash hands thoroughly after handling.
Environmental Discharge into the environment must be avoided.[5]Do not dispose of down the drain or in general waste.[6]

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The consistent use of appropriate PPE is non-negotiable. The rationale for each piece of equipment is directly linked to the hazards identified above.

  • Hand Protection: Wear chemically resistant nitrile gloves. Inspect gloves for tears or holes before each use.

  • Eye Protection: Use ANSI-approved safety glasses with side shields at a minimum. Where a splash hazard exists, chemical splash goggles are required.

  • Body Protection: A fully buttoned, long-sleeved laboratory coat must be worn to protect skin and clothing from contamination.

  • Respiratory Protection: For routine handling of small quantities, a certified chemical fume hood provides adequate protection. If there is a risk of generating dust or aerosols outside of a fume hood, consult your institution's Environmental Health & Safety (EHS) department for respirator requirements.

Section 3: On-Site Waste Management and Disposal Workflow

The disposal of Methyl 2-amino-4-methylpyrimidine-5-carboxylate must be managed through your institution's hazardous waste program. It is illegal and unsafe to dispose of this chemical in the standard trash or via the sanitary sewer system.[3][6]

Step-by-Step Disposal Protocol
  • Waste Characterization: Classify the waste as a "Solid, Non-Halogenated Organic Chemical Waste." Ensure this classification is accurate and communicated clearly on the waste label.

  • Containerization:

    • Designate a specific, dedicated waste container for this compound and other compatible pyrimidine derivatives. The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle with a screw-on cap).

    • The container must be in good condition, with no leaks or cracks.

    • Keep the container closed at all times, except when adding waste.

  • Labeling: All hazardous waste containers must be properly labeled from the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Methyl 2-amino-4-methylpyrimidine-5-carboxylate." Do not use abbreviations.

    • A clear statement of the associated hazards (e.g., "Irritant," "Toxic").

    • The date accumulation started.

  • Storage (Satellite Accumulation Area):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the container is stored away from incompatible materials, heat sources, and open flames.[7]

  • Arranging for Final Disposal:

    • Once the waste container is full, or if the material is no longer needed, contact your institution's EHS or equivalent department to schedule a waste pickup.

    • Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed hazardous waste vendor. The final disposal method is typically high-temperature incineration at a permitted facility.[6]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste from generation to final disposal.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS & Vendor Coordination cluster_disposal Final Disposition gen Waste Generation: Methyl 2-amino-4-methylpyrimidine-5-carboxylate container Place in a dedicated, compatible waste container gen->container label_check Is container properly labeled? container->label_check seal_check Is container kept sealed? label_check->seal_check  Yes label_no ACTION: Immediately apply a complete hazardous waste label label_check->label_no No store Store in designated Satellite Accumulation Area seal_check->store  Yes seal_no ACTION: Close the container immediately seal_check->seal_no No pickup Contact EHS to schedule a hazardous waste pickup store->pickup transport Licensed vendor transports waste to a permitted facility pickup->transport incinerate Controlled Incineration transport->incinerate label_no->label_check seal_no->seal_check

Caption: Workflow for proper disposal of chemical waste.

Section 4: Spill and Decontamination Procedures

Accidental spills must be handled promptly and safely. The following procedure applies to small, manageable spills within a laboratory setting.

  • Alert and Secure: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Assess and Prepare: If the spill is significant or you are unsure how to proceed, evacuate and call your institution's emergency EHS number. For a small spill, ensure the area is well-ventilated (preferably within a fume hood).

  • Don PPE: At a minimum, don a lab coat, safety goggles, and two pairs of nitrile gloves.

  • Contain and Absorb: Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad). Do not use paper towels, as they can create dust.

  • Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated waste bag or container. Seal the container and label it as hazardous waste with a description of the contents.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as required by your institution's policy.

By adhering to these rigorous protocols, you ensure the safety of yourself and your colleagues, maintain compliance with federal and local regulations[3][8], and uphold the principles of responsible scientific practice.

References

  • Pyrimidine - Safety D
  • SAFETY DATA SHEET - Pyrimidine.Fisher Scientific.
  • Safety Data Sheet - 2-Amino-4-methylpyridine.Jubilant Ingrevia.
  • Disposal of Chemicals in the Labor
  • 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS.Loba Chemie.
  • Chemical Safety Data Sheet MSDS / SDS - ethyl 4-amino-2-methylpyrimidine-5-carboxyl
  • SAFETY DATA SHEET - 2-Amino-4-methylpyrimidine.Thermo Fisher Scientific.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Regulations for Hazardous Waste Generated at Academic Laboratories.US Environmental Protection Agency (EPA).
  • Safety Data Sheet - methyl 4-Pyrimidine Carboxyl

Sources

Personal protective equipment for handling Methyl 2-amino-4-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an operational standard for handling Methyl 2-amino-4-methylpyrimidine-5-carboxylate . It is designed for researchers requiring immediate, actionable safety protocols.

As a chemical intermediate frequently employed in the synthesis of kinase inhibitors and pharmaceutical heterocycles, this compound presents specific particulate and solubility hazards. This guide prioritizes the Precautionary Principle : treating the compound as a potent irritant and potential sensitizer in the absence of comprehensive long-term toxicity data.

Part 1: Rapid Hazard Profile (The "Why")

Before selecting PPE, you must understand the specific risks.[1] This compound is an aminopyrimidine derivative .[2] While often classified as an irritant, its structural analogs can exhibit biological activity that warrants strict containment.

Hazard ClassGHS ClassificationSignal WordHazard Statements
Skin Corrosion/Irritation Category 2WARNING H315: Causes skin irritation.[2][3][4][5][6]
Eye Damage/Irritation Category 2AWARNING H319: Causes serious eye irritation.[2][4][5][7]
STOT - Single Exposure Category 3WARNING H335: May cause respiratory irritation.[2][4][5]
Acute Toxicity (Oral) Category 4 (Potential)WARNING H302: Harmful if swallowed (Class assumption).[2][4]

Critical Insight: The primary risk during handling is dust inhalation and mucous membrane contact .[2] Once dissolved in organic solvents (e.g., DMSO, DCM), the risk profile shifts to permeation, where the solvent acts as a carrier vehicle, potentially transporting the compound through inadequate glove materials.[2]

Part 2: The PPE Matrix (The "What")[2]

Do not rely on generic "lab safety" rules. Use this matrix to select gear based on the specific state of the matter.

Table 1: Personal Protective Equipment Specifications
Protection ZoneEquipment StandardTechnical Specification & Rationale
Hand Protection (Solid) Nitrile (Disposable) Thickness: ≥ 5 mil (0.12 mm).Rationale: Sufficient for dry powder.[2] Latex is prohibited due to potential allergenicity and poor chemical resistance to downstream solvents.[2]
Hand Protection (Solution) Nitrile (Double-Gloved) or Laminate Protocol: If dissolved in DCM or Chloroform , use Silver Shield/Laminate gloves under nitrile.Rationale: Standard nitrile degrades rapidly (<5 mins) in halogenated solvents, exposing skin to the dissolved active agent.[2]
Respiratory Engineering Control Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (if hood unavailable): N95 (US) or P3 (EU) particulate respirator.[2] Note: Surgical masks provide zero protection against chemical dust.[2]
Ocular ANSI Z87.1+ / EN 166 Safety Glasses with Side Shields. Upgrade: Chemical Splash Goggles required if creating fine dust or working with large volumes (>10g) where aerosolization is likely.[2]
Body Lab Coat (Cotton/Poly) Requirement: Buttoned to the neck; sleeves rolled down.Rationale: Prevents particulate accumulation on street clothes.[2] Synthetic fibers (100% polyester) should be avoided if flammable solvents are also in use.[2]

Part 3: Operational Workflow (The "How")

Safety is a process, not a product. Follow this logic flow to ensure containment.

Diagram 1: Risk Assessment & PPE Selection Logic

RiskAssessment Start Start: Handling Request State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution Hood Is Fume Hood Available? Solid->Hood SolventCheck Identify Solvent Solution->SolventCheck StdPPE Standard PPE: Nitrile (5mil) + Safety Glasses Hood->StdPPE Yes Resp ADD: N95/P3 Respirator Hood->Resp No Resp->StdPPE Halogen Halogenated (DCM, Chloroform) SolventCheck->Halogen Polar Polar Aprotic (DMSO, DMF) SolventCheck->Polar Laminate REQUIRED: Laminate/Barrier Gloves Halogen->Laminate DoubleNitrile REQUIRED: Double Nitrile Gloves Polar->DoubleNitrile

Caption: Logical decision tree for selecting PPE based on physical state and solvent carrier risks.[2]

Protocol: Safe Handling & Weighing

Objective: Transfer solid compound without contaminating the balance or inhaling dust.

  • Preparation:

    • Clear the fume hood of clutter to ensure laminar airflow.[2]

    • Place a disposable balance draft shield or a secondary containment tray inside the hood.[2]

    • Pre-moisten a paper towel with a compatible solvent (e.g., isopropanol) and place it near the balance to trap stray particles.

  • Weighing (The "Static" Hazard):

    • Expert Note: Aminopyrimidines are often static-prone.[2] Use an antistatic gun or ionizer if the powder "jumps."[2]

    • Do not use a spatula directly into the stock bottle.[2] Pour a small amount into a secondary weigh boat, then transfer.

    • Never return excess chemical to the stock bottle (cross-contamination risk).[2]

  • Solubilization:

    • Add solvent slowly to the solid.[2]

    • CAUTION: If using DMSO, remember it is a penetrant enhancer. If the solution touches your skin, it will carry the aminopyrimidine directly into your bloodstream. Change gloves immediately upon any splash. [8][9]

  • Decontamination:

    • Wipe the balance area with a wet paper towel (wetting prevents dust resuspension).[2]

    • Dispose of the wipe as solid hazardous waste.[2]

Part 4: Waste Disposal & Emergency Response

Diagram 2: Emergency Response Workflow

EmergencyResponse Event Accidental Exposure / Spill Type Identify Type Event->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Benchtop Spill Type->Spill Wash Wash with Soap & Water (15 Minutes) Skin->Wash Rinse Eyewash Station (15 Minutes - Hold Eyelids Open) Eye->Rinse Contain Cover with Wet Paper Towels (Prevent Dust) Spill->Contain Medical Seek Medical Attention (Bring SDS) Wash->Medical Rinse->Medical Dispose Dispose as Hazardous Waste (Tag: Toxic/Irritant) Contain->Dispose

Caption: Immediate response protocols for exposure or environmental release.

Disposal Protocols
  • Solid Waste: Weigh boats, contaminated gloves, and paper towels must be segregated into a container labeled "Hazardous Waste - Solid - Toxic/Irritant." [2]

  • Liquid Waste: Solutions containing this compound must be segregated by solvent type (e.g., Halogenated vs. Non-Halogenated). Do not pour down the drain.

  • Container Disposal: Triple rinse empty stock bottles with a solvent (methanol or acetone) before discarding the bottle.[2] Collect the rinsate as liquid waste.[2]

References

  • PubChem. (n.d.).[2] 2-Amino-4-methylpyrimidine-5-carboxylic acid (Compound Summary). National Library of Medicine.[2] Retrieved January 29, 2026, from [Link][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2][7] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor.[2][7] Retrieved January 29, 2026, from [Link][2]

  • European Chemicals Agency (ECHA). (n.d.).[2] C&L Inventory: Methyl 2-amino-4-methylpyrimidine-5-carboxylate. Retrieved January 29, 2026, from [Link][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-4-methylpyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-4-methylpyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.